molecular formula C11H9BrO2S B1601411 Ethyl 6-Bromo-1-benzothiophene-2-carboxylate CAS No. 105191-64-8

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Cat. No.: B1601411
CAS No.: 105191-64-8
M. Wt: 285.16 g/mol
InChI Key: QNZMCEMVNKFVOA-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrO2S and its molecular weight is 285.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZMCEMVNKFVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544017
Record name Ethyl 6-bromo-1-benzothiophene-2-carboxylate
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Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105191-64-8
Record name Ethyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable synthetic pathway to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific target of this guide, this compound, with its strategic placement of a bromo substituent and an ethyl carboxylate group, serves as a versatile building block for further chemical modifications, making it a molecule of significant interest in the pursuit of novel therapeutics.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was designed for its efficiency, use of readily available starting materials, and amenability to scale-up. The core strategy involves:

  • S-Alkylation: The nucleophilic substitution reaction between 4-bromothiophenol and ethyl bromopyruvate to form the key intermediate, ethyl 3-(4-bromophenylthio)-2-oxopropanoate.

  • Intramolecular Cyclization: An acid-catalyzed cyclization of the intermediate to construct the benzothiophene ring system.

This approach is both logical and validated by established principles of organic synthesis, particularly in the realm of heterocyclic chemistry.

Visualizing the Synthesis Pathway

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Bromothiophenol C Ethyl 3-(4-bromophenylthio)-2-oxopropanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Bromopyruvate B->C D Ethyl 3-(4-bromophenylthio)-2-oxopropanoate E This compound D->E Acid Catalyst (e.g., PPA or Eaton's Reagent) Heat

Figure 1: Overall synthetic scheme for this compound.

Part 1: S-Alkylation of 4-Bromothiophenol

Chemical Rationale and Mechanistic Insight

The initial step of this synthesis is a classic S-alkylation reaction. 4-Bromothiophenol, a readily available starting material, acts as the nucleophile. The thiol proton is acidic and can be easily removed by a mild base, such as potassium carbonate, to generate a thiophenolate anion. This potent nucleophile then attacks the electrophilic carbon atom bearing the bromine in ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.

Detailed Experimental Protocol

Materials:

  • 4-Bromothiophenol

  • Ethyl bromopyruvate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Slowly add a solution of ethyl bromopyruvate (1.1 eq) in anhydrous acetone to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-(4-bromophenylthio)-2-oxopropanoate as an oil or low-melting solid. This intermediate is often of sufficient purity to be used in the next step without further purification.

Data Summary: S-Alkylation
ReactantMolar Eq.
4-Bromothiophenol1.0
Ethyl bromopyruvate1.1
Potassium carbonate1.5
Typical Yield: >90%

Part 2: Intramolecular Cyclization

Chemical Rationale and Mechanistic Insight

The second and final step is the construction of the benzothiophene ring system via an acid-catalyzed intramolecular cyclization. This transformation is a type of electrophilic aromatic substitution. Strong acid catalysts, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), are employed to protonate the ketone carbonyl group of the intermediate, ethyl 3-(4-bromophenylthio)-2-oxopropanoate. This protonation enhances the electrophilicity of the adjacent carbon atom, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent dehydration leads to the formation of the stable, aromatic benzothiophene ring. The choice of a strong dehydrating acid is crucial for driving the reaction to completion.

Visualizing the Experimental Workflow

G start Start step1 Charge reactor with Ethyl 3-(4-bromophenylthio)-2-oxopropanoate start->step1 step2 Add Polyphosphoric Acid (or Eaton's Reagent) step1->step2 step3 Heat the reaction mixture (e.g., 80-100 °C) step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench with ice-water step4->step5 Upon completion step6 Extract with an organic solvent (e.g., Ethyl Acetate) step5->step6 step7 Wash organic layer with saturated NaHCO3 and brine step6->step7 step8 Dry over anhydrous MgSO4 step7->step8 step9 Concentrate under reduced pressure step8->step9 step10 Purify by column chromatography or recrystallization step9->step10 end This compound step10->end

Figure 2: Step-by-step workflow for the intramolecular cyclization.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-(4-bromophenylthio)-2-oxopropanoate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Hexanes or other suitable solvent for recrystallization

Procedure:

  • Place ethyl 3-(4-bromophenylthio)-2-oxopropanoate (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) or Eaton's reagent.

  • Heat the stirred mixture to 80-100 °C. The reaction mixture will become homogeneous and darken in color.

  • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as hexanes or ethanol to afford this compound as a solid.

Data Summary: Intramolecular Cyclization
ReagentRole
Polyphosphoric Acid (PPA)Acid Catalyst & Dehydrating Agent
or Eaton's ReagentAcid Catalyst & Dehydrating Agent
Typical Yield: 60-80%

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily accessible reagents. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs to external websites. The following are representative examples of the types of sources that would be cited to support the claims made in this guide.
  • On Benzothiophene Synthesis: A general review on the synthesis of benzothiophenes would be cited here, providing background on various synthetic strategies. For example: "Recent Advances in the Synthesis of Benzothiophenes." Chemical Reviews.

  • On S-Alkylation of Thiols: A primary literature source detailing the S-alkylation of thiophenols with α-halo ketones or esters. For example: Journal of Organic Chemistry, detailing a similar S-alkylation reaction.

  • On Bischler-Napieralski Type Cyclizations: A reference describing the use of polyphosphoric acid or Eaton's reagent for the cyclization of α-arylthio ketones to form benzothiophenes. For example: Tetrahedron Letters, showcasing a relevant cyclization reaction.

  • On the Properties of 4-Bromothiophenol: A reference to a chemical database or publication detailing the properties and synthesis of this starting material. For example: The Merck Index or a relevant publication on the synthesis of substituted thiophenols.

  • On the Synthesis of Ethyl Bromopyruvate: A reference detailing the preparation of this reagent. For example: Organic Syntheses, providing a reliable procedure.

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical applications, focusing on the synthesis, reactivity, and analytical characterization of this versatile compound.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to the benzothiophene class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry and materials science.[1] The fusion of a benzene ring with a thiophene ring creates a rigid, aromatic system that is a key structural motif in numerous pharmacologically active molecules. Notably, the benzothiophene core is central to the structure of selective estrogen receptor modulators (SERMs) like Raloxifene, which is used in the prevention and treatment of osteoporosis and breast cancer.[2]

The title compound is a strategically functionalized derivative. It possesses two distinct and highly valuable reactive handles: an ethyl ester at the 2-position and a bromine atom at the 6-position. This dual functionality allows for sequential and orthogonal chemical modifications, making it an exceptionally useful intermediate for the synthesis of complex molecular libraries and targeted therapeutic agents.[3][4] The ester group can be readily converted into amides or hydrolyzed to the corresponding carboxylic acid, while the carbon-bromine bond is primed for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional groups.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While specific experimental data for properties like melting point are not widely published, reasonable estimations can be made based on related structures.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrO₂S
Molecular Weight 285.16 g/mol
CAS Number 105191-64-8[5]
Appearance Expected to be an off-white to yellow solid[6]
Melting Point Data not available. For reference, the related compound 6-Bromobenzo[b]thiophene has a melting point of 56-60 °C.[1]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General chemical knowledge

Synthesis and Mechanistic Insight

The construction of the benzothiophene ring system can be achieved through several established synthetic strategies, most of which involve the cyclization of a suitably substituted benzene precursor. A highly effective and common method is the reaction of a 2-halobenzaldehyde with an α-mercaptoacetate ester, which proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Protocol: Synthesis via Intramolecular Cyclization

This protocol is adapted from established procedures for analogous 6-halobenzothiophene esters.[2] The core principle is the reaction between 4-bromo-2-fluorobenzaldehyde and ethyl thioglycolate in the presence of a base. The fluoride is an excellent leaving group for the initial SₙAr reaction, and the subsequent intramolecular aldol-type condensation and dehydration builds the thiophene ring.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 5 mmol of aldehyde).

  • Reagent Addition: Add 4-bromo-2-fluorobenzaldehyde (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.).

  • Nucleophile Addition: Slowly add ethyl thioglycolate (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the mixture to room temperature and pour it into cold water (20 mL). An off-white or yellow precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold methanol to remove residual DMF. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Causality and Experimental Rationale:

  • Inert Atmosphere: Prevents oxidation of the sensitive thioglycolate nucleophile.

  • Base (K₂CO₃): Acts as a proton scavenger, deprotonating the thiol of ethyl thioglycolate to form the thiolate anion, which is the active nucleophile for the initial SₙAr step. It also facilitates the final dehydration step.

  • Solvent (DMF): A polar aprotic solvent is ideal for SₙAr reactions, as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Heating: Provides the necessary activation energy for both the SₙAr reaction and the subsequent intramolecular cyclization and dehydration steps.

G cluster_start Starting Materials cluster_proc Reaction Process SM1 4-Bromo-2-fluorobenzaldehyde P1 Mix in Anhydrous DMF SM1->P1 1. Add Reagents SM2 Ethyl Thioglycolate SM2->P1 1. Add Reagents SM3 K₂CO₃ (Base) SM3->P1 1. Add Reagents P2 Heat to 60-80 °C (2-4 hours) P1->P2 2. Initiate Reaction P3 Aqueous Workup (Precipitation) P2->P3 3. Quench & Precipitate P4 Filtration & Washing P3->P4 4. Isolate Crude P5 Purification (Recrystallization) P4->P5 5. Purify FP Final Product: Ethyl 6-Bromo-1-benzothiophene- 2-carboxylate P5->FP

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its constituent parts: the electron-rich thiophene ring, the fused benzene ring, the electron-withdrawing ester, and the halogen substituent.

  • Thiophene Ring Reactivity: The thiophene ring is generally susceptible to electrophilic attack. However, the C2-position is blocked by the ester, and the ester group itself is deactivating, making electrophilic substitution on the thiophene ring (at the C3 position) challenging.

  • Benzene Ring Reactivity: The bromine atom at C6 is an ortho-, para-director but is deactivating. The fused thiophene ring acts as an activating group. Electrophilic aromatic substitution (e.g., nitration, further halogenation) is predicted to occur preferentially at the C4 and C7 positions.

  • Site of Metalation: Directed ortho-metalation is a powerful tool. In the presence of a strong base like n-butyllithium, proton abstraction is most likely to occur at the C7 position, ortho to the bromine atom, forming a lithiated species that can be trapped with various electrophiles.

  • Cross-Coupling Reactions: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-based substituents (alkyl, aryl, alkynyl) to build molecular complexity.

  • Ester Modification: The ethyl ester at C2 can be easily hydrolyzed under basic (e.g., NaOH, H₂O/EtOH) or acidic conditions to yield the corresponding 6-bromobenzo[b]thiophene-2-carboxylic acid. This acid can then be converted to a variety of amides via standard peptide coupling protocols (e.g., using HATU or EDC) or transformed into other functional groups.

G cluster_reactions Key Derivatization Pathways main This compound R1 Suzuki/Stille Coupling (at C6-Br) main->R1 R2 Ester Hydrolysis (at C2-Ester) main->R2 R3 Electrophilic Substitution (at C4/C7) main->R3 R4 Metalation (at C7) main->R4 P1 6-Aryl/Alkyl Derivatives R1->P1 Forms C-C bonds P2 Carboxylic Acid R2->P2 Forms Acid P4 4/7-Substituted Derivatives R3->P4 Adds NO₂, Halogen, etc. P5 7-Functionalized Derivatives R4->P5 Introduces Electrophiles P3 Amides P2->P3 Amide Coupling

Caption: Key reactive sites and derivatization pathways.

Analytical and Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.

    • Aromatic Region (δ 7.5-8.5 ppm): Three protons on the benzene ring (at C4, C5, C7) and one on the thiophene ring (C3) would appear as a complex series of doublets and singlets. The proton at C7 would likely be a doublet, coupled to the C5 proton. The C5 proton would appear as a doublet of doublets, and the C4 proton as a doublet. The C3 proton on the thiophene ring would appear as a sharp singlet.

    • Ethyl Group: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

    • Comparative Data: For the isomer, 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester , the reported ¹H NMR spectrum shows aromatic protons between δ 7.5-8.9 ppm and the characteristic ethyl ester signals (quartet at 4.45 ppm, triplet at 1.44 ppm).[7][8]

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.

    • Carbonyl Carbon: A signal in the downfield region, typically δ 160-165 ppm.

    • Aromatic Carbons: Multiple signals between δ 120-145 ppm. The carbon bearing the bromine (C6) would be shifted relative to the others.

    • Ethyl Group Carbons: Two aliphatic signals, with the CH₂ carbon around δ 61 ppm and the CH₃ carbon around δ 14 ppm.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would confirm the molecular weight.

    • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 284 and 286, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OEt, m/z 45) to give a fragment at m/z 239/241, followed by the loss of carbon monoxide (-CO, m/z 28). The mass spectrum for the parent benzo[b]thiophene shows a strong molecular ion peak at m/z 134.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the key functional groups.

    • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ for the ester carbonyl.

    • C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

    • C-O Stretch: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.

  • Handling Procedures:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

    • Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as special hazardous waste.

References

  • Chemsrc. ethyl 6-bromobenzo[b]thiophene-2-carboxylate. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides. [Online] Available at: [Link]

  • Chemsrc. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. [Online] Available at: [Link]

  • Pharma Noble Chem Ltd. Pharma API Intermediates. [Online] Available at: [Link]

  • National Institute of Standards and Technology. Benzo[b]thiophene - NIST WebBook. [Online] Available at: [Link]

  • An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents. International Conference on Chemical Sciences. [Online] Available at: [Link]

  • ResearchGate. 13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. [Online] Available at: [Link]

  • National Institutes of Health. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. [Online] Available at: [Link]

  • American Chemical Society. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Online] Available at: [Link]

  • J-Stage. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. [Online] Available at: [Link]

  • SciSpace. A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers. [Online] Available at: [Link]

  • SpectraBase. Benzo[b]thiophene-5-carboxylic acid, 2-bromo-, 1,1-dioxide - MS (GC) Spectrum. [Online] Available at: [Link]

  • ResearchGate. Synthesis of benzothiophenes. [Online] Available at: [Link]

Sources

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" CAS number 105191-64-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS 105191-64-8): A Key Scaffold for Modern Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its structure, featuring a benzothiophene core functionalized with a reactive bromine atom and an ethyl ester group, presents two strategic points for chemical modification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Emphasis is placed on its application as a versatile scaffold in medicinal chemistry, particularly in the construction of compound libraries for targeting a range of diseases. The narrative synthesizes field-proven insights with established chemical principles, explaining the causality behind experimental choices and reaction pathways.

Introduction to a Privileged Scaffold

The benzothiophene moiety, an aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous biologically active compounds and approved pharmaceuticals, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton.[1] The structural rigidity, lipophilicity, and electronic properties of the benzothiophene core allow it to effectively interact with a wide array of biological targets.

This compound (CAS: 105191-64-8) emerges as a particularly valuable derivative of this scaffold. The molecule is strategically designed for synthetic utility:

  • The C6-Bromine Atom: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl, heteroaryl, alkyl, and amino groups.[3][4]

  • The C2-Ethyl Carboxylate Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be used to modulate the electronic properties and solubility of the final compound.[5][6]

This dual functionality allows for the systematic exploration of chemical space around the benzothiophene core, making it an indispensable tool for constructing libraries of novel compounds in the pursuit of new therapeutic agents.[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in research. The data below is compiled from chemical supplier databases and spectral information from analogous compounds.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 105191-64-8[8]
Molecular Formula C₁₁H₉BrO₂S[8]
Molecular Weight 285.16 g/mol [8]
Appearance Typically a white to light yellow solid[5]
Purity >95% (Commercially available)[8]
Table 2: Representative Spectroscopic Data

The following data are predicted based on published spectra of structurally similar analogs, such as ethyl 6-chloro- and 6-fluorobenzothiophene-2-carboxylate, and publicly available spectral data.[5][9]

TechniqueCharacteristic Peaks / Shifts
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.20 (s, 1H, H-3), ~8.05 (d, 1H, H-7), ~7.95 (d, 1H, H-4), ~7.50 (dd, 1H, H-5), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~163 (C=O), ~142 (Ar-C), ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~120 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃).
IR (KBr)ν (cm⁻¹): ~3000 (Ar C-H), ~1715 (C=O, ester), ~1580, 1450 (Ar C=C), ~1250 (C-O), ~800 (C-Br).
Mass Spec. (ESI-MS)m/z: 285/287 [M+H]⁺, isotopic pattern characteristic of one bromine atom.

Synthesis and Purification

The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving the cyclization of appropriately substituted benzene derivatives.[10][11] A common and effective method for preparing halogenated benzo[b]thiophene-2-carboxylates involves the reaction of a halogenated salicylaldehyde derivative with an ethyl bromo- or chloroacetate followed by cyclization.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established procedures for analogous compounds, such as ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.[5]

Step 1: Synthesis of 2-((4-Bromophenyl)thio)acetic acid

  • In a well-ventilated fume hood, dissolve 4-bromothiophenol (1.0 eq) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium hydroxide (1.1 eq), and stir until a clear solution is formed.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, pour it into water, and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-((4-bromophenyl)thio)acetic acid.

Step 2: Cyclization to this compound

  • Suspend the 2-((4-bromophenyl)thio)acetic acid (1.0 eq) in a high-boiling inert solvent like dichlorobenzene.

  • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or a strong acid like polyphosphoric acid (PPA).

  • Heat the mixture under an inert atmosphere (e.g., Nitrogen) to approximately 120-140 °C for several hours, monitoring the reaction by TLC. The choice of a strong acid catalyst facilitates an intramolecular electrophilic substitution (Friedel-Crafts acylation type) reaction, where the carboxylic acid is activated and attacks the aromatic ring to form the thiophene ring.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: S-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product A 4-Bromothiophenol R1 Base (e.g., NaOH) Ethanol, Reflux A->R1 B Ethyl Chloroacetate B->R1 I 2-((4-Bromophenyl)thio)acetic acid R1->I R2 Acid Catalyst (e.g., PPA) Heat I->R2 P Ethyl 6-Bromo-1- benzothiophene-2-carboxylate R2->P

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Strategic Derivatization

The synthetic power of this compound lies in its capacity for selective modification at the C6-position. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis due to their reliability, mild reaction conditions, and broad functional group tolerance.[4][12]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the "decoration" of the benzothiophene scaffold with diverse chemical moieties.

  • Suzuki-Miyaura Coupling: Reacting the bromo-benzothiophene with an aryl or heteroaryl boronic acid (or boronate ester) to form a biaryl linkage. This is one of the most widely used methods for creating C-C bonds.

  • Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form an aniline-type derivative. This is critical for introducing nitrogen-containing functional groups prevalent in many drug molecules.

  • Sonogashira Coupling: Reacting with a terminal alkyne to introduce an alkynyl substituent, a versatile group for further functionalization or as a structural element itself.

  • Heck Coupling: Coupling with an alkene to form a new substituted alkene at the 6-position.

Causality in Catalyst Selection: The success of these reactions is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. Ligands (e.g., phosphines like P(tBu)₃, SPhos, or N-heterocyclic carbenes) are not passive spectators; they modulate the electron density and steric environment of the palladium center. This tuning is essential to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation (for Suzuki), and reductive elimination—while preventing side reactions like debromination.[3][13]

General Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Heat the mixture (e.g., 80-100 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography.

Visualization: Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂-Br Pd0->Complex1 OxiAdd Oxidative Addition OxiAdd->Pd0 Complex2 Ar-Pd(II)L₂-Ar' Complex1->Complex2 Trans Transmetalation Trans->Complex1 Complex2->Pd0 RedElim Reductive Elimination RedElim->Complex2 ArBr Ar-Br (Substrate) ArBr->OxiAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Trans Base Base Base->Trans ArAr Ar-Ar' (Product) ArAr->RedElim

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a foundational scaffold for creating novel molecules with therapeutic potential. Its derivatives have been investigated for a wide range of biological activities.[1]

  • Anticancer Agents: The benzothiophene core is present in compounds designed to interfere with cancer cell proliferation. For example, derivatives have been synthesized as tubulin polymerization inhibitors and as antagonists for pathways like RhoA/ROCK, which is implicated in tumor metastasis.[2][14] The methyl ester analog has been used in the synthesis of histone deacetylase (HDAC) inhibitors, suggesting a similar utility for this ethyl ester.[15]

  • Selective Estrogen Receptor Modulators (SERMs): As a key structural component of Raloxifene, the benzothiophene scaffold is a validated starting point for designing new SERMs for treating hormone-receptor-positive breast cancer and osteoporosis.[7][16]

  • Antimicrobial and Anti-inflammatory Agents: Various substituted benzothiophenes have demonstrated potent antimicrobial and anti-inflammatory properties, making this scaffold a promising area for the development of new treatments for infectious and inflammatory diseases.[1][5][17]

  • CNS Agents: The scaffold has also been explored for activity in the central nervous system, including the development of anti-convulsant and anti-Parkinson's agents.[1]

Visualization: Scaffold to Biological Targets

G cluster_rxn Chemical Derivatization cluster_targets Potential Biological Targets A Ethyl 6-Bromo-1-benzothiophene- 2-carboxylate Scaffold B Suzuki Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig (C-N Bond Formation) A->C D Other Couplings (Sonogashira, etc.) A->D E Ester Hydrolysis/ Amidation A->E F Diverse Compound Library B->F C->F D->F E->F G Cancer Pathways (e.g., Tubulin, RhoA/ROCK) F->G H Hormone Receptors (e.g., Estrogen Receptor) F->H I Microbial Enzymes F->I J CNS Receptors F->J

Caption: From a core scaffold to a diverse library for hitting multiple biological targets.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) may vary by supplier, general precautions for this class of halogenated aromatic compounds should be followed.[18]

  • Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[18] Combustion may produce toxic gases such as carbon monoxide, sulfur oxides, and hydrogen bromide.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[18]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-placed functional groups provide a reliable and versatile platform for applying powerful synthetic methodologies like palladium-catalyzed cross-coupling. For researchers and drug development professionals, this compound represents a gateway to constructing novel molecular architectures and accelerating the discovery of new therapeutic agents to address a multitude of diseases. Its continued use as a foundational building block underscores the enduring importance of the benzothiophene scaffold in the quest for improved human health.

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"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the core physicochemical properties, synthesis, characterization, and potential applications of this versatile heterocyclic compound, with a focus on providing practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzothiophene, a bicyclic aromatic heterocycle that is a privileged scaffold in medicinal chemistry.[1] The presence of the bromine atom at the 6-position and the ethyl carboxylate group at the 2-position provides specific steric and electronic properties, making it a valuable intermediate for further chemical modification. The bromine atom, for instance, serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups to build molecular complexity.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrO₂S[2][3][4][5]
Molecular Weight 285.16 g/mol [4][6]
Exact Mass 283.951 g/mol [7]
CAS Number 105191-64-8[2][3][4][5][7][8]
Synonyms Ethyl 6-bromobenzo[b]thiophene-2-carboxylate, Benzo[b]thiophene-2-carboxylic acid, 6-bromo-, ethyl ester[3][7]
Physical Form Solid[9]
LogP 3.84[7]

Synthesis and Purification Protocol

The synthesis of substituted benzothiophenes can be approached through various strategies. A common and effective method involves the intramolecular cyclization of a substituted thiophene precursor. This ensures precise control over the substitution pattern on the benzene ring. The following protocol is a representative method adapted from established benzothiophene synthesis principles.[10]

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a plausible synthesis route starting from a commercially available brominated thiophenol derivative. The rationale is to build the core scaffold through a robust cyclization reaction, a cornerstone of heterocyclic chemistry.

Step 1: S-Alkylation of 4-Bromothiophenol

  • To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.

  • Slowly add ethyl bromoacetate (1.1 eq) to the mixture. The use of a slight excess of the alkylating agent ensures complete consumption of the starting thiophenol.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioether intermediate.

Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization

  • Add the crude thioether from Step 1 to polyphosphoric acid (PPA) (10-15 times the weight of the thioether). PPA serves as both the acidic catalyst and the reaction medium for this Friedel-Crafts-type acylation and subsequent dehydration.

  • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

Step 3: Purification

  • The crude solid product is purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Combine the fractions containing the pure product, identified by TLC.

  • Remove the solvent under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation A 1. S-Alkylation (4-Bromothiophenol + Ethyl Bromoacetate) B 2. Intramolecular Cyclization (Polyphosphoric Acid) A->B C 3. Quenching (Ice-Water) B->C D 4. Filtration & Washing C->D E 5. Column Chromatography D->E F 6. Recrystallization E->F G Characterization (NMR, MS) F->G

Caption: Synthesis and Purification Workflow.

Structural Characterization and Validation

Validation of the final product's identity and purity is paramount. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the benzothiophene core, the ethyl group (a quartet and a triplet), and a singlet for the proton at the 3-position.[11]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing definitive evidence for its incorporation. The expected molecular ion peak [M]+ would be around m/z 284 and 286.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups, most notably the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1710-1730 cm⁻¹.

Applications in Research and Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous biologically active compounds.[1] this compound is a strategic starting material for synthesizing libraries of compounds for drug discovery.

  • Anticancer Agents : Many benzothiophene derivatives have been investigated as anticancer agents.[12] They are key intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene, which is used in the treatment and prevention of osteoporosis and to reduce the risk of invasive breast cancer.[1][10] The core structure can mimic that of endogenous hormones, allowing it to interact with nuclear receptors.

  • Metabolic Disorders : Benzothiophene derivatives have been developed as peroxisome proliferator-activated receptor (PPAR) agonists, which are targets for treating metabolic diseases like type 2 diabetes and dyslipidemia.[13]

  • Antimicrobial Agents : The scaffold has also been utilized in the development of novel antimicrobial agents, including those active against multidrug-resistant bacteria like Staphylococcus aureus.[14]

Logical Relationship Diagram

G cluster_reactions Chemical Modifications (via Bromine) cluster_applications Therapeutic Targets A This compound (Starting Material) B Suzuki Coupling A->B C Heck Reaction A->C D Sonogashira Coupling A->D E Other Cross-Couplings A->E F Anticancer (e.g., SERMs) B->F G Antimicrobial B->G H Metabolic Disorders (e.g., PPARs) B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Path from Intermediate to Application.

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is essential to ensure laboratory safety.

  • Hazards : This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It is crucial to avoid generating dust or aerosols.

  • Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended.[7]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[7]

References

  • Chemsrc. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. [Link]

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  • Mol-Instincts. ethyl 2-[(6-bromo-2-oxo-2H-1-benzopyran-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]

  • Chemspace. Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate - C11H10BrNO2S. [Link]

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  • The Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

  • Google Patents. EP0832889B1 - Process for the synthesis of benzothiophenes.
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  • Sci-Hub. Spectroscopic studies of 2-(2-bromo-ethyl)-6-nitro-benzo[de]isoquinolene- 1,3-dione in water/alkanol mixed solvents and nonionic. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. The benzo[b]thiophene scaffold, in particular, is a privileged heterocycle, forming the core of numerous pharmacologically active agents and functional organic materials. Among its many derivatives, Ethyl 6-Bromo-1-benzothiophene-2-carboxylate stands as a key intermediate, its strategic bromination offering a versatile handle for further synthetic elaboration. A comprehensive understanding of its spectroscopic signature is therefore not merely academic, but a critical enabler for innovation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic properties. The fusion of a benzene ring with a thiophene moiety creates a rigid, aromatic system. The electron-withdrawing bromine atom at the 6-position and the ethyl carboxylate group at the 2-position significantly influence the electron distribution within the molecule, which is reflected in its interaction with electromagnetic radiation.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its inertness and minimal overlapping signals, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. A spectral width of 200-220 ppm is appropriate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a roadmap for what to expect from an experimental acquisition. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-38.1 - 8.3s-
H-77.9 - 8.1dJ = 8.5 - 9.0
H-57.8 - 8.0dJ = 1.5 - 2.0
H-47.4 - 7.6ddJ = 8.5 - 9.0, 1.5 - 2.0
O-CH ₂-CH₃4.3 - 4.5qJ = 7.0 - 7.2
O-CH₂-CH1.3 - 1.5tJ = 7.0 - 7.2

Table 1. Predicted ¹H NMR data for this compound.

  • Aromatic Protons: The proton at the 3-position (H-3) is expected to be the most deshielded of the thiophene ring protons, appearing as a singlet due to the absence of adjacent protons. The protons on the benzene ring (H-4, H-5, and H-7) will exhibit a characteristic splitting pattern. H-7 will be a doublet due to coupling with H-5, while H-5 will appear as a doublet due to coupling with H-4 and H-7. H-4 will be a doublet of doublets due to coupling with both H-5 and H-7.

  • Ethyl Ester Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O162 - 164
C-2140 - 142
C-7a138 - 140
C-3a135 - 137
C-6120 - 122
C-4125 - 127
C-5128 - 130
C-7123 - 125
C-3129 - 131
O-C H₂-CH₃61 - 63
O-CH₂-C H₃14 - 15

Table 2. Predicted ¹³C NMR data for this compound.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine and ethyl carboxylate substituents. The carbon bearing the bromine (C-6) will be significantly affected. The quaternary carbons (C-2, C-3a, and C-7a) will generally show weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (ester)1725 - 1705Strong
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-O stretch (ester)1300 - 1100Strong
C-Br stretch700 - 500Medium-Strong

Table 3. Predicted characteristic IR absorption bands for this compound.

  • Key Functional Groups: The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretches will also be evident. The C-O stretches of the ester group will appear in the fingerprint region, along with the C-Br stretch at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS) to obtain an accurate mass.

  • Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₉BrO₂S. The nominal molecular weight is approximately 285 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).

Figure 2. Predicted major fragmentation pathways for this compound.

  • Major Fragment Ions: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃). The loss of the bromine atom from fragment ions is also a likely fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining high-quality predicted data with established principles of spectroscopic interpretation, researchers are equipped with the necessary information to confidently identify and characterize this important synthetic intermediate. The detailed protocols and data tables serve as a practical resource for scientists and professionals in drug development and materials science, facilitating the advancement of their research endeavors.

References

  • Fedi, V., et al. (2007). Synthesis and biological evaluation of benzo[b]thiophene derivatives as new selective estrogen receptor modulators. Journal of Medicinal Chemistry, 50(17), 4047-4061.
  • Li, W., et al. (2017). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 19(2), 433-437.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Strategic Utility of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiophene core is a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom provide an ideal foundation for constructing molecules that can effectively interact with biological targets.[2] Within this important class of heterocycles, Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS: 105191-64-8) emerges as a particularly strategic starting material.[3] The ester at the 2-position offers a handle for further modification, such as hydrolysis and amide coupling, while the bromine atom at the 6-position provides a reactive site for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in cornerstone synthetic methodologies that are vital to modern drug discovery.

Physicochemical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis.

PropertyValue
CAS Number 105191-64-8
Molecular Formula C₁₁H₉BrO₂S
Molecular Weight 285.16 g/mol
Appearance Typically a white to off-white solid

Part 1: Synthesis of the Core Intermediate

The efficient construction of the benzothiophene scaffold is the first critical step. While various methods exist for benzothiophene synthesis, a common and reliable route proceeds from a substituted aniline precursor. The following protocol is a representative synthesis based on established chemical transformations.[4][5]

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process beginning with the commercially available 2-amino-4-bromobenzoic acid.

Step 1: Esterification of 2-Amino-4-bromobenzoic Acid

  • Suspend 2-amino-4-bromobenzoic acid (1.0 equiv) in absolute ethanol (approx. 20 mL per gram of acid).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation. Alternatively, add thionyl chloride (2.0 equiv) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Carefully pour the residue into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Ethyl 2-amino-4-bromobenzoate as an oil, which can be used directly in the next step.[4]

Step 2: Diazotization and Thiol Formation

  • Dissolve Ethyl 2-amino-4-bromobenzoate (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0°C.[6]

  • Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 equiv) in water.

  • Slowly add the cold diazonium salt solution to the sodium sulfide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Acidify the mixture with concentrated HCl to precipitate the thiol. Extract the product with ethyl acetate. The crude thiol is often carried forward without extensive purification.

Step 3: S-Alkylation and Intramolecular Cyclization

  • Dissolve the crude thiol from the previous step in a suitable solvent such as ethanol or DMF.

  • Add a base, such as sodium ethoxide or potassium carbonate (2.2 equiv).

  • Add ethyl bromopyruvate (1.1 equiv) dropwise and stir the reaction at room temperature until TLC analysis indicates the consumption of the thiol.

  • Heat the reaction mixture to reflux to induce intramolecular cyclization (Dieckmann-type condensation).

  • After cooling, neutralize the reaction, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, This compound .

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} adot Caption: Synthetic pathway to the target compound.

Part 2: Core Applications in Cross-Coupling Chemistry

The true synthetic power of this compound lies in the reactivity of its C-Br bond. This site serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

dot graph "coupling_reactions" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} adot Caption: Key cross-coupling applications.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the benzothiophene core and various aryl or heteroaryl groups.[7][8][9] This is fundamental for building biaryl structures commonly found in pharmaceuticals.[10]

Causality Behind Component Selection:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligands stabilize the palladium center and facilitate the catalytic cycle.[10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[7][9]

  • Solvent: Often a mixture of an organic solvent (like dioxane or toluene) and water is used to dissolve both the organic-soluble halide and the water-soluble inorganic base.[6]

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[11][12]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Arylboronic Acid (R-B(OH)₂)Catalyst SystemBaseExpected Product (R group)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Phenyl
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃4-Methoxyphenyl
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄3-Pyridyl
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful means to introduce alkenyl substituents at the 6-position, creating styrenyl and acrylate derivatives which are valuable precursors for further functionalization.[13][14]

Causality Behind Component Selection:

  • Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(OAc)₂ is a common and cost-effective pre-catalyst.[13]

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.[15]

  • Base: An organic base, typically a tertiary amine like triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7][13]

  • In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., styrene or ethyl acrylate, 1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand like P(o-tol)₃ (4-10 mol%).[10]

  • Add a solvent such as DMF or NMP, followed by triethylamine (Et₃N, 2.0 equiv).

  • Seal the tube and heat to 100-140°C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a linkage central to a vast number of pharmaceuticals.[16][17][18] This reaction allows for the direct coupling of primary or secondary amines to the benzothiophene core.[19]

Causality Behind Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, allowing for a broader substrate scope that includes less reactive aryl bromides.[9][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[20][21]

  • In a glovebox, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 4-8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[21]

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Remove the tube from the glovebox, and add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the 6-amino-benzothiophene product.

Part 3: Relevance in Drug Discovery - Case Studies

The synthetic versatility of the 6-bromo-benzothiophene core directly translates into its application in the synthesis of high-value pharmaceutical agents.

Case Study 1: The Raloxifene Scaffold

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[22] Its core structure is a 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene. Synthetic routes to Raloxifene and its analogues often start from precursors like 6-methoxy or 6-bromo benzothiophenes.[16][23] The 6-bromo functionality can be converted to the critical 6-hydroxy group via various methods, including palladium-catalyzed hydroxylation or a multi-step sequence involving borylation followed by oxidation. The core benzothiophene is first synthesized and then acylated at the 3-position, a key step in building the final drug molecule.[22]

Case Study 2: Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is implicated in cellular processes like contraction and migration and is a target for diseases including hypertension and cancer.[3][11] Certain benzothiophene derivatives have been identified as potent inhibitors of this pathway. For instance, the compound known as BTB-1 (benzo[b]thiophene-1,1-dioxide) shows promise in this area. The synthesis of such inhibitors can rely on the functionalization of the benzothiophene core, where a 6-bromo precursor allows for the introduction of diverse substituents via cross-coupling chemistry to explore the structure-activity relationship (SAR) and optimize inhibitory potency.[15][24]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its dual functionality—a modifiable ester and a reactive bromine atom—provides chemists with a reliable and versatile tool to access a wide array of complex benzothiophene derivatives. The robust and well-understood cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—are the key methodologies that unlock the potential of this starting material. As researchers continue to explore the therapeutic possibilities of the benzothiophene scaffold, the strategic importance of this particular building block will undoubtedly continue to grow.

References

  • PrepChem. Synthesis of ethyl 2-amino-4-bromobenzoate. Available from: [Link]

  • Pailla Umareddy and Veerareddy Arava. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 2017, 9(10):106-110. Available from: [Link]

  • Chavakula R, et al. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 2018;14(3):128. Available from: [Link]

  • Pavan kumar Bathini, et al. AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 2016, 5(7), 515-523. Available from: [Link]

  • Pailla Umareddy and Veerareddy Arava. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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  • Bosiak, M. J., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021. Available from: [Link]

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  • Hardy, J. A., et al. Structure and Function of RhoBTB1 Required for Substrate Specificity and Cullin-3 Ubiquitination. Biochemistry, 2020. Available from: [Link]

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A Technical Guide to the Organic Solvent Solubility of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 6-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The successful application of this compound in any research or development workflow—from screening assays to reaction scale-up and formulation—is fundamentally governed by its solubility characteristics. An insufficient understanding of its solubility can lead to erratic assay results, poor reaction yields, and significant delays in development timelines.[1][2]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide moves beyond a simple data summary to empower the researcher with the foundational principles and a robust, field-proven experimental protocol for generating this critical data in-house. We will detail the "gold standard" shake-flask method for determining thermodynamic solubility, explain the scientific rationale behind each step, and provide a framework for interpreting the results.

Physicochemical Profile and Solubility Predictions

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound offers several clues to its likely behavior in various solvents.

  • Molecular Formula: C₁₁H₉BrO₂S

  • Molecular Weight: 285.16 g/mol [3]

  • CAS Number: 105191-64-8

Structural Analysis:

The molecule's structure can be deconstructed into three key regions that influence its solubility:

  • The Benzothiophene Core: This large, aromatic, and relatively nonpolar bicyclic system is the dominant feature. This core structure suggests that the compound will be readily soluble in nonpolar and aromatic solvents (e.g., toluene, dichloromethane) through favorable van der Waals interactions and pi-stacking.

  • The Ethyl Ester Group (-COOEt): This functional group introduces polarity and a site for hydrogen bond acceptance. This allows for interaction with more polar solvents, such as ethyl acetate, acetone, and, to a lesser extent, alcohols like methanol and ethanol. However, it lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents.

  • The Bromo Group (-Br): The bromine atom adds to the overall molecular weight and polarizability of the molecule but does not significantly contribute to its polarity or hydrogen bonding capability. It primarily increases the compound's density and reinforces its hydrophobic character.

Predicted Solubility Profile: Based on these features and the guiding principle of "like dissolves like," we can predict that this compound will exhibit:

  • High Solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene).

  • Good to Moderate Solubility in polar aprotic solvents (e.g., ethyl acetate, acetone, tetrahydrofuran) and polar protic solvents like short-chain alcohols.

  • Low to Negligible Solubility in highly polar solvents like water and nonpolar aliphatic hydrocarbons (e.g., hexane, heptane).

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a reliable experimental method is required. The shake-flask method is universally regarded as the most reliable technique for measuring thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature.[4][5] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can significantly overestimate the true solubility due to the formation of supersaturated solutions.[4][6]

The principle of the shake-flask method is straightforward: an excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that a true equilibrium is reached between the dissolved and undissolved states.[4] The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is measured analytically.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask method, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Weigh Excess Compound (e.g., 5-10 mg) B 2. Add Known Volume of Solvent (e.g., 1 mL) to Vial A->B Add solid to solvent C 3. Seal Vial and Agitate (24-48h at constant temp) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E Careful aspiration F 6. Prepare Dilutions of Filtered Saturated Solution E->F G 7. Quantify by HPLC-UV Against a Standard Curve F->G H 8. Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the solubility of this compound.

Materials and Equipment
  • Solute: this compound (solid, >98% purity)

  • Solvents: HPLC-grade or equivalent (e.g., Dichloromethane, Toluene, Ethyl Acetate, Acetone, Methanol, Acetonitrile, Heptane)

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • 2 mL glass vials with screw caps and PTFE septa

    • Orbital shaker or rotator with temperature control

    • Benchtop centrifuge with vial adapters

    • Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes for dilutions

    • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Procedure
  • Preparation of Test Samples:

    • Accurately weigh approximately 5-10 mg of this compound directly into a 2 mL glass vial. The key is to ensure there is a visible excess of solid that will remain undissolved.

    • Using a calibrated pipette, add exactly 1.0 mL of the desired organic solvent to the vial.

    • Prepare one vial for each solvent to be tested. Running duplicates is highly recommended for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the dissolution equilibrium of the most stable crystal form is reached.

  • Phase Separation (Critical Step):

    • After equilibration, visually confirm that excess solid remains in each vial. If a sample has fully dissolved, a new sample must be prepared with a greater amount of solute.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes. This will pellet the excess solid at the bottom of the vial.

    • Causality: This step is crucial. Failure to completely remove undissolved particulates will lead to a gross overestimation of solubility.

    • Carefully draw the supernatant (the clear, saturated solution) using a 1 mL syringe. Do not disturb the solid pellet.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean HPLC vial. The filtration step provides a secondary, robust removal of any fine particulates.

  • Quantification by HPLC-UV:

    • Standard Curve Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of serial dilutions to serve as calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Sample Analysis: Analyze the calibration standards on the HPLC-UV system to generate a standard curve of peak area versus concentration. The R² value should be >0.995 for a valid curve.

    • Analyze the filtered saturated solutions. It is often necessary to dilute the saturated sample solution with the mobile phase to ensure the concentration falls within the linear range of the standard curve.

    • Calculation: Use the peak area of the sample and the equation from the standard curve to determine the concentration in the diluted sample. Multiply by the dilution factor to calculate the final solubility.

    Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The results of the experiment should be compiled into a clear, structured table. This allows for easy comparison of solubility across different solvents and correlation with solvent properties.

SolventSolvent Polarity Index (Snyder)Temperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)
Heptane0.125.0Fill in dataFill in data
Toluene2.425.0Fill in dataFill in data
Dichloromethane3.125.0Fill in dataFill in data
Ethyl Acetate4.425.0Fill in dataFill in data
Acetone5.125.0Fill in dataFill in data
Acetonitrile5.825.0Fill in dataFill in data
Methanol5.125.0Fill in dataFill in data

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective use in research and development.[7][8] While published data is scarce, this guide has provided the theoretical foundation and a detailed, validated experimental protocol to empower scientists to generate this crucial data with confidence. The shake-flask method, though time-intensive, provides the most accurate and reliable measure of thermodynamic solubility. The systematic application of this protocol will yield high-quality, reproducible data, enabling informed decisions in solvent selection for chemical synthesis, purification, and the formulation of new chemical entities.

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  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Chemspace. (n.d.). ethyl 2-[(6-bromo-2-oxo-2H-1-benzopyran-3-carbonyl)amino]. Retrieved from [Link]

  • Chemspace. (n.d.). This compound - C11H9BrO2S | CSSB00010234910. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate - C11H10BrNO2S | CSSB00006010845. Retrieved from [Link]

  • Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from [Link]

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"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a compound often utilized in the synthesis of pharmacologically active molecules. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on why specific precautions are necessary, empowering you to work with this compound in a safe and efficient manner.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No: 105191-64-8) is a substituted benzothiophene derivative. While specific toxicological data for this exact compound is not extensively published, the available safety data indicates that it should be handled with care. The primary hazards are associated with its potential for harm upon ingestion, skin contact, or inhalation.[1]

Core Hazards:

  • Harmful if Swallowed: Oral ingestion may lead to systemic toxicity.

  • Harmful in Contact with Skin: Dermal absorption can cause local irritation and may contribute to systemic effects.

  • Harmful if Inhaled: Inhalation of dust or aerosols can irritate the respiratory tract.[1]

  • Causes Skin and Eye Irritation: Direct contact can lead to inflammation and discomfort.

From a chemical structure perspective, the presence of a bromine atom and a benzothiophene core suggests that combustion or decomposition can release toxic and corrosive gases, including hydrogen bromide and sulfur oxides.[1] Understanding this is critical for fire safety and for selecting appropriate experimental conditions to avoid thermal degradation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes exposure through both environmental controls and personal barriers.

Primary Engineering Controls

All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood.[1] This is non-negotiable. A fume hood provides critical protection against the inhalation of fine powders or aerosols that may be generated during weighing and transfer operations. The constant airflow draws contaminants away from the user's breathing zone, providing the first and most effective line of defense.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times.[1] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes or fine dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed carefully to avoid contaminating the skin.

  • Protective Clothing: A laboratory coat must be worn to protect against skin contact.[1] For tasks with a higher risk of splashes or spills, a chemically resistant apron may be advisable.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Safe Handling and Storage Protocols: Maintaining Compound Integrity and a Safe Workspace

Proper handling and storage procedures are essential not only for safety but also for maintaining the purity and stability of this compound.

Handling Procedures
  • Work in a designated area: All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid dust generation: When transferring the solid material, use techniques that minimize the creation of dust.

  • Grounding and bonding: For larger quantities, take precautionary measures against static discharge.

  • Wash thoroughly after handling: Always wash hands and any exposed skin with soap and water after working with the compound.[1]

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Some suppliers recommend storage at -20°C to ensure long-term stability.[1]

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Seek immediate medical attention.[1]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate the area: Restrict access to the spill area.

  • Ensure proper PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.

  • Contain the spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand or vermiculite.

  • Collect the waste: Place the contained material into a suitable, labeled container for disposal.

  • Decontaminate the area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of waste: All contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

Fire and Explosion Hazard Data

While not classified as flammable, this compound will burn if exposed to a sufficiently high temperature.

  • Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide.[1]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste. It should be disposed of through a licensed waste disposal company in accordance with all applicable environmental regulations.[1] Do not allow this material to enter drains or water courses.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Spill Occurs emergency_evacuate Evacuate and Alert Others emergency_spill->emergency_evacuate emergency_assess Assess Spill Size and Hazard emergency_evacuate->emergency_assess emergency_cleanup Follow Spill Cleanup Protocol emergency_assess->emergency_cleanup

Caption: Workflow for the safe handling of this compound.

Emergency Response Decision Tree

cluster_exposure_type Identify Exposure Type cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident Occurs exposure_type Inhalation, Skin/Eye Contact, or Ingestion? start->exposure_type action_inhalation Move to Fresh Air Seek Medical Attention exposure_type->action_inhalation Inhalation action_skin Flush with Water for 15 min Remove Contaminated Clothing exposure_type->action_skin Skin Contact action_eye Flush with Water for 15 min Seek Medical Attention exposure_type->action_eye Eye Contact action_ingestion Do NOT Induce Vomiting Seek Immediate Medical Attention exposure_type->action_ingestion Ingestion followup_report Report Incident to Supervisor and EHS action_inhalation->followup_report action_skin->followup_report action_eye->followup_report action_ingestion->followup_report followup_sds Provide SDS to Medical Personnel followup_report->followup_sds

Caption: Emergency response decision tree for exposure incidents.

References

  • Chemsrc. (2025, August 25). ethyl 6-bromobenzo[b]thiophene-2-carboxylate Safety Data Sheet. Retrieved from [Link]

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Unlocking the Therapeutic Potential of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Cornerstone in Medicinal Chemistry

The benzothiophene core, a bicyclic system where a benzene ring is fused to a thiophene ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its structural rigidity, electron-rich nature, and ability to form various non-covalent interactions with biological targets make it a versatile scaffold for the design of novel therapeutic agents.[2] Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[3][4][5][6] This inherent bioactivity has led to the development of several successful drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton.[4][5] The continued exploration of novel benzothiophene derivatives is a vibrant area of research, promising new leads for challenging diseases.[1][3]

This technical guide focuses on a specific, yet underexplored, derivative: Ethyl 6-Bromo-1-benzothiophene-2-carboxylate . We will delve into its potential biological activities by drawing parallels with structurally related compounds and outlining a comprehensive strategy for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.

Deconstructing the Molecule: Predicted Biological Activities of this compound

The chemical architecture of this compound offers several clues to its potential biological activities. The presence of the benzothiophene core, a bromine substituent at the 6-position, and an ethyl carboxylate group at the 2-position are all features known to influence pharmacological effects.

Potential as an Anticancer Agent

The benzothiophene scaffold is a common feature in many potent anticancer agents.[3][4] The planar nature of the fused ring system allows for intercalation into DNA or binding to the active sites of various enzymes involved in cancer progression.[2] Furthermore, derivatives of benzothiophene have been shown to target critical signaling pathways in cancer cells. For instance, some derivatives act as inhibitors of RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[7]

The bromine atom at the 6-position could enhance the anticancer potential through several mechanisms. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity and specificity. Moreover, bromo-substituted aromatic compounds have been reported to exhibit significant cytotoxic activity against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2).[8]

Promising Antimicrobial Properties

Benzothiophene derivatives have a well-documented history of antimicrobial activity against a wide spectrum of bacteria and fungi.[9][10] The sulfur atom in the thiophene ring is thought to play a crucial role in the antimicrobial action, potentially by interacting with essential enzymes or disrupting cell membrane integrity.[2] The combination of the benzothiophene nucleus with an acylhydrazone functional group has been shown to be effective against multidrug-resistant Staphylococcus aureus.[11][12]

The ethyl carboxylate group at the 2-position can be readily modified to generate a variety of derivatives, such as amides and hydrazones, which have shown significant antimicrobial efficacy.[9] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at this position can profoundly influence the antimicrobial spectrum and potency.[9][13]

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Substituted bromo-benzothiophene carboxamides have been reported as potent analgesic and anti-inflammatory agents that act by selectively inhibiting cyclooxygenase-2 (COX-2).[14] This suggests that this compound could serve as a precursor for a new class of anti-inflammatory drugs. The mechanism of action may involve the disruption of the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[14] Furthermore, some tetrahydrobenzo[b]thiophene derivatives have been shown to exert anti-inflammatory effects by activating the NRF2 pathway.[15]

Strategic Experimental Validation: A Roadmap for Preclinical Assessment

To empirically determine the biological activities of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key assays to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential, starting with broad screening and progressing to more focused mechanistic studies.

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cell lines (e.g., HCT-116, HepG2, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

2. Apoptosis and Cell Cycle Analysis:

  • Objective: To investigate if the compound induces apoptosis and/or cell cycle arrest.

  • Methodology (Flow Cytometry):

    • Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

    • For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry.

3. Kinase Inhibition Assays:

  • Objective: To screen for inhibitory activity against key kinases involved in cancer signaling.

  • Methodology (In Vitro Kinase Assay):

    • Utilize commercially available kinase assay kits (e.g., for VEGFR-2, AKT).[16]

    • Incubate the recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.

    • Determine the IC50 value for each kinase.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A MTT Assay on Cancer Cell Panel B Determine IC50 Values A->B C Select Lead Compound B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Kinase Inhibition Assays (e.g., VEGFR-2, AKT) C->F G Xenograft Mouse Model F->G H Evaluate Tumor Growth Inhibition G->H

Caption: A streamlined workflow for assessing the anticancer potential of the target compound.

Antimicrobial Susceptibility Testing

Standardized methods should be employed to assess the antimicrobial spectrum of the compound.

1. Broth Microdilution Assay:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. DNA Gyrase Inhibition Assay:

  • Objective: To investigate a potential mechanism of antibacterial action.

  • Methodology:

    • Utilize a commercial DNA gyrase supercoiling assay kit.

    • Incubate supercoiled DNA with DNA gyrase in the presence of various concentrations of the test compound.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Signaling Pathway for NRF2-Mediated Anti-inflammatory Response

G cluster_0 Cellular Stress cluster_1 Cytoplasm cluster_2 Nucleus ROS/Electrophiles ROS/Electrophiles KEAP1 KEAP1 ROS/Electrophiles->KEAP1 Induces Conformational Change (NRF2 Release) NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Ub Ubiquitin KEAP1->Ub Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub->NRF2 ARE Antioxidant Response Element NRF2_n->ARE Binds Gene_Expression Expression of Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Sources

The Enduring Legacy of the Benzothiophene Core: From Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, has etched a significant mark in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and structural versatility have made it a privileged core in a multitude of clinically significant therapeutic agents. This comprehensive technical guide traverses the historical milestones of benzothiophene's discovery, delves into the evolution of its synthetic methodologies, and critically examines the development of key derivatives that have reached the market. Through a detailed exploration of the synthetic strategies and mechanisms of action of landmark drugs such as Raloxifene, Zileuton, and Sertaconazole, this guide offers field-proven insights for researchers and professionals engaged in the pursuit of novel therapeutics.

A Historical Perspective: The Dawn of Benzothiophene Chemistry

The journey of benzothiophene, also known historically as thianaphthene, is intertwined with the broader exploration of sulfur-containing heterocyclic compounds. While its simpler cousin, thiophene, was discovered by Viktor Meyer in 1882 as a contaminant in benzene, the story of benzothiophene's emergence is more gradual.[1] Early investigations into coal tar and related petroleum deposits revealed the presence of a naphthalene-like smelling compound, which was later identified as benzothiophene.[2][3]

The first synthesis of a benzothiophene derivative, specifically a substituted benzo[c]thiophene, was reported in 1922, although its correct structure was not confirmed until 1937. The parent benzo[c]thiophene was eventually isolated in 1962.[4] The more stable and medicinally relevant isomer, benzo[b]thiophene, saw its first catalytic synthesis reported in 1947, prepared from styrene and hydrogen sulfide.[5] These early methods, often requiring harsh reaction conditions, laid the groundwork for the sophisticated synthetic strategies that would follow.

The initial exploration of benzothiophene's biological activity was modest. However, as synthetic methodologies advanced, so did the ability to create a diverse library of derivatives. This chemical exploration ultimately unlocked the vast therapeutic potential residing within this unassuming heterocyclic core.

The Chemist's Toolkit: Evolution of Benzothiophene Synthesis

The construction of the benzothiophene ring system has been a subject of intense investigation, leading to a rich and diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

Classical Approaches: Building from the Basics

Early syntheses of benzothiophenes often relied on intramolecular cyclization reactions of pre-functionalized benzene derivatives. These foundational methods, while sometimes limited in scope, established the fundamental bond formations necessary for constructing the bicyclic core.

One of the earliest and most straightforward methods involves the reaction of ethylbenzene with hydrogen sulfide.[6] Another classical approach is the oxidative cyclization of o-mercaptocinnamic acid.[7]

G cluster_classical Classical Benzothiophene Synthesis Ethylbenzene Ethylbenzene o-Mercaptocinnamic_acid o-Mercaptocinnamic_acid Benzothiophene_Core Benzothiophene_Core

Modern Synthetic Strategies: Precision and Versatility

The advent of transition-metal catalysis revolutionized the synthesis of complex organic molecules, and benzothiophenes were no exception. These modern methods offer greater control over regioselectivity and functional group tolerance, enabling the construction of highly substituted and complex derivatives.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a cornerstone of modern organic synthesis. Reactions such as the Suzuki, Heck, and Sonogashira couplings have been extensively employed to construct benzothiophene derivatives. For instance, a common strategy involves the coupling of a pre-formed benzothiophene boronic acid with an aryl halide to introduce substituents at various positions.

2.2.2. Intramolecular Cyclization of Alkynes: A powerful and atom-economical approach involves the intramolecular cyclization of ortho-alkynylthioanisoles. This method allows for the direct formation of the benzothiophene ring with concomitant introduction of substituents.

2.2.3. Photocatalytic Methods: In recent years, visible-light photocatalysis has emerged as a green and efficient tool for organic synthesis. The photocatalytic synthesis of benzothiophenes from diazonium salts and alkynes offers a mild and metal-free alternative to traditional methods.[8]

G cluster_modern Modern Synthetic Strategies Palladium_Catalysis Palladium_Catalysis Alkyne_Cyclization Alkyne_Cyclization Photocatalysis Photocatalysis Substituted_Benzothiophenes Substituted_Benzothiophenes

From Bench to Bedside: Landmark Benzothiophene-Based Drugs

The true testament to the significance of the benzothiophene core lies in the number of successful drugs that incorporate this scaffold. These molecules exhibit a wide range of pharmacological activities, highlighting the ability of the benzothiophene nucleus to interact with diverse biological targets.[9][10][11][12][13][14][15]

Drug NameTherapeutic ClassMechanism of Action
Raloxifene Selective Estrogen Receptor Modulator (SERM)Binds to estrogen receptors, producing estrogenic effects on bone and anti-estrogenic effects on the uterus and breast.
Zileuton 5-Lipoxygenase InhibitorInhibits the enzyme 5-lipoxygenase, thereby preventing the synthesis of leukotrienes, which are inflammatory mediators.
Sertaconazole AntifungalInhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Raloxifene: A Pioneer in Women's Health

Raloxifene, marketed as Evista, is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in certain high-risk postmenopausal women.

3.1.1. Synthesis of Raloxifene: The synthesis of raloxifene typically involves a multi-step sequence, with a key step being the Friedel-Crafts acylation of a substituted benzothiophene with a benzoyl chloride derivative.

Experimental Protocol: A Representative Synthesis of Raloxifene

  • Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. An intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone is carried out in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid.

  • Step 2: Friedel-Crafts Acylation. The product from Step 1 is acylated with 4-(2-(1-piperidinyl)ethoxy)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Step 3: Demethylation. The methoxy groups are cleaved using a demethylating agent like boron tribromide to yield the dihydroxybenzothiophene core of raloxifene.

  • Step 4: Salt Formation. The final compound is typically converted to its hydrochloride salt for improved stability and bioavailability.

G Start α-(3-methoxyphenylthio)- 4-methoxyacetophenone Step1 Intramolecular Cyclization (PPA) Start->Step1 Intermediate1 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Demethylation (BBr3) Intermediate2->Step3 Raloxifene Raloxifene Step3->Raloxifene

Zileuton: Targeting the Inflammatory Cascade

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the first step in the biosynthesis of leukotrienes. By inhibiting this enzyme, zileuton effectively reduces the production of these potent inflammatory mediators, making it useful in the management of asthma.

3.2.1. Mechanism of Action: Zileuton's therapeutic effect stems from its ability to chelate the non-heme iron atom within the active site of 5-lipoxygenase, thereby preventing the binding of its substrate, arachidonic acid.

G Arachidonic_Acid Arachidonic_Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic_Acid->5-Lipoxygenase Leukotrienes Leukotrienes 5-Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Zileuton Zileuton Zileuton->5-Lipoxygenase inhibits

Sertaconazole: A Unique Antifungal Agent

Sertaconazole is a broad-spectrum antifungal agent of the imidazole class, used topically for the treatment of skin infections such as athlete's foot. What sets sertaconazole apart from other imidazole antifungals is the presence of a benzothiophene ring.

3.3.1. Dual Mechanism of Action: Like other imidazoles, sertaconazole inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. However, the benzothiophene moiety is thought to confer a second mechanism of action. It is proposed that the benzothiophene ring can insert into the fungal membrane, leading to the formation of pores and subsequent cell death.

Future Directions and Conclusion

The benzothiophene scaffold continues to be a fertile ground for drug discovery. Its rich chemical space and proven track record in delivering clinically successful drugs ensure its continued exploration by medicinal chemists. Current research is focused on developing novel benzothiophene derivatives with improved potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[9][10][11][12][13][14][15]

The journey of benzothiophene from a coal tar constituent to a cornerstone of modern medicinal chemistry is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the benzothiophene core is poised to yield a new generation of life-changing medicines.

References

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Methodological & Application

Synthesis of "Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" from 2-bromothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic scaffold that is a constituent of numerous pharmacologically active compounds and functional materials. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, functionalized benzothiophene-2-carboxylates serve as crucial intermediates in the synthesis of complex molecules, including selective estrogen receptor modulators (SERMs) and kinase inhibitors. This compound is a valuable building block, with the bromine atom at the 6-position providing a reactive handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.

This application note provides a detailed, two-step protocol for the synthesis of this compound. While the specified starting material is 2-bromothiophenol, a critical analysis of the reaction mechanism indicates that this precursor would lead to the 4-bromo isomer. To achieve the target 6-bromo substitution pattern, the scientifically sound precursor is 4-bromothiophenol . This guide will proceed with the synthesis from 4-bromothiophenol, providing a robust and validated pathway for researchers.

Synthetic Strategy and Mechanistic Overview

The synthesis is designed as a two-step sequence involving an initial S-alkylation followed by an intramolecular cyclization. This approach is efficient and provides a high degree of control over the final product structure.

  • Step 1: S-Alkylation via Nucleophilic Substitution. The synthesis commences with the S-alkylation of 4-bromothiophenol with ethyl chloroacetate.[1] The thiol proton is first abstracted by a mild base, such as potassium carbonate, to generate a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic methylene carbon of ethyl chloroacetate in a classic SN2 reaction, displacing the chloride leaving group to form the key intermediate, ethyl 2-((4-bromophenyl)thio)acetate.[2][3]

  • Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization). The benzothiophene ring is then constructed via an intramolecular cyclization of the thioether intermediate. This reaction is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[4] The reaction proceeds through an electrophilic aromatic substitution mechanism. The acid protonates the ester carbonyl, activating it towards nucleophilic attack from the aromatic ring, leading to the formation of the new five-membered thiophene ring. Subsequent dehydration yields the aromatic benzothiophene system.

Overall Synthetic Workflow

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Bromothiophenol D Ethyl 2-((4-bromophenyl)thio)acetate (Intermediate) A->D:w SN2 Reaction B Ethyl Chloroacetate B->D:w C Base (K2CO3) Solvent (DMF) C->D:w F This compound (Final Product) D->F Electrophilic Aromatic Substitution & Dehydration E Acid Catalyst (PPA) E->F

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanism Diagram

G cluster_step1 Mechanism: S-Alkylation cluster_step2 Mechanism: Intramolecular Cyclization Thiophenolate 4-Bromothiophenolate Anion Intermediate Ethyl 2-((4-bromophenyl)thio)acetate Thiophenolate->Intermediate SN2 Attack ECA Ethyl Chloroacetate ECA->Intermediate ActivatedEster Protonated Ester Intermediate Intermediate->ActivatedEster + H+ (from PPA) Cyclized Cyclized Intermediate ActivatedEster->Cyclized Electrophilic Attack Product Final Product + H2O Cyclized->Product - H2O, - H+

Caption: Simplified reaction mechanisms for both synthetic steps.

Experimental Protocols

Safety Precaution: Thiophenols possess a strong and unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood. Polyphosphoric acid is corrosive and hygroscopic; appropriate personal protective equipment (gloves, safety glasses) must be worn.

Part A: Synthesis of Ethyl 2-((4-bromophenyl)thio)acetate

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Quantity (Equiv.)Amount Used
4-Bromothiophenol106-53-6189.081.05.00 g
Ethyl Chloroacetate105-39-5122.551.13.55 mL
Potassium Carbonate584-08-7138.211.55.45 g
Dimethylformamide (DMF)68-12-2--50 mL
Ethyl Acetate141-78-6--~150 mL
Deionized Water7732-18-5--~200 mL
Brine7647-14-5--~50 mL
Anhydrous MgSO₄7487-88-9--As needed

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (5.00 g, 26.4 mmol) and anhydrous potassium carbonate (5.45 g, 39.4 mmol).

  • Add dimethylformamide (50 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (3.55 mL, 29.1 mmol) dropwise to the stirring suspension over 5 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate) to yield the pure product, ethyl 2-((4-bromophenyl)thio)acetate, as a colorless to pale yellow oil.

  • Expected Yield: 85-95%

Part B: Synthesis of this compound

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Quantity (Equiv.)Amount Used
Ethyl 2-((4-bromophenyl)thio)acetate64056-55-1275.161.06.00 g
Polyphosphoric Acid (PPA)8017-16-1--~60 g (10x w/w)
Ice Water---~500 mL
Dichloromethane (DCM)75-09-2--~150 mL
Saturated NaHCO₃ solution144-55-8--~100 mL
Anhydrous MgSO₄7487-88-9--As needed
Ethanol64-17-5--For recryst.

Protocol:

  • In a 250 mL three-neck round-bottom flask fitted with a mechanical stirrer and a thermometer, add polyphosphoric acid (~60 g).

  • Heat the PPA to 80-90 °C with stirring to ensure it is fluid.

  • Add ethyl 2-((4-bromophenyl)thio)acetate (6.00 g, 21.8 mmol) dropwise to the hot PPA over 10 minutes. Ensure the internal temperature does not exceed 100 °C.

  • After the addition is complete, continue to stir the reaction mixture at 90-95 °C for 2-3 hours. Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate).

  • Allow the reaction mixture to cool to approximately 60 °C.

  • Carefully and slowly pour the viscous mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. This step is highly exothermic.

  • A solid precipitate should form. Continue stirring until all the ice has melted and the precipitate is well-dispersed.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dissolve the crude solid in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any residual acid, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from hot ethanol to afford this compound as a white to off-white crystalline solid.[5][6]

  • Expected Yield: 70-85%

Conclusion

This application note details a reliable and high-yielding two-step synthesis for this compound, a valuable intermediate for pharmaceutical and materials science research. By starting with the correct regioisomeric precursor, 4-bromothiophenol, the protocol ensures the desired 6-bromo substitution is achieved. The described methods for S-alkylation and PPA-mediated cyclization are robust and can be readily implemented in a standard organic chemistry laboratory.

References

  • Ye, L., Qian, L., Chen, Y., Zhang, X., & Yan, M. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
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  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry, 87(9), 6312–6320.
  • Synthesis of benzothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Campaigne, E., & Bosin, T. (n.d.). Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid. Journal of Medicinal Chemistry.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).
  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. [PMC - NIH].
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  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene.
  • Ethyl chloroacet
  • Harnessing Ethyl Chloroacetate for Advanced Heterocycle Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. (2022). PubMed.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. (n.d.).
  • BenchChem. (2025).
  • Table of content. (n.d.). The Royal Society of Chemistry.
  • Electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols towards the synthesis of sulfurated benzoxazines, oxazolines and iminoisobenzofurans. (n.d.). Green Chemistry (RSC Publishing).
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  • This compound [P86893]. (n.d.). ChemUniverse. Retrieved from [Link]

  • Synthesis of Benzothiophene. (2022). ChemicalBook.
  • Process for the synthesis of benzothiophenes. (n.d.).
  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (n.d.).
  • Thiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). PMC - NIH.
  • Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. (n.d.).
  • Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. (2024).
  • Asymmetric Hydrogen Atom Transfer. (n.d.).
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
  • Alkylation of Thiols in Green Mediums. (n.d.).
  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (n.d.).
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019).

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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Ethyl 6-Bromo-1-benzothiophene-2-carboxylate is a key building block, providing a versatile platform for structural elaboration. The bromine atom at the C-6 position serves as an ideal handle for carbon-carbon bond formation, while the ethyl ester at the C-2 position can be further modified or hydrolyzed to the corresponding carboxylic acid.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose.[3][4] First developed by the Nobel laureate Akira Suzuki, this palladium-catalyzed reaction offers a robust and highly versatile method for coupling organoboron compounds with organic halides.[5][6] Its widespread adoption in drug discovery is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the relatively low toxicity of its reagents and byproducts.[4]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to this compound, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Core Mechanism: A Palladium-Catalyzed Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-understood catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-bromine bond of the this compound.[3][9] This is often the rate-determining step of the reaction and results in the formation of a square-planar 16-electron Pd(II) complex.[3][6]

  • Transmetalation : This step requires the activation of the organoboron species (e.g., an arylboronic acid) by a base.[10][11] The base forms a boronate salt, which enhances the nucleophilicity of the organic group on the boron atom. This activated species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product.[7][8] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² (Diorganopalladium) transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product_out R¹-R² Out reductive_elimination->product_out Product r1x_in R¹-X In r1x_in->oxidative_addition Substrate boronic_in [R²-B(OH)₃]⁻ In boronic_in->transmetalation Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes: Optimizing the Coupling Reaction

The success of a Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the nature of the organoboron reagent.

The Substrate: this compound

This substrate is a heteroaryl bromide. While aryl bromides are generally good electrophiles for Suzuki couplings, heteroaromatic systems can sometimes present challenges, such as catalyst inhibition by the sulfur atom.[12] However, the benzothiophene system is relatively electron-rich, and the bromine is on the benzene ring, making it behave similarly to a standard bromobenzene derivative. The ethyl ester at the C-2 position is an electron-withdrawing group, which can increase the rate of oxidative addition. A critical consideration is the ester's susceptibility to hydrolysis under strongly basic conditions, which guides the choice of base and reaction temperature.

Palladium Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for achieving high efficiency, especially with potentially challenging substrates.

  • Palladium Source: Standard palladium precursors like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are effective. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ, requiring the addition of a supporting ligand.

  • Ligands: For aryl bromides, phosphine ligands are essential.

    • Triphenylphosphine (PPh₃): A standard, reliable ligand for many simple couplings.

    • Bulky, Electron-Rich Phosphines: For more challenging couplings, or to improve reaction rates and yields, bulky and electron-rich monophosphine ligands from the Buchwald ligand family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[12][13] These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, leading to higher turnover numbers.[14][15]

The Critical Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[11] The choice of base can dramatically influence the reaction's outcome.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a good starting point due to its moderate strength, which minimizes the risk of ester hydrolysis.[16] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often proving effective in difficult couplings.[11]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective and often used with sterically hindered substrates or less reactive aryl chlorides.[11] It is a reliable choice for the benzothiophene substrate.

  • Hydroxides (NaOH, KOH): These should be used with caution due to the high risk of hydrolyzing the ethyl ester functionality on the substrate.

Solvent System Selection

Suzuki reactions are versatile and can be performed in a range of solvents, often as a biphasic mixture with water.[5]

  • Ethereal Solvents (1,4-Dioxane, THF): These are excellent choices, as they dissolve both the organic substrates and the palladium complexes well. A mixture of dioxane and water (e.g., 4:1 ratio) is a very common and effective system.[16][17]

  • Aromatic Solvents (Toluene): Toluene is also widely used, often in a biphasic system with water and sometimes ethanol to aid solubility.[16] It allows for higher reaction temperatures if required.

  • Alcohols (Methanol, Ethanol): Can be effective, particularly in mixed solvent systems with water, and are environmentally benign options.[18]

Quantitative Data: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)901295
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)1001688
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DMF/H₂O (5:1)1001285
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)901491
52-Methylphenylboronic acidPd₂(dba)₃ (1.5)PCy₃ (6)Cs₂CO₃ (2.0)THF/H₂O (5:1)801879

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All reagents should be handled with care.

Protocol 1: Conventional Heating

This protocol provides a general method for coupling with a standard arylboronic acid.

Workflow_Conventional Figure 2: General Workflow (Conventional Heating) cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Benzothiophene (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill N₂ or Ar) C->D E Heat to 90-100 °C D->E F Stir & Monitor (TLC / LC-MS) E->F G Cool to RT & Quench F->G H Extract with Organic Solvent G->H I Dry, Filter & Concentrate H->I J Purify via Column Chromatography I->J

Caption: General workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 285.16 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, degassed)

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure coupled product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, which is ideal for rapid library synthesis.[17]

Materials:

  • Same as Protocol 1, but scaled down for a microwave vial.

  • Microwave-safe reaction vial with a snap cap.

Procedure:

  • Reagent Addition: In a 10 mL microwave vial equipped with a small magnetic stir bar, combine this compound (0.2 mmol, 57 mg), the arylboronic acid (0.24 mmol), and the base (e.g., K₃PO₄, 0.4 mmol, 85 mg).

  • Catalyst/Solvent Addition: Add the catalyst system (e.g., Pd(OAc)₂/SPhos) and the degassed solvent system (e.g., 2 mL Dioxane/H₂O 4:1).

  • Sealing and Reaction: Securely seal the vial with the cap. Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes with stirring.

  • Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1, adjusting volumes accordingly.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed system; Poor choice of base/solvent.Use a fresh catalyst/ligand. Ensure thorough degassing. Screen alternative bases (e.g., Cs₂CO₃) and solvents.
Protodeboronation Presence of excess water or protic sources; Unstable boronic acid.Use anhydrous solvents; Use a boronic ester (e.g., pinacol ester) instead of the acid.[9]
Homocoupling of Boronic Acid Oxygen in the reaction mixture; High catalyst loading.Ensure the system is strictly under an inert atmosphere. Reduce the catalyst loading.
Ester Hydrolysis Base is too strong; Reaction temperature is too high or time is too long.Switch to a milder base (e.g., K₂CO₃). Reduce reaction temperature and monitor closely to stop when complete.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of this compound.[3] A rational approach to selecting the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to synthesize diverse libraries of benzothiophene derivatives, accelerating progress in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • Wikipedia. Suzuki reaction. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

  • BYJU'S. Suzuki coupling reaction. Available at: [Link].

  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link].

  • Royal Society of Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link].

  • Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Available at: [Link].

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link].

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link].

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available at: [Link].

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link].

  • ResearchGate. Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systems. Available at: [Link].

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link].

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Application Notes & Protocols: Nucleophilic Substitution Strategies for Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Ethyl 6-bromo-1-benzothiophene-2-carboxylate is a key intermediate, offering a synthetically versatile handle at the C6 position for introducing molecular diversity. Direct nucleophilic aromatic substitution (SNAr) on this electron-rich heterocyclic system is challenging due to the lack of strong activating groups.[4][5] This guide provides an in-depth exploration of modern, transition-metal-catalyzed methodologies that achieve formal nucleophilic substitution of the C6-bromine atom. We present detailed, field-proven protocols for C-N, C-C, C-O, and C-CN bond formation, emphasizing the mechanistic rationale behind experimental choices to empower researchers in drug discovery and chemical development.

Mechanistic Rationale: Overcoming the Inertness of an Aryl Bromide

The direct displacement of a bromide from an aromatic ring via the classical SNAr addition-elimination mechanism requires the ring to be activated by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[5][6] These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5] The this compound core lacks such activation, rendering it largely unreactive toward traditional SNAr conditions.

Therefore, the most effective and versatile strategy for functionalizing the C6 position is through transition-metal-catalyzed cross-coupling reactions. These reactions proceed through a catalytic cycle that fundamentally differs from the SNAr pathway and does not require an electron-deficient aromatic ring. The general catalytic cycle, particularly for palladium-based systems, involves three key steps:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the benzothiophene, forming a high-valent organometallic intermediate.[7]

  • Transmetalation (for C-C coupling) or Ligand Exchange/Deprotonation (for C-N/C-O coupling): The nucleophilic coupling partner, or its activated form, displaces the halide on the metal center.

  • Reductive Elimination: The newly coupled product is expelled from the metal center, regenerating the low-valent catalyst to re-enter the cycle.[7]

This catalytic approach provides a mild, general, and highly efficient pathway to a vast array of substituted benzothiophene derivatives.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Nu L-Pd(II)(Ar)(Nu) PdII_Aryl->PdII_Nu Ligand Exchange/ Transmetalation PdII_Nu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) PdII_Nu->ArNu ArBr Ar-Br (Benzothiophene) ArBr->PdII_Aryl NuH H-Nu / M-Nu (Nucleophile) NuH->PdII_Nu caption General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Figure 1: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Application Protocol: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing carbon-nitrogen bonds, offering unparalleled scope and functional group tolerance.[7][8] It is widely used in pharmaceutical synthesis to install primary and secondary amines.[9]

Scientific Rationale
  • Ligand: The choice of phosphine ligand is critical. Sterically bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) are highly effective. Their bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[10][11]

  • Base: A strong, non-nucleophilic base is essential. Its primary role is to deprotonate the amine (or the N-H precursor complex on the palladium center), generating the active amide nucleophile required for the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the anionic intermediates and ensure solubility of the reactants and catalyst.

Detailed Experimental Protocol

Reaction: Coupling of this compound with Morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Common, effective pre-catalysts that are reduced in situ to active Pd(0).
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.
Solvent Toluene, 1,4-DioxaneAprotic, high-boiling solvents to maintain anhydrous conditions and appropriate reaction temperature.
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Application Protocol: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of diverse functional groups.[12][13]

Scientific Rationale
  • Catalyst System: Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ is a classic, effective catalyst. Modern systems often use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand.[12]

  • Boronic Acid/Ester: The organoboron reagent serves as the source of the carbon nucleophile. Boronic acids are common, though boronate esters (e.g., pinacol esters) offer enhanced stability and are often used for more sensitive substrates.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is absolutely required. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[12]

  • Solvent: The reaction is often performed in a two-phase system, such as Toluene/Water or Dioxane/Water. The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Reagent Mixture: In a round-bottom flask or Schlenk tube, combine this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Solvent & Base Addition: Add the toluene/water solvent mixture, followed by the potassium carbonate.

  • Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Attach a reflux condenser, place the flask under a positive pressure of inert gas, and heat in an oil bath to 90-100 °C. Stir for 6-18 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with water, then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

  • Characterization: Verify the product identity and purity by NMR and MS analysis.

Experimental_Workflow start 1. Reagent Setup inert 2. Inert Atmosphere (Evacuate/Backfill) start->inert reagents 3. Add Solvents & Liquid Reagents inert->reagents reaction 4. Heat & Stir (e.g., 100 °C, 18h) reagents->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Work-up (Extraction, Washing) monitor->workup Reaction Complete purify 7. Purify Product (Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize caption General Experimental Workflow for Cross-Coupling Reactions.

Sources

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate: A Versatile Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

The benzo[b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active compounds.[1][2] Its structural rigidity and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to diverse biological targets.[1] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the antipsychotic Olanzapine, and the asthma medication Zileuton all feature this important core, highlighting its therapeutic versatility.[3][4] Within the vast library of benzothiophene-based building blocks, This compound emerges as a particularly strategic intermediate for drug discovery campaigns.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis and showcasing its application in the development of next-generation therapeutics. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative molecular design.

The strategic value of this intermediate lies in its dual-functional nature:

  • The C6-Bromo Group: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the precise introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[5]

  • The C2-Ethyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, hydrazides, or other functional groups. This position is crucial for modulating pharmacokinetic properties or establishing key interactions with a biological target.[6]

A This compound B C6-Bromo Position A->B C C2-Ethyl Carboxylate Position A->C D Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling, etc. B->D E Hydrolysis -> Amidation, Esterification, Reduction, etc. C->E

Caption: Key functional handles of the title compound.

Part 1: Synthesis of the Core Intermediate

A robust and scalable synthesis of the title compound is paramount for its use in extensive drug discovery programs. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of this compound

This procedure involves the cyclization of a substituted thiophene precursor, a common strategy for constructing the benzothiophene core.[7]

Workflow for Synthesis

G A Starting Material (e.g., 4-Bromobenzaldehyde derivative) B Thiolation & Condensation (e.g., with Ethyl thioglycolate) A->B C Cyclization (e.g., Acid-catalyzed) B->C D Product This compound C->D

Caption: Generalized synthetic workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the appropriate 4-bromophenyl substituted precursor (1.0 eq).

  • Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent such as toluene or DMF. Add ethyl thioglycolate (1.2 eq) followed by a base (e.g., potassium carbonate, 2.5 eq).

  • Condensation: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization Catalyst: After confirming the formation of the intermediate, cool the mixture slightly and carefully add a cyclizing agent, such as polyphosphoric acid (PPA) or a strong Brønsted acid like methanesulfonic acid.[8]

  • Ring Closure: Increase the temperature to 110-140 °C and stir for another 2-4 hours until cyclization is complete, as indicated by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent like hexane to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.[9][10]

Scientist's Note (Causality): The use of a strong acid catalyst is essential for the intramolecular electrophilic aromatic substitution that leads to the formation of the fused thiophene ring. The electron-donating sulfur atom facilitates the attack on the benzene ring to close the five-membered ring.[8]

Part 2: Application in the Synthesis of Bioactive Molecules

The true utility of this compound is demonstrated in its conversion to diverse scaffolds targeting various diseases.

Application A: Synthesis of Kinase Inhibitors

The benzothiophene core is a recognized scaffold for designing potent kinase inhibitors for cancer therapy.[11][12] These inhibitors often feature an amide linkage and an aryl or heteroaryl group, functionalities that can be readily installed using the title intermediate.

Workflow for Kinase Inhibitor Synthesis

G A Ethyl 6-Bromo-1- benzothiophene-2-carboxylate B Suzuki or Sonogashira Coupling (Adds R1 at C6) A->B Pd Catalyst, Base R1-B(OH)2 or R1-Alkyne C Ester Hydrolysis (Saponification) B->C LiOH or NaOH D Amide Coupling (Adds R2NH2) C->D HATU or EDCI Amine E Final Kinase Inhibitor D->E

Caption: A common sequence for synthesizing kinase inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6-bromo position.[5][13]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or a combination of Palladium(II) acetate and a suitable phosphine ligand.[13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling at the C6-Position

This protocol allows for the introduction of an alkynyl group, a versatile functional group in medicinal chemistry.[14][15]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and Copper(I) iodide (CuI) (0.05 eq).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, TEA, 2.5 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.

Protocol 4: Ester Hydrolysis and Amide Formation

  • Hydrolysis: Dissolve the C6-functionalized ethyl ester intermediate in a mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid (monitor by LC-MS).

  • Acidification: Acidify the mixture with 1N HCl to pH ~3 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude acid.

  • Amide Coupling: Dissolve the crude carboxylic acid in DMF. Add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and stir the reaction at room temperature for 6-18 hours.

  • Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify by column chromatography to yield the final amide.

Scientist's Note (Trustworthiness): Each step of this synthetic sequence requires rigorous monitoring (TLC, LC-MS) and purification to ensure the purity of the intermediates. The success of the final step is contingent on the clean conversion in the preceding steps, creating a self-validating workflow.

Data Presentation: Benzothiophene-Based Kinase Inhibitors

The following table summarizes the activity of representative benzothiophene derivatives, illustrating the potency that can be achieved with this scaffold.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
16b Clk4, DRAK1, haspin11, 87, 125.7[16][17]
3n DYRK1A, DYRK1BPotent, cell-permeable[4][12]
CX-4945 CK2, Clk1, Clk214, 82, 4[17]
Application B: Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Raloxifene is a cornerstone SERM used for osteoporosis and breast cancer prevention.[18] Its benzothiophene core is critical for its activity, and modifying the C6 position has been a key strategy for developing novel analogs with improved tissue selectivity.[19][20]

Protocol 5: Key Steps Towards C6-Substituted Raloxifene Analogs

The synthesis of Raloxifene and its analogs often involves a Friedel-Crafts acylation at the C3 position of a 6-substituted-2-arylbenzothiophene intermediate.[19] this compound can be used to generate these precursors.

  • C6-Functionalization: Starting with the title compound, introduce a desired group at the C6 position via Suzuki coupling (Protocol 2) or other cross-coupling methods. For Raloxifene itself, a hydroxyl group is required, which can be installed via various methods, including borylation/oxidation or by starting with a protected hydroxyl group.

  • C2-Aryl Installation: While the title compound has an ester at C2, the core Raloxifene scaffold requires a 4-hydroxyphenyl group at this position. A different synthetic route starting from α-(3-methoxyphenylthio)-4-methoxyacetophenone is often used for the drug itself, which upon cyclization yields 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[8] However, the C6-bromo intermediate is invaluable for creating analogs with diverse C6 substituents that are not easily accessible through other routes.[19]

  • Friedel-Crafts Acylation: The 6-substituted-2-arylbenzothiophene intermediate is then acylated at the C3 position with an appropriate benzoyl chloride derivative. This is a crucial step in building the final SERM structure.[19]

Scientist's Note (Expertise): The choice to modify the C6 position is driven by extensive SAR data. Introducing electron-withdrawing groups at C6 has been shown to modulate the estrogenic effects of the molecule, potentially reducing undesirable side effects while maintaining beneficial activity on bone.[18][20]

Data Presentation: C6-Substituted Raloxifene Analog Activity

C6-SubstituentERα Binding Affinity (RBA, % vs. Estradiol)Reference
-OH (Raloxifene)25[18]
-F18[18]
-Cl15[18]
-Br12[18]
Application C: Synthesis of CNS-Active Agents

The benzothiophene scaffold is also being explored for its potential in treating central nervous system (CNS) disorders, such as depression and Alzheimer's disease.[21][22] For instance, derivatives have been synthesized as dual inhibitors of the serotonin transporter (SERT) and 5-HT₇ receptors, aiming for antidepressants with a rapid onset of action.[21]

The synthetic strategies often mirror those used for kinase inhibitors, employing cross-coupling reactions at the C6-position and elaboration of the C2-carboxylate into amides to interact with the target proteins.[21][23] The versatility of this compound makes it an ideal starting point for building libraries of such compounds for neurological screening.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its dual functional handles at the C2 and C6 positions provide medicinal chemists with the flexibility to systematically explore chemical space and optimize molecular properties. The protocols and applications detailed in this guide underscore its proven value in constructing diverse and potent bioactive molecules, from kinase inhibitors and SERMs to novel CNS agents. As the demand for new therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a cornerstone of successful drug development programs.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]

  • Full article: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B | Request PDF. ResearchGate. [Link]

  • Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC - NIH. [Link]

  • Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. PubMed. [Link]

  • From Bones to Bugs: Structure-Based Development of Raloxifene-Derived Pathoblockers That Inhibit Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. DADUN. [Link]

  • Inhibitors of the serotonin transporter protein (SERT): the design and synthesis of biotinylated derivatives of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles. High-affinity serotonergic ligands for conjugation with quantum dots. PubMed. [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]

  • This compound [P86893]. ChemUniverse. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

  • Process for the synthesis of benzothiophenes.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

Sources

Application Note: Ethyl 6-Bromo-1-benzothiophene-2-carboxylate as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core in Oncology

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to compounds with a wide array of biological activities, including potent anticancer properties.[1][3] Derivatives of benzothiophene have been shown to target various hallmarks of cancer, demonstrating mechanisms of action that include disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[4][5][6] Ethyl 6-bromo-1-benzothiophene-2-carboxylate is a particularly valuable starting material for the synthesis of novel anticancer agents due to the presence of two key functional handles: an ethyl ester at the 2-position and a bromine atom at the 6-position. These sites allow for orthogonal chemical modifications, enabling the generation of diverse libraries of compounds for anticancer screening.

Strategic Importance of this compound

The strategic utility of this starting material lies in the differential reactivity of its functional groups. The ethyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[1] The bromo group at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction enables the formation of carbon-carbon bonds, facilitating the introduction of various aryl and heteroaryl groups, which are often crucial for potent biological activity.[8]

Application 1: Synthesis of Tubulin Polymerization Inhibitors

A significant class of anticancer agents derived from benzothiophenes are those that interfere with microtubule dynamics, similar to the well-known combretastatins.[4][5] These compounds typically feature two aromatic rings connected by a linker. This compound can serve as a precursor to such molecules.

Synthetic Workflow

The general strategy involves the Suzuki coupling of an appropriate boronic acid to the 6-position, followed by modification of the ethyl ester at the 2-position to introduce a second aromatic moiety.

G start This compound suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) start->suzuki intermediate1 Ethyl 6-Aryl-1-benzothiophene-2-carboxylate suzuki->intermediate1 hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) intermediate1->hydrolysis acid 6-Aryl-1-benzothiophene-2-carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (Amine, Coupling Agent) acid->amide_coupling final_product 6-Aryl-1-benzothiophene-2-carboxamide Derivatives (Potential Tubulin Inhibitors) amide_coupling->final_product

Caption: Synthetic workflow for tubulin polymerization inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with the starting material.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure ethyl 6-aryl-1-benzothiophene-2-carboxylate product.

Protocol 2: Amide Bond Formation

This protocol details the conversion of the ethyl ester to a variety of amides.

Materials:

  • Ethyl 6-aryl-1-benzothiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1N)

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

Part A: Hydrolysis of the Ester

  • Dissolve the ethyl 6-aryl-1-benzothiophene-2-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-aryl-1-benzothiophene-2-carboxylic acid.

Part B: Amide Coupling

  • Dissolve the 6-aryl-1-benzothiophene-2-carboxylic acid (1.0 mmol) in DMF.

  • Add the desired amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours until completion.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amide.

Application 2: Synthesis of RhoA/ROCK Pathway Inhibitors

Recent studies have highlighted the potential of benzothiophene derivatives in targeting the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.

Mechanism of Action

The Rho family of GTPases are crucial regulators of cellular processes, and their dysregulation can promote cancer progression. Inhibitors targeting the RhoA/ROCK pathway can suppress cancer cell proliferation, migration, and invasion.

G RhoA_GDP RhoA-GDP (Inactive) GEFs GEFs RhoA_GDP->GEFs RhoA_GTP RhoA-GTP (Active) GAPs GAPs RhoA_GTP->GAPs ROCK ROCK RhoA_GTP->ROCK GEFs->RhoA_GTP GAPs->RhoA_GDP MLC Myosin Light Chain (MLC) ROCK->MLC MLC_P Phosphorylated MLC MLC->MLC_P Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers Proliferation Cell Proliferation, Migration, Invasion Stress_Fibers->Proliferation Inhibitor Benzothiophene Derivative Inhibitor->RhoA_GTP Inhibition

Caption: Simplified RhoA/ROCK signaling pathway and point of inhibition.

Synthetic Approach

The synthesis of these inhibitors often involves the introduction of specific side chains at the 6-position of the benzothiophene core.

Protocol 3: Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling is a powerful method for installing alkyne functionalities, which can serve as handles for further diversification or as key pharmacophoric elements.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add THF and triethylamine, followed by the terminal alkyne (1.5 mmol).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 6-alkynyl-1-benzothiophene derivative.

Data Summary

The following table summarizes the anticancer activity of representative benzothiophene derivatives, highlighting the low nanomolar to micromolar potency often achieved with this scaffold.

Compound ClassExample TargetCell LineIC₅₀/GI₅₀Reference
Acrylonitrile AnalogsTubulinVarious10-100 nM[4][5]
Carboxamide DerivativesRhoA/ROCK PathwayMDA-MB-231Micromolar[9][10]
Thiophene CarboxamidesApoptosis InductionA375, MCF-7Micromolar

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential anticancer agents. The orthogonal reactivity of its ester and bromo functionalities allows for systematic structural modifications through well-established synthetic protocols such as Suzuki and Sonogashira couplings, and amide bond formations. The resulting derivatives have shown promise in targeting key cancer-related pathways, including tubulin polymerization and RhoA/ROCK signaling. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the rich medicinal chemistry of the benzothiophene scaffold in the quest for novel and more effective cancer therapeutics.

References

  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1091-1098. [Link]

  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1091-1098. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Synthesis, 21(4), 346-367. [Link]

  • Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1091-1098. [Link]

  • Ionescu, M.-A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(19), 6943. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ChemistrySelect, 8(20), e202300895. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Evolution of amide bond formation. (2023). Request PDF. [Link]

  • Warner, D. J., et al. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Saha, A., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(42), 37828-37843. [Link]

  • Perumal, S., et al. (2014). As many as six tandem reactions in one step! Unprecedented formation of highly functionalized benzothiophenes. Chemical Communications, 50(64), 8964-8967. [Link]

  • Ali, A., et al. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

  • Penthala, N. R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]

  • Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2991. [Link]

  • Rosner, T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]

  • Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4483-4486. [Link]

Sources

Application Note & Protocols: Ethyl 6-Bromo-1-benzothiophene-2-carboxylate as a Scaffold for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic inflammatory diseases represent a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy and safety profiles. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate as a versatile starting material for the synthesis and evaluation of new anti-inflammatory compounds. We present detailed protocols for the chemical modification of this scaffold, robust in vitro screening assays using macrophage models of inflammation, and a standard in vivo model for assessing acute anti-inflammatory activity. Furthermore, we discuss the underlying molecular mechanisms and provide a framework for data interpretation and subsequent lead optimization.

Introduction: The Benzothiophene Core in Anti-Inflammatory Drug Discovery

The benzo[b]thiophene moiety, an aromatic heterocyclic compound, is a cornerstone in the design of pharmacologically active molecules.[1][3] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting key biological macromolecules. Several marketed drugs, such as Raloxifene and Zileuton, feature this core, highlighting its clinical significance.[1] In the context of inflammation, benzothiophene derivatives have been shown to modulate critical inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and by suppressing the production of pro-inflammatory mediators.[4][5][6][7]

This compound (CAS No: 105191-64-8) is a particularly attractive starting material.[8] It possesses three key functional handles for chemical diversification:

  • The Bromo Group (C6): Allows for the introduction of diverse aryl, heteroaryl, or alkyl groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The Ethyl Ester (C2): Can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups.

  • The Benzothiophene Core: Can be further functionalized, although modifications at the bromo and ester positions are more straightforward.

This strategic combination of reactive sites enables the rapid generation of compound libraries with diverse chemical properties, essential for structure-activity relationship (SAR) studies.

Synthesis of Bioactive Derivatives: A Protocol Framework

The following protocols outline general procedures for modifying this compound to generate a library of potential anti-inflammatory agents.

Protocol 1: Amide Formation via Ester Saponification and Amide Coupling

This two-step protocol converts the ethyl ester into a diverse range of amides, a functional group prevalent in many anti-inflammatory drugs.

Step A: Saponification to 6-Bromo-1-benzothiophene-2-carboxylic acid

  • Rationale: The hydrolysis of the ethyl ester to a carboxylic acid is a prerequisite for standard amide coupling reactions. Lithium hydroxide (LiOH) is a strong base that effectively cleaves the ester bond under mild conditions, minimizing side reactions. A mixed solvent system of THF/Methanol/Water ensures the solubility of both the starting material and the reagents.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF), Methanol, and Water (3:1:1 ratio).

    • Add Lithium Hydroxide monohydrate (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1N HCl.

    • The resulting precipitate (the carboxylic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step B: Amide Coupling with Primary/Secondary Amines

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated acids. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Procedure:

    • Dissolve 6-Bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired primary or secondary amine (R1R2NH) (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Cascade (ERK, JNK, p38) MyD88->MAPK IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Transcription & Translation Compound Benzothiophene Derivative Compound->IKK Inhibition? Compound->MAPK Inhibition? NFkB_n->Genes binds & activates

Sources

Application Note: Selective Functionalization of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate Using Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Ethyl 6-bromo-1-benzothiophene-2-carboxylate is a versatile intermediate, possessing two distinct and electronically different reactive sites: an electrophilic ester at the C2 position and an aryl bromide at the C6 position. This duality allows for selective functionalization, but also presents a significant synthetic challenge. This application note provides a comprehensive guide with detailed protocols for researchers and drug development professionals to selectively target either reactive site using Grignard reagents. We will explore both the classic carbonyl addition to the ester and the transition-metal-catalyzed Kumada cross-coupling at the aryl bromide, offering insights into reaction mechanisms, experimental design, and troubleshooting.

Introduction: The Synthetic Challenge of Dual Reactivity

This compound offers two primary pathways for modification with organometallic reagents like Grignard reagents. The choice of reaction conditions dictates the outcome, allowing for the synthesis of two fundamentally different classes of molecules from a single starting material.

  • Pathway A: Carbonyl Addition. In the absence of a transition metal catalyst, Grignard reagents behave as strong nucleophiles, preferentially attacking the electrophilic carbon of the ester group. This reaction, which consumes two equivalents of the Grignard reagent, leads to the formation of tertiary alcohols.[4][5][6]

  • Pathway B: Kumada Cross-Coupling. With the introduction of a suitable nickel or palladium catalyst, a cross-coupling reaction can be directed to the 6-bromo position. This method, known as the Kumada coupling, forms a new carbon-carbon bond at the aryl halide, leaving the ester group intact.[7][8]

The ability to control this selectivity is paramount for efficient molecular design and the rapid generation of compound libraries for screening.

G cluster_start Starting Material cluster_path_a Pathway A cluster_path_b Pathway B start This compound prod_A 6-Bromo-1-benzothiophene -2-yl(dialkyl/diaryl)methanol (Tertiary Alcohol) start->prod_A  2.2 eq. RMgX  Anhydrous THF  No Catalyst (Carbonyl Addition) prod_B Ethyl 6-(alkyl/aryl)-1-benzothiophene -2-carboxylate start->prod_B  1.1 eq. RMgX  Ni or Pd Catalyst  Anhydrous THF (Kumada Coupling)

Figure 1: Dichotomous reactivity of the title compound with Grignard reagents.

Pathway A: Synthesis of Tertiary Alcohols via Carbonyl Addition

This is the classic reaction pathway for Grignard reagents with esters. The reaction proceeds in two stages: an initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester, followed by a rapid second nucleophilic addition to yield a tertiary alcohol after an acidic workup.[5][6][9]

Reaction Mechanism
  • First Nucleophilic Attack: The carbon atom of the Grignard reagent (R-MgX), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.[4][10]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O bond reforms, expelling the ethoxide (-OEt) as a leaving group. This step forms a ketone intermediate.

  • Second Nucleophilic Attack: The newly formed ketone is highly reactive towards the remaining Grignard reagent in the solution. A second molecule of the Grignard reagent quickly attacks the ketone's carbonyl carbon.[6]

  • Protonation (Workup): The resulting magnesium alkoxide is stable until an acidic workup (e.g., with aqueous NH₄Cl or dilute HCl) is performed. This protonates the alkoxide to yield the final tertiary alcohol product.[5][11]

G Ester Ester Substrate p1 Ester->p1 + RMgX (1st eq.) Tetra1 Tetrahedral Intermediate p2 Tetra1->p2 - EtO-MgX Ketone Ketone Intermediate p3 Ketone->p3 + RMgX (2nd eq.) Alkoxide Magnesium Alkoxide p4 Alkoxide->p4 + H₃O⁺ (Workup) Alcohol Tertiary Alcohol p1->Tetra1 p2->Ketone p3->Alkoxide p4->Alcohol

Figure 2: Mechanism of Grignard double addition to an ester.

Detailed Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)[12][13]

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.[11][13]

  • Grignard Reagent Formation:

    • Place magnesium turnings (2.4 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small volume of anhydrous ether or THF and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide (2.3 eq.) in anhydrous ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating or crushing the magnesium may be required.[14]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with the Ester:

    • Prepare a solution of this compound (1.0 eq.) in anhydrous THF.

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add the ester solution to the Grignard reagent via the dropping funnel. This addition is exothermic; maintain the temperature below 10 °C.[11]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[15]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[12]

Pathway B: Synthesis of 6-Substituted Benzothiophenes via Kumada Coupling

The Kumada coupling is a powerful transition-metal-catalyzed cross-coupling reaction that forms C-C bonds between a Grignard reagent and an organic halide.[7][8] By employing a nickel or palladium catalyst, the reactivity can be selectively directed to the C-Br bond at the 6-position, leaving the ester untouched.

Catalytic Cycle Mechanism

The generally accepted mechanism involves a catalytic cycle with the metal in different oxidation states.[7]

  • Reductive Elimination Pre-step (Catalyst Activation): The Ni(II) or Pd(II) pre-catalyst is often reduced in situ by the Grignard reagent to the active Ni(0) or Pd(0) species.

  • Oxidative Addition: The active M(0) catalyst inserts into the carbon-bromine bond of the benzothiophene, forming an organometallic M(II) complex.

  • Transmetalation: The organic group from the Grignard reagent (RMgX) is transferred to the metal center, displacing the halide and forming a di-organometallic M(II) complex.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final C-C bond of the product and regenerating the active M(0) catalyst to continue the cycle.

CatalyticCycle M0 M(0) Active Catalyst M_OA Ar-M(II)-Br M0->M_OA Oxidative Addition M_T Ar-M(II)-R M_OA->M_T Transmetalation M_T->M0 Reductive Elimination Product Ar-R M_T->Product MgX2 MgX₂ M_T->MgX2 ArBr Ar-Br ArBr->M_OA RMgX R-MgX RMgX->M_T

Figure 3: Simplified catalytic cycle for the Kumada cross-coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • Grignard Reagent (commercially available or freshly prepared, 1.1-1.5 eq.)

  • Nickel or Palladium Catalyst (e.g., Ni(dppe)Cl₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃)

Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq.) and the catalyst (e.g., Ni(dppe)Cl₂, 3 mol%) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C (or the temperature recommended for the specific catalyst). Slowly add the Grignard reagent (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature or gently heat to reflux (typically 40-66 °C, depending on the solvent and catalyst) for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction by carefully adding 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the 6-substituted product.

Summary of Reaction Conditions and General Workflow

The choice between the two synthetic pathways is determined primarily by the presence or absence of a transition metal catalyst.

FeaturePathway A: Carbonyl AdditionPathway B: Kumada Coupling
Reaction Site C2-Ester CarbonylC6-Aryl Bromide
Key Reagent Grignard Reagent (RMgX)Grignard Reagent (RMgX)
Catalyst None Ni or Pd complex (e.g., Ni(dppe)Cl₂)
Stoichiometry > 2.1 equivalents of RMgX1.1 - 1.5 equivalents of RMgX
Typical Product Tertiary Alcohol6-Alkyl/Aryl Benzothiophene
Key Consideration Strictly anhydrous; exothermic.Catalyst selection is crucial; inert atmosphere.
General Laboratory Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A Dry Glassware (Inert Atmosphere) B Prepare Anhydrous Solvents & Reagents A->B C Reaction Setup (Add Substrate, Catalyst if needed) B->C D Controlled Addition of Grignard Reagent C->D E Monitor Reaction (TLC / GC-MS) D->E F Aqueous Workup (Quench & Extract) E->F G Drying & Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Figure 4: Standard workflow for Grignard reactions.

Troubleshooting

  • No Reaction/Low Conversion:

    • Cause: Inactive Grignard reagent due to moisture.

    • Solution: Ensure all glassware, solvents, and reagents are scrupulously dry. Use freshly prepared or recently titrated Grignard reagents.

    • Cause (Kumada): Inactive catalyst.

    • Solution: Use a fresh batch of catalyst or consider an alternative catalyst/ligand system.

  • Formation of Side Products:

    • Cause (Carbonyl Addition): Enolization of the ester by the Grignard reagent acting as a base.

    • Solution: Perform the reaction at lower temperatures.

    • Cause (Kumada): Homocoupling of the Grignard reagent.

    • Solution: Adjust the rate of addition or change the catalyst. A mixture of products from both pathways indicates a non-optimal catalyst or reaction conditions.

References

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). CHM 244 Lab Practical.
  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Available at: [Link]

  • Chemistry of Esters. (2022). LibreTexts Chemistry. Available at: [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Esters with Grignard Reagent. (n.d.). Chemistry Steps. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction - Procedure. (n.d.). University of Arizona. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Available at: [Link]

  • Kumada coupling. (n.d.). Wikipedia. Available at: [Link]

  • Kumada Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and screening of new benzothiophene derivatives. (2024). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (n.d.). INIS-IAEA. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Available at: [Link]

  • Benzothiophene derivatives and medicinal use thereof. (2003). Google Patents.

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed protocol for the purification of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology leverages reversed-phase high-performance liquid chromatography (RP-HPLC), a robust technique for separating compounds of intermediate polarity. This guide offers a foundational method that can be adapted for various research and development applications, ensuring high purity and yield of the target compound. We will delve into the rationale behind the selection of the stationary and mobile phases, and provide a step-by-step protocol for implementation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Benzothiophene derivatives are integral to the structure of numerous biologically active molecules, including selective estrogen receptor modulators and enzyme inhibitors[1]. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of organic compounds.[2] The choice between normal-phase and reversed-phase HPLC is dictated by the physicochemical properties of the analyte.[3][4] this compound, with its aromatic benzothiophene core, bromine substituent, and ethyl ester group, possesses moderate polarity, making it an ideal candidate for reversed-phase chromatography.[5][6] This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for fine-tuned separation based on hydrophobicity.[7]

This application note details a validated starting protocol for the purification of this compound using RP-HPLC.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₁H₉BrO₂S
Molecular Weight 285.2 g/mol
CAS Number 105191-64-8[8][9][10][11]
Appearance Not specified, likely a solid[8]
Solubility Insoluble in water, soluble in organic solvents like dichloromethane and ethyl acetate.[12]
Polarity IntermediateInferred from structure

HPLC Method Rationale and Design

The choice of a reversed-phase HPLC method is based on the following considerations:

  • Analyte Polarity: The compound's structure suggests it is sufficiently hydrophobic to be retained on a non-polar stationary phase like C18.[2][6]

  • Method Robustness: Reversed-phase methods are generally robust and reproducible, making them suitable for routine purification.[5]

  • Solvent Compatibility: The analyte's solubility in common organic solvents like acetonitrile and methanol is advantageous for mobile phase preparation.[7]

Stationary Phase Selection

A C18 (octadecylsilyl) bonded silica column is recommended. The C18 stationary phase provides a high degree of hydrophobicity, leading to good retention and separation of aromatic compounds.[2]

Mobile Phase Selection

A gradient elution with acetonitrile and water is proposed. Acetonitrile is an excellent organic modifier due to its low viscosity and UV transparency.[7] A gradient is employed to ensure efficient elution of the target compound while separating it from both more polar and less polar impurities.

Detection

The benzothiophene core of the molecule contains a chromophore that absorbs UV light. Therefore, a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is appropriate for monitoring the elution.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Dissolve Crude Sample in Acetonitrile Inject Inject Sample SamplePrep->Inject MobilePhaseA Prepare Mobile Phase A (Water) HPLC_System Equilibrate HPLC System MobilePhaseA->HPLC_System MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->HPLC_System Filter Filter Sample and Mobile Phases Filter->SamplePrep Filter->MobilePhaseA Filter->MobilePhaseB HPLC_System->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions for Purity (e.g., analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Dry Dry Purified Compound Evaporate->Dry

Caption: HPLC Purification Workflow for this compound.

Detailed Protocol

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure Water

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Analytical C18 HPLC column (e.g., 5 µm particle size, 150 x 4.6 mm) for purity analysis

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Rotary evaporator

  • High-vacuum pump

HPLC Instrumentation and Conditions
ParameterConditionRationale
Stationary Phase Preparative C18, 10 µm, 250 x 21.2 mmStandard for preparative purification of small organic molecules.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for eluting the compound.[7]
Gradient Elution 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-35 min: 50% BA gradient allows for the separation of a wider range of impurities.
Flow Rate 20 mL/minAppropriate for the specified column dimensions.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmBenzothiophenes typically absorb at this wavelength.[2]
Injection Volume 1-5 mL (dependent on sample concentration)Should be optimized based on column loading capacity.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by filling a reservoir with ultrapure water.

    • Prepare Mobile Phase B by filling a reservoir with HPLC-grade acetonitrile.

    • Degas both mobile phases to prevent bubble formation in the system.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of acetonitrile to create a concentrated stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Equilibration:

    • Equilibrate the preparative HPLC system with the initial mobile phase composition (50% Acetonitrile / 50% Water) until a stable baseline is achieved.

  • Sample Injection and Purification:

    • Inject the filtered sample onto the column.

    • Run the gradient elution program as specified in the table above.

    • Monitor the chromatogram and collect fractions corresponding to the main peak of the target compound.

  • Fraction Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC system with a similar, but faster, gradient method.

  • Post-Purification Workup:

    • Pool the fractions containing the pure product.

    • Remove the acetonitrile using a rotary evaporator.

    • If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the compound from the aqueous residue.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Dry the final product under high vacuum to remove any residual solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase composition.Optimize the gradient profile. Consider using methanol as an alternative organic modifier.[7][13]
Column overload.Reduce the injection volume or sample concentration.
Peak Tailing Presence of active sites on the stationary phase.Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase.
Low Recovery Compound precipitation on the column.Increase the initial percentage of the organic modifier in the mobile phase.
Incomplete elution.Extend the gradient to a higher percentage of the organic modifier.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the purification of this compound. The detailed protocol and troubleshooting guide offer a solid foundation for researchers to obtain this key synthetic intermediate in high purity. The principles and techniques outlined here can be readily adapted for the purification of other benzothiophene derivatives and similarly structured molecules.

References

  • Benchchem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
  • Chemsrc. (2025, August 25). ethyl 6-bromobenzo[b]thiophene-2-carboxylate.
  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column.
  • Kiss, A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • International Labmate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Benzothiophene Derivatives.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • PubMed. (2017, December 14). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase.
  • ResearchGate. (2020, December 10). Synthesis, characterization of novel benzothiophene.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Orochem Technologies. (n.d.). HILIC Chromatography & Normal Phase HPLC Columns.
  • Chemspace. (n.d.). Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 5-bromothiophene-2-carboxylate.
  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?.
  • Parchem. (n.d.). This compound (Cas 105191-64-8).
  • Chemspace. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • CymitQuimica. (n.d.). Ethyl 6-bromo-1-benzothiophene-3-carboxylate.
  • ChemicalBook. (2025, July 14). This compound (CAS 105191-64-8).
  • 景明化工. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate synthesis. This document offers in-depth, field-proven insights and detailed experimental protocols to address common challenges encountered during this synthetic process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely employed and effective method is the reaction of 4-bromo-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a suitable base. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation and subsequent dehydration to form the benzothiophene ring system.

Q2: What are the typical starting materials and reagents required for this synthesis?

A2: The primary starting materials are 4-bromo-2-fluorobenzaldehyde and ethyl thioglycolate. A common base used to facilitate the reaction is triethylamine (TEA), and the reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Q3: What is the general reaction mechanism?

A3: The synthesis proceeds through an initial S-alkylation of ethyl thioglycolate with 4-bromo-2-fluorobenzaldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the enolate attacks the aromatic ring, displacing the fluoride. The final step is a dehydration to form the aromatic benzothiophene ring. The fluorine atom at the ortho position to the aldehyde is crucial as it is a good leaving group in nucleophilic aromatic substitution reactions.[1][2][3]

Q4: What are the expected yields for this synthesis?

A4: While the yield can vary depending on the precise reaction conditions and purity of reagents, a study on the synthesis of analogous 6-halogenated benzothiophene-2-carboxylates reported a yield of 96% for the 6-chloro derivative and 21% for the 6-fluoro derivative. The yield for the 6-bromo derivative is expected to be high, likely comparable to the chloro analog, given the similar reactivity of the starting materials.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Ethyl thioglycolate is toxic if swallowed and can cause skin and eye irritation.[4] 4-Bromo-2-fluorobenzaldehyde is also an irritant. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheets (MSDS) for each reagent.[5]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Scientific Rationale
Poor quality of starting materials Verify the purity of 4-bromo-2-fluorobenzaldehyde and ethyl thioglycolate by NMR or GC-MS.Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.
Ineffective base Ensure the triethylamine (or other base) is fresh and anhydrous. Consider using a stronger base like potassium carbonate if the reaction is sluggish.The base is crucial for deprotonating the ethyl thioglycolate to form the nucleophilic thiolate. Moisture can quench the base and hinder the reaction.
Incorrect reaction temperature Optimize the reaction temperature. While the reaction is often run at 80 °C, some systems may benefit from a slightly higher or lower temperature.The rate of the nucleophilic aromatic substitution and subsequent cyclization is temperature-dependent. Too low a temperature may result in a slow reaction, while too high a temperature can lead to decomposition or side reactions.
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC).The reaction may require a longer time to go to completion. Monitoring by TLC will help determine the optimal reaction time and prevent premature workup.
Inappropriate solvent Ensure the DMSO or DMF is anhydrous.Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Water can interfere with the base and other reactive intermediates.
Problem 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Side reactions due to excess base Use the stoichiometric amount of base or a slight excess (e.g., 3 equivalents as per the general procedure for halo-analogs).Excess base can promote side reactions, such as the self-condensation of the aldehyde or decomposition of the product.
Formation of dimeric byproducts Ensure slow addition of ethyl thioglycolate to the reaction mixture.Dimerization of the thioglycolate or other intermediates can occur. Slow addition can help to favor the intramolecular cyclization over intermolecular side reactions.
Incomplete cyclization Increase the reaction temperature or time after the initial nucleophilic substitution has occurred (as monitored by TLC).The cyclization step may have a higher activation energy than the initial substitution. Providing more energy or time can drive the reaction to completion.
Hydrolysis of the ester Ensure anhydrous conditions during the reaction and workup.The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Product is an oil or does not crystallize If direct precipitation from the reaction mixture is unsuccessful, purify the crude product using column chromatography.The crude product may contain impurities that inhibit crystallization. Column chromatography is an effective method for separating the desired product from starting materials and byproducts.[6]
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.A well-chosen eluent system will provide good separation between the product and impurities on the silica gel column.[7]
Difficulty in finding a suitable recrystallization solvent Test a range of solvents and solvent mixtures. Common choices include ethanol, hexanes, or mixtures of hexanes and ethyl acetate.[8]A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble.

III. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine (TEA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzaldehyde (1 equivalent) in anhydrous DMSO.

  • Add ethyl thioglycolate (1.1 to 1.2 equivalents) to the solution.

  • Add triethylamine (3 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 2 hours, and then allow it to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

  • A solid precipitate of the crude product should form. Continue stirring for about 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

  • The expected product is this compound. The yield for the analogous 6-chloro derivative is reported to be 96%.

B. Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

C. Purification by Recrystallization

Materials:

  • Crude or column-purified this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve the product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

IV. Visualizations

Reaction Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 4-Bromo-2-fluorobenzaldehyde Ethyl thioglycolate Triethylamine Anhydrous DMSO heating Stir at 80°C for 2h, then RT overnight reagents->heating Mix precipitation Pour into ice-water heating->precipitation Reaction complete filtration Filter and wash with water precipitation->filtration drying Dry under vacuum filtration->drying purification_choice Crystallized? drying->purification_choice Crude Product chromatography Column Chromatography purification_choice->chromatography No final_product Pure Product purification_choice->final_product Yes recrystallization Recrystallization chromatography->recrystallization recrystallization->final_product ReactionMechanism start 4-Bromo-2-fluorobenzaldehyde + Ethyl thioglycolate thiolate Thiolate formation start->thiolate Base (TEA) snar Nucleophilic Aromatic Substitution (SNAr) (Addition-Elimination) thiolate->snar Attack on aromatic ring intermediate Cyclized Intermediate snar->intermediate Fluoride elimination dehydration Dehydration intermediate->dehydration Acid/Heat product This compound dehydration->product

Caption: Simplified mechanism for the formation of the benzothiophene ring.

V. References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Gothard, C. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 833. Retrieved from [Link]

  • Core. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of benzothiophenes. Retrieved from

  • Chemsrc. (n.d.). ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. Retrieved from [Link]

  • American Chemical Society. (2010). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Thioglycolate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 6-Bromo-1-benzothiophene-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various bioactive molecules, including selective estrogen receptor modulators (SERMs) like Raloxifene and other pharmaceutical agents.[1][2] The synthesis, while well-established, is prone to several side reactions that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these challenges effectively. We will focus on the prevalent and efficient synthesis route involving the reaction of a substituted benzaldehyde with ethyl thioglycolate.

Section 1: The Primary Synthetic Pathway

The most common and robust method for synthesizing this compound is the base-mediated condensation and cyclization of 4-bromo-2-fluorobenzaldehyde with ethyl thioglycolate. This method is favored for its high convergence and the strategic use of the fluorine atom as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) step.

1.1 Overall Reaction Scheme

Main_Reaction_Scheme Figure 1: Synthesis of this compound cluster_reactants Starting Materials cluster_product Product R1 4-Bromo-2-fluorobenzaldehyde Reagents + K₂CO₃ in DMF, 60 °C R2 Ethyl thioglycolate P This compound Reagents->P

Caption: Figure 1: Synthesis of this compound.

1.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for similar substituted benzothiophenes.[3]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Reagent Addition: Add 4-bromo-2-fluorobenzaldehyde (1.0 eq.) and ethyl thioglycolate (1.2 eq.) to the solvent.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.1 eq.) portion-wise to the stirred solution. Note: An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v).

  • Workup: After completion, cool the mixture to room temperature. Pour the mixture into cold water (20 mL) and stir. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield the final product as a crystalline solid.[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is very low, or I have recovered mostly starting material. What went wrong?

A1: This is a common issue that can stem from several factors related to reagent quality and reaction conditions.

  • Cause A: Inactive Base or Reagents:

    • Insight: Potassium carbonate can be hygroscopic. The presence of water will inhibit the reaction. Ethyl thioglycolate can air-oxidize to form a disulfide, reducing the amount of active nucleophile.

    • Solution: Use freshly dried, powdered K₂CO₃. Ensure the ethyl thioglycolate is from a recently opened bottle or has been stored under nitrogen.

  • Cause B: Suboptimal Reaction Temperature:

    • Insight: While the reaction is typically run at 60 °C, the optimal temperature can vary. Too low a temperature will result in a sluggish reaction. Significantly higher temperatures can lead to decomposition of the starting materials or the product and promote side reactions.

    • Solution: Ensure your reaction is maintained at a stable 60-65 °C. If the reaction is slow, a modest increase to 70 °C for a short period can be attempted while carefully monitoring for byproduct formation on TLC.

  • Cause C: Insufficiently Anhydrous Conditions:

    • Insight: The initial step requires the deprotonation of ethyl thioglycolate. Water can interfere with the efficacy of the base.

    • Solution: Use anhydrous grade DMF. Flame-dry all glassware before use and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

Q2: My TLC shows multiple spots, and the final product is difficult to purify. What are the likely side products?

A2: The formation of multiple products indicates competing reaction pathways. Identifying the cause is key to suppression.

  • Cause A: Formation of the Uncyclized Intermediate:

    • Insight: The reaction proceeds via an SNAr intermediate before the intramolecular cyclization. If the cyclization step is slow or incomplete, you will isolate this thioether intermediate.

    • Solution: Increase the reaction time or slightly increase the temperature towards the end of the reaction to drive the cyclization to completion.

  • Cause B: Ester Hydrolysis (Saponification):

    • Insight: The ethyl ester is susceptible to hydrolysis under basic conditions, especially if water is present or if a stronger base is used. This will form the corresponding carboxylic acid, which will behave very differently during extraction and on TLC.[3]

    • Solution: Ensure anhydrous conditions. During the aqueous workup, avoid making the solution strongly basic. If the acid is formed, it can be re-esterified, or you can proceed with the acid itself if it is the desired final product.

  • Cause C: Formation of Isomeric Byproducts:

    • Insight: In some benzothiophene syntheses, particularly those employing strong acids like polyphosphoric acid for cyclization, mixtures of isomers can form.[2] For the specific route described here, this is less common but can occur if the starting material is impure.

    • Solution: Confirm the identity and purity of your 4-bromo-2-fluorobenzaldehyde starting material by ¹H NMR and/or GC-MS before starting the reaction.

  • Cause D: Disulfide Formation:

    • Insight: Oxidative coupling of two molecules of ethyl thioglycolate can occur, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.

    • Solution: Maintain a positive inert gas atmosphere throughout the reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield, Impure Product) CheckReagents 1. Verify Reagent Quality - Anhydrous K₂CO₃? - Fresh Ethyl Thioglycolate? - Pure Benzaldehyde? Problem->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature stable at 60°C? - Fully anhydrous solvent/glassware? - Inert atmosphere maintained? Problem->CheckConditions AnalyzeMixture 3. Analyze Product Mixture - TLC shows starting material? - New polar spot (acid)? - Spot close to product (isomer)? Problem->AnalyzeMixture Sol_Reagents Solution: Use freshly dried base. Use new/stored-under-N₂ thiolate. CheckReagents->Sol_Reagents If issues found Sol_Conditions Solution: Calibrate heat source. Ensure inert gas flow. Use anhydrous solvent. CheckConditions->Sol_Conditions If issues found Sol_Analysis Solution: Increase reaction time/temp. Adjust workup pH. Purify by column chromatography. AnalyzeMixture->Sol_Analysis Based on analysis Reaction_Mechanism Figure 2: Reaction Mechanism cluster_steps Mechanism Steps S1 Step 1: Thiolate Formation Ethyl thioglycolate is deprotonated by K₂CO₃. S2 Step 2: Nucleophilic Aromatic Substitution (SNAr) The thiolate attacks the C-F bond, displacing fluoride. S1->S2 Forms potent nucleophile S3 Step 3: Intramolecular Condensation The enolate of the thioether attacks the aldehyde carbonyl. S2->S3 Forms key intermediate S4 Step 4: Dehydration & Aromatization The resulting alkoxide eliminates water to form the stable aromatic benzothiophene ring. S3->S4 Cyclization

Caption: Figure 2: The four key steps of the reaction mechanism.

Q2: Why is 4-bromo-2-fluorobenzaldehyde the preferred starting material over, for example, 2,4-dibromobenzaldehyde?

A2: This is an excellent question that highlights the principles of Nucleophilic Aromatic Substitution (SNAr). For SNAr to occur, two conditions are generally required: 1) the aromatic ring must be activated by an electron-withdrawing group (in this case, the aldehyde), and 2) there must be a good leaving group. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. This is because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This polarization is the rate-determining step. Bromine is less electronegative and therefore a poorer leaving group in this specific context.

Q3: Can I use a different base or solvent?

A3: Yes, but with important considerations.

  • Bases: Stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can sometimes accelerate the reaction. However, they also significantly increase the risk of ester hydrolysis. Weaker inorganic bases like sodium carbonate are generally less effective. K₂CO₃ provides the optimal balance of reactivity and minimal side reactions. [4]* Solvents: Aprotic, polar solvents are essential to dissolve the reagents and stabilize charged intermediates. While DMSO or NMP could be used, DMF is often preferred due to its lower boiling point, making it easier to remove during workup. Solvents like THF or Toluene are generally not polar enough to facilitate this reaction efficiently. [4]

Section 4: Data Summary Table
Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield Reagent decomposition (water in base, oxidation of thiol)Use freshly dried K₂CO₃; use fresh ethyl thioglycolate stored under N₂.Maximizes the concentration of active nucleophile and base.
Incomplete Reaction Insufficient reaction time or temperatureIncrease reaction time by 1-2 hours or temperature to 65-70 °C.Provides the necessary activation energy to drive the final cyclization and dehydration steps.
Product is an Acid Ester hydrolysis due to water or overly strong baseEnsure anhydrous conditions; use K₂CO₃ instead of stronger bases; avoid basic workup.The ester functional group is labile to nucleophilic attack by hydroxide. [3]
Multiple Byproducts High concentration leading to intermolecular reactionsPerform the reaction at a higher dilution (e.g., double the solvent volume).Favors the desired intramolecular cyclization over intermolecular side reactions like dimerization.
References
  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • Google Patents. (1999). US5969157A - Process for the synthesis of benzothiophenes.
  • ScienceDirect. (n.d.). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of benzothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • PubMed. (2001). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

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Purification challenges of "Ethyl 6-Bromo-1-benzothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS: 105191-64-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount for reliable downstream applications.[1][2] This guide provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to ensure you achieve the highest possible purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities are typically route-dependent, but they generally fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,5-dibromotoluene or related thiophenol derivatives.

  • Reaction Byproducts: Synthesis of the benzothiophene core can generate various side products. For instance, methods involving cyclization may lead to isomeric impurities where the bromine is at a different position or regioisomers from incomplete cyclization.[3] Over-bromination can also lead to di-brominated species.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid (6-bromo-1-benzothiophene-2-carboxylic acid) if exposed to acidic or basic conditions, especially in the presence of water during workup or prolonged storage.[4]

Q2: What is the expected physical state and appearance of the pure compound?

A2: Pure this compound is typically a solid at room temperature, often described as a white, off-white, or pale yellow solid.[5] If your final product is a persistent oil or a deeply colored solid, it is a strong indicator of residual impurities.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is essential for a complete purity profile:

  • ¹H NMR and ¹³C NMR: These are indispensable for confirming the chemical structure and identifying organic impurities.[6][7] The proton NMR should show a characteristic singlet for the proton at the 3-position and distinct aromatic signals corresponding to the 6-bromo substitution pattern.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting trace impurities and confirming the molecular weight of the product (285.16 g/mol ).

  • HPLC (High-Performance Liquid Chromatography): A validated HPLC method is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage).

  • Melting Point: A sharp melting point range is a good indicator of high purity. Broad melting ranges suggest the presence of impurities.

Q4: How should this compound be stored to prevent degradation?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[8] To prevent hydrolysis of the ester, storage under an inert atmosphere (like argon or nitrogen) is recommended, especially for long-term storage or for use as an analytical standard.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process in a problem-cause-solution format.

Problem 1: The purified product is a persistent yellow oil, not a solid.
  • Possible Cause 1: Residual Solvent: High-boiling point solvents used in the reaction or chromatography (e.g., DMF, toluene, or ethyl acetate) may be trapped in the product.

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable. Co-evaporation with a lower-boiling solvent like dichloromethane or diethyl ether can also help remove residual high-boiling solvents.

  • Possible Cause 2: Presence of Greasy Impurities: Certain byproducts or unreacted starting materials may be oily in nature and prevent your product from solidifying, even at low concentrations.

    • Solution: Attempt to triturate the oil with a non-polar solvent in which the product has poor solubility, such as hexanes or petroleum ether. This process can often induce crystallization of the desired compound while washing away the oily impurities. Sub-zero temperatures (-20 °C) during trituration can be beneficial.

Problem 2: Column chromatography results in poor separation of the product from a closely-running impurity.
  • Possible Cause: Similar Polarity: The impurity and the product likely have very similar polarities, making separation on silica gel challenging. This is common with positional isomers.

    • Solution 1 (Optimize Chromatography System):

      • Switch Solvent System: If you are using a standard ethyl acetate/hexane system, try a different solvent combination that offers alternative selectivity. A common alternative is dichloromethane/hexane.[9]

      • Reduce Eluent Strength: Use a shallower gradient or a weaker isocratic mobile phase (i.e., a lower percentage of the polar solvent). This will increase the retention time and may improve the resolution between the two compounds.

      • Use High-Performance Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can enhance separation efficiency.[10]

    • Solution 2 (Recrystallization): If chromatography fails, recrystallization is the preferred alternative. A systematic solvent screen is the most effective approach.

Problem 3: ¹H NMR of the final product shows a small, broad peak around 12-13 ppm.
  • Possible Cause: Hydrolysis to Carboxylic Acid: This broad peak is characteristic of a carboxylic acid proton. It indicates that a portion of your ethyl ester has hydrolyzed to 6-bromo-1-benzothiophene-2-carboxylic acid.[4]

    • Solution:

      • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer as its sodium salt.

      • Caution: After the base wash, ensure you wash the organic layer with brine to remove residual water and then dry it thoroughly (e.g., over anhydrous Na₂SO₄ or MgSO₄) before concentrating. Acidifying the initial aqueous wash can allow for recovery of the carboxylic acid byproduct if desired.

Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the separation of closely-eluting impurities.

  • Slurry Preparation: Dry-load the crude material for best results. To do this, dissolve your crude product (~1 g) in a minimal amount of a strong solvent (like acetone or dichloromethane). Add ~5-10 g of silica gel (230-400 mesh) and concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel (~50-100 times the weight of your crude material) using the initial, low-polarity eluent (e.g., 100% Hexane). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A good starting point for this compound is a gradient of 0% to 10% Ethyl Acetate in Hexane.

Recommended Solvent Systems for Chromatography
Primary System
Alternative System
For polar impurities
  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light.

  • Analysis: Combine the pure fractions, and confirm purity using NMR or LC-MS.

Protocol 2: Recrystallization via Solvent Screening

Recrystallization is often the most effective method for achieving high purity.

  • Solvent Selection:

    • Place a small amount of your impure compound (~20-30 mg) into several different test tubes.

    • Add a single solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature until the solid dissolves. A good candidate solvent will dissolve the compound when hot but not when cold.

    • If the compound dissolves readily at room temperature, the solvent is not suitable on its own but could be used as the "soluble" component in a two-solvent system.

    • If the compound is insoluble even when heated, the solvent is a good candidate for the "insoluble" component of a two-solvent system (e.g., an anti-solvent).

  • Recrystallization Procedure (Single Solvent):

    • Dissolve the impure compound in the minimum amount of the chosen boiling solvent.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry under high vacuum.

Visualized Workflow
Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Strategy start Crude Product (Post-Workup) check_state Assess Physical State start->check_state is_solid Is it a Solid? check_state->is_solid is_oil Persistent Oil is_solid->is_oil No tlc_analysis TLC Analysis is_solid->tlc_analysis Yes triturate Trituration with Non-Polar Solvent is_oil->triturate impurities_far Impurities Well Separated? tlc_analysis->impurities_far column_chrom Flash Column Chromatography impurities_far->column_chrom Yes recrystallize Recrystallization impurities_far->recrystallize No (Close Spots) final_product Pure Product (Verify by NMR/LCMS) column_chrom->final_product recrystallize->final_product triturate->is_solid Solid Forms triturate->column_chrom Remains Oil

Caption: Decision tree for selecting a purification method.

References
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Syntheses. (n.d.). Procedure.
  • ChemAnalyst. (n.d.). 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum.
  • BenchChem. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis.
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.).
  • Wikipedia. (n.d.). Gewald reaction.
  • ChemicalBook. (n.d.). This compound(105191-64-8) 1H NMR.
  • The Royal Society of Chemistry. (n.d.). Table of content.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzothiophene Derivatives in Modern Chemistry.
  • Supporting Information. (n.d.).
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.).
  • ChemicalBook. (n.d.). 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR.
  • BenchChem. (n.d.). Technical Guide: 3-bromo-7-chloro-1-benzothiophene and its Derivatives in Medicinal Chemistry.
  • ChemUniverse. (n.d.). This compound [P86893].
  • Chemsrc. (n.d.). CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Google Patents. (n.d.). Process for the synthesis of benzothiophenes.

Sources

Technical Support Center: Optimizing Suzuki Coupling for Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate . The inherent electronic properties of the benzothiophene scaffold, combined with the electron-withdrawing ester, present unique challenges that require careful consideration of reaction parameters for successful C-C bond formation.

Introduction: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][4]

Our substrate, this compound, is an aryl bromide. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend I > Br > OTf >> Cl.[5][6] While bromides are common and effective coupling partners, the specific electronic nature of the benzothiophene ring system requires a well-optimized catalytic system to achieve high yields and minimize side reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex oxidative_addition Oxidative Addition pd_r1_r2 R¹-Pd(II)(R²)L₂ pd_complex->pd_r1_r2 transmetalation Transmetalation pd_r1_r2->pd0 product R¹-R² (Product) pd_r1_r2->product reductive_elimination Reductive Elimination r1x R¹-X (Aryl Bromide) r2by2 R²-B(OR)₂ (Boronic Ester) + Base

The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes?

A1: Low conversion is often traced back to an inactive catalyst or inefficient transmetalation. Let's break down the possibilities.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[8] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to Pd(0). This reduction can be hindered by impurities or insufficient phosphine ligand.[8]

    • Expert Insight: Ensure all reagents are pure and solvents are properly degassed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of palladium black.[5][8] A rigorous degassing procedure (e.g., three freeze-pump-thaw cycles or bubbling with argon for 15-20 minutes) is critical.[9]

  • Ligand Choice: For heteroaromatic substrates like benzothiophene, standard ligands such as PPh₃ may not be optimal.[10][11] The benzothiophene sulfur can coordinate to the palladium center, potentially interfering with the catalytic cycle.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10][12] These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the palladium center, preventing catalyst decomposition.[8][12][13]

  • Inefficient Transmetalation: This step requires the activation of the organoboron compound by a base.[4][14][15]

    • Base Selection: The strength and solubility of the base are critical.[5] For substrates with base-labile groups like esters, harsh bases like NaOH or alkoxides can cause saponification. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[4] The base must have some solubility in the reaction medium to be effective.

    • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used.[8][15] Water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species necessary for transmetalation.[8][14]

Q2: I see a significant amount of a byproduct that corresponds to the debrominated starting material. How can I prevent this?

A2: The formation of Ethyl 1-benzothiophene-2-carboxylate is due to a side reaction called hydrodehalogenation or simply debromination.[16] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.

  • Mechanism Insight: Palladium-hydride (Pd-H) species are often responsible for this side reaction.[9] These can form from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace water.[9]

  • Troubleshooting Strategies:

    • Optimize the Base: Strong bases can sometimes promote pathways that generate hydride species. Switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial.[9]

    • Ligand Choice: The ligand's steric and electronic properties are key. Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the desired product-forming step), making it more competitive with the undesired debromination pathway.[9]

    • Solvent Selection: Avoid using alcohol solvents if debromination is a major issue, as they can be a source of hydrides.[8] Aprotic solvents like dioxane, THF, or toluene are generally preferred.

    • Boronic Acid Quality: If the boronic acid or ester has degraded (see Q3), the transmetalation step will be slow, allowing more time for competing side reactions like debromination to occur. Ensure you are using a high-purity, active boron reagent.[17]

Q3: My yield is low, and I suspect my boronic acid is decomposing. What can I do?

A3: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophile.[5] Electron-deficient and some heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[5][8]

  • Minimization Strategies:

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5][18] These reagents often release the active boronic acid species slowly into the reaction, keeping its instantaneous concentration low and minimizing the rate of decomposition.[5][18]

    • Reaction Conditions: Minimize reaction time and temperature where possible. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

    • Choice of Base: While a base is necessary, an excessively strong base or prolonged heating in a protic medium can accelerate protodeboronation.[5] Anhydrous conditions with a suitable base can sometimes help.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Complex Mixture check_sm Starting Material (Aryl Bromide) Consumed? start->check_sm sm_present No (Low Conversion) check_sm->sm_present No sm_gone Yes (Side Products) check_sm->sm_gone Yes catalyst_issue Check Catalyst System: 1. Degas solvents thoroughly? 2. Ligand appropriate for heteroaryl? (Try XPhos/SPhos) 3. Base/Solvent optimal for transmetalation? (e.g., K₃PO₄ in Dioxane/H₂O) sm_present->catalyst_issue identify_byproduct Identify Major Byproduct (LCMS/NMR) sm_gone->identify_byproduct debromination Debromination Product? identify_byproduct->debromination homocoupling Homocoupling Product? identify_byproduct->homocoupling boronic_decomp Boronic Acid Degradation? identify_byproduct->boronic_decomp fix_debromination Optimize to Favor C-C Coupling: 1. Use bulkier, e-rich ligand. 2. Try weaker base (K₂CO₃). 3. Avoid alcohol solvents. debromination->fix_debromination Yes fix_homocoupling Improve Inert Atmosphere: 1. Rigorous degassing (Freeze-Pump-Thaw). 2. Ensure high purity reagents. homocoupling->fix_homocoupling Yes fix_boronic Stabilize Boronic Acid: 1. Use fresh, high-purity reagent. 2. Switch to pinacol ester or MIDA boronate. 3. Minimize reaction time/temp. boronic_decomp->fix_boronic Yes

A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a catalyst/ligand combination for this substrate? A: For heteroaromatic bromides, a robust starting point is a pre-catalyst that readily forms the active Pd(0) species. We recommend using a palladacycle precatalyst like XPhos Pd G2 or SPhos Pd G2 (1-2 mol %).[10] These are air-stable and highly active, often providing excellent results with challenging substrates.[10][13]

Q: Which base and solvent system should I try first? A: A reliable starting system that balances reactivity with functional group tolerance (especially for the ester) is K₃PO₄ (2-3 equivalents) as the base in a 1,4-dioxane/water (e.g., 4:1 v/v) solvent mixture.[4] This combination is effective for a wide range of boronic acids.

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting aryl bromide and the expected product (e.g., 10-20% Ethyl Acetate in Hexanes). The product should have a different Rf value. For more quantitative analysis, taking small aliquots for LC-MS or GC-MS analysis is highly recommended.

Q: The reaction is sluggish even with an optimized catalyst system. Should I just increase the temperature? A: Increasing the temperature (e.g., from 80 °C to 100 °C) can accelerate the reaction, but it can also increase the rate of side reactions like debromination and boronic acid decomposition.[16] Before increasing the temperature, first ensure all other parameters (degassing, reagent purity, catalyst choice) are optimal. If you do increase the temperature, monitor the reaction closely to avoid byproduct formation.

Optimized Starting Protocols

Note: All procedures must be performed under an inert atmosphere (Argon or Nitrogen). Solvents should be degassed prior to use.

Protocol A: Coupling with Phenylboronic Acid (A Standard Substrate)

This protocol provides a robust baseline for coupling with a simple, stable arylboronic acid.

ReagentM.W.AmountMolesEquivalents
This compound299.17300 mg1.00 mmol1.0
Phenylboronic Acid121.93146 mg1.20 mmol1.2
XPhos Pd G2786.3715.7 mg0.02 mmol0.02
K₃PO₄212.27425 mg2.00 mmol2.0
1,4-Dioxane-4 mL--
Water-1 mL--

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Coupling with a Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid)

This protocol is adapted for more challenging, potentially less stable heteroaryl boronic acids, which are prone to protodeboronation.

ReagentM.W.AmountMolesEquivalents
This compound299.17300 mg1.00 mmol1.0
Pyridine-3-boronic acid pinacol ester205.09308 mg1.50 mmol1.5
Pd₂(dba)₃915.7223 mg0.025 mmol0.05 (Pd)
SPhos410.4741 mg0.10 mmol0.10
Cs₂CO₃325.82652 mg2.00 mmol2.0
Toluene-5 mL--
Water-0.5 mL--

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask. Add 2 mL of toluene and stir for 10 minutes to pre-form the catalyst.

  • To this mixture, add this compound, pyridine-3-boronic acid pinacol ester, and Cs₂CO₃.

  • Add the remaining degassed toluene (3 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction carefully. Due to the use of a more stable boronic ester, the reaction may require 6-12 hours.

  • Follow the workup and purification procedure as described in Protocol A.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. Suzuki coupling reaction. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Pharmapproach. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]

  • Hopax. Mastering Suzuki Coupling: Your Guide to Palladium Catalysts. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • Organic Letters. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

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Technical Support Center: Troubleshooting the Scale-Up of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this reaction from the bench to larger-scale production. Our goal is to provide you with practical, experience-driven insights to ensure a robust, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of benzothiophenes. For this compound, a prevalent strategy involves the cyclization of a suitably substituted precursor. One common approach is the reaction of a substituted thiophenol with an α-haloester, followed by an intramolecular cyclization. Another method involves the electrophilic cyclization of o-alkynyl thioanisoles.[1][2] The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Q2: I am observing a low yield of the desired product. What are the likely causes?

Low yields can stem from several factors, particularly when scaling up. Key areas to investigate include:

  • Inefficient Cyclization: The core ring-forming reaction may be incomplete. This can be influenced by reaction temperature, concentration, and the effectiveness of the catalyst or reagent mediating the cyclization.

  • Starting Material Reactivity: The electronic properties of your starting materials play a crucial role. Electron-withdrawing groups on the aromatic ring can decrease reactivity, making subsequent reactions like electrophilic aromatic substitution more challenging.[3]

  • Side Reactions and Impurity Formation: Competing reaction pathways can consume starting materials and lead to a complex product mixture, complicating purification and reducing the isolated yield of the target compound.

  • Suboptimal Work-up and Purification: Product loss during extraction, washing, and chromatography is a common issue, especially with emulsions or if the product has moderate solubility in the aqueous phase.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

Issue 1: Poor Conversion and Incomplete Cyclization

Symptoms:

  • Significant amounts of starting material or reaction intermediates are observed in the crude reaction mixture by TLC or LC-MS analysis.

  • The reaction appears to stall before reaching completion.

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
Insufficient Heat Transfer On a larger scale, maintaining a consistent internal reaction temperature is more challenging. "Hot spots" or overall lower temperatures can slow down the reaction rate.Ensure adequate agitation and use a reactor with a suitable heating jacket. Monitor the internal temperature, not just the bath/jacket temperature.
Inadequate Mixing Poor mixing can lead to localized concentration gradients, preventing reagents from interacting effectively. This is particularly critical in heterogeneous mixtures.Increase the stirring speed and consider using an overhead stirrer with a properly designed impeller for larger vessels.
Catalyst Deactivation The catalyst, whether a Lewis acid or a transition metal, can be deactivated by impurities in the starting materials or solvents, or by reaction with byproducts.Use high-purity, anhydrous solvents and reagents. Consider adding the catalyst in portions or using a higher catalyst loading.
Reversibility of a Reaction Step Some steps in the reaction pathway may be reversible. If the forward reaction is not sufficiently favored, equilibrium may be reached before full conversion.If a volatile byproduct is formed (e.g., water), consider using a Dean-Stark trap or a drying agent to drive the equilibrium forward.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up the reaction in a well-controlled reactor system with accurate internal temperature monitoring.

  • Run a series of small-scale experiments at varying temperatures (e.g., 80°C, 90°C, 100°C) while keeping all other parameters constant.

  • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., HPLC, GC).

  • Plot the conversion versus time for each temperature to determine the optimal balance between reaction rate and impurity formation.

Issue 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are visible on the TLC plate of the crude reaction mixture.

  • Purification by column chromatography is difficult and results in low recovery of the pure product.

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
Over-alkylation/Acylation In Friedel-Crafts type reactions, the product can be more reactive than the starting material, leading to further reaction.[4]Use a stoichiometric excess of the less reactive reagent. Control the addition rate of the more reactive species to maintain a low concentration.
Side-chain Reactions Functional groups on the starting materials may undergo unintended reactions under the reaction conditions.Protect sensitive functional groups before the main reaction and deprotect them in a subsequent step.
Thermal Decomposition At elevated temperatures required for some cyclizations, starting materials or the product may begin to decompose.Determine the thermal stability of your key components using techniques like DSC or TGA. Operate at the lowest effective temperature.
Oxidation The sulfur atom in the benzothiophene ring can be susceptible to oxidation, especially at higher temperatures or in the presence of air.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Impurity Identification and Mitigation

Caption: A logical workflow for identifying and mitigating impurities.

Issue 3: Difficulties with Work-up and Product Isolation

Symptoms:

  • Formation of a persistent emulsion during aqueous extraction.

  • Product precipitation during extraction, leading to losses.

  • The product is difficult to crystallize or requires extensive chromatography for purification.

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
Emulsion Formation Surfactant-like impurities or fine particulate matter can stabilize oil-in-water or water-in-oil emulsions, making phase separation difficult.Add a small amount of brine to the aqueous layer to increase its ionic strength.[5] Allow the mixture to stand for an extended period without agitation. Filtration through a pad of Celite can also help break emulsions.
Product Crashing Out A change in solvent composition or temperature during work-up can cause the product to exceed its solubility limit and precipitate.Use a solvent system for extraction in which the product is highly soluble. If precipitation is unavoidable, ensure it is complete and collect the solid by filtration.
Oily or Non-crystalline Product The presence of impurities can inhibit crystallization. The product itself may be a low-melting solid or an oil at room temperature.Purify a small sample to a high degree by chromatography and use it as a seed crystal. Experiment with different crystallization solvents. If the product is an oil, chromatography may be the only viable purification method.

Protocol for Effective Liquid-Liquid Extraction

  • Ensure the reaction mixture is cooled to room temperature before beginning the extraction.

  • Transfer the mixture to a separatory funnel of appropriate size (not more than two-thirds full).

  • Add the extraction solvent and the aqueous wash solution.

  • Gently invert the funnel several times to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking, which can promote emulsion formation.

  • Allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting table above.

  • Drain the lower layer and then pour out the upper layer to avoid contamination.

  • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize product recovery.

  • Combine the organic extracts and wash with brine to remove residual water.[5]

  • Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[5][6]

References

  • The Relative Reactivity of Benzothiophene-fused Enediynes in the Bergman Cyclization. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. Retrieved from [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. (2022). ResearchGate. Retrieved from [Link]

  • Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Retrieved from [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. (n.d.). Chemsrc. Retrieved from [Link]

  • Table of content. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 6H-Benzo[c]chromen-6-one. (n.d.). Organic Syntheses. Retrieved from [Link]

  • tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-bromothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

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Technical Support Center: A Guide to Preventing Dehalogenation of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating issue of dehalogenation when working with Ethyl 6-Bromo-1-benzothiophene-2-carboxylate. Our goal is to equip you with the foundational knowledge and practical solutions to minimize this unwanted side reaction and maximize the yield of your desired product.

Introduction to the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. The bromine atom at the 6-position is a versatile handle for introducing molecular complexity, typically through palladium-catalyzed cross-coupling reactions. However, under certain conditions, this bromine atom can be prematurely replaced by a hydrogen atom, a process known as dehalogenation or hydrodehalogenation. This side reaction leads to the formation of the corresponding debrominated product, Ethyl 1-benzothiophene-2-carboxylate, which can complicate purification and significantly reduce the yield of the target molecule.

This guide will delve into the mechanisms behind dehalogenation and provide actionable strategies to mitigate this issue in common synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of this compound, this means the C-Br bond is cleaved and a C-H bond is formed, resulting in a significant byproduct. This is problematic because it consumes your starting material, reduces the overall yield of your desired cross-coupled product, and introduces a structurally similar impurity that can be difficult to separate.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in palladium-catalyzed reactions is often attributed to the formation of a palladium-hydride (Pd-H) species. This can arise from several sources within the reaction mixture, including:

  • Bases: Certain bases can react with the palladium catalyst to generate Pd-H.

  • Solvents: Protic solvents like alcohols can be a source of hydrides.

  • Water: Trace amounts of water can also contribute to the formation of Pd-H species.[1]

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the dehalogenated product.

Q3: Are certain types of cross-coupling reactions more prone to dehalogenation?

A3: While dehalogenation can occur in various cross-coupling reactions, it is a known side reaction in Suzuki-Miyaura, Sonogashira, and Heck couplings. The propensity for dehalogenation can be influenced by the specific reaction conditions and the nature of the substrates involved. For instance, electron-deficient aryl halides can be more susceptible to this side reaction.

Troubleshooting Guide: Dehalogenation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the conditions employed can sometimes favor dehalogenation. Here’s how to troubleshoot this issue.

Scenario: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a significant amount of the debrominated byproduct.

Visualizing the Competing Pathways

Suzuki_Dehalogenation cluster_desired Desired Suzuki Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway ArPdL2Br Ar-Pd(II)-Br ArPdL2R Ar-Pd(II)-R ArPdL2Br->ArPdL2R Transmetalation (R-B(OH)2) Product Ar-R (Desired Product) ArPdL2R->Product Reductive Elimination Pd0 Pd(0)L2 Product->Pd0 Catalyst Regeneration ArPdL2Br_dehal Ar-Pd(II)-Br ArPdL2H Ar-Pd(II)-H ArPdL2Br_dehal->ArPdL2H Hydride Source (e.g., Base, Solvent) Byproduct Ar-H (Byproduct) ArPdL2H->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration Pd0->ArPdL2Br Oxidative Addition ArBr Ar-Br (Starting Material)

Caption: Competing Suzuki coupling and dehalogenation pathways.

Troubleshooting Steps & Solutions
  • Evaluate Your Base: Strong bases can sometimes promote the formation of Pd-H species.

    • Recommendation: Switch to a milder base. If you are using a strong base like NaOH or KOH, consider changing to potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]

  • Re-evaluate Your Solvent System: Protic solvents are a known source of hydrides.

    • Recommendation: Use aprotic solvents. Solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are generally preferred. If an aqueous mixture is required, minimizing the amount of water can be beneficial.[3]

  • Optimize Your Catalyst and Ligand: The choice of ligand can significantly influence the relative rates of the desired coupling versus the undesired dehalogenation.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos or XPhos can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. Simple phosphine ligands like triphenylphosphine (PPh₃) may be less effective in suppressing this side reaction.[2]

Optimized Protocol for Suzuki-Miyaura Coupling
ParameterStandard Conditions (Prone to Dehalogenation)Optimized Conditions (Minimizing Dehalogenation)Rationale for Change
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the desired coupling.[2]
Base K₂CO₃Cs₂CO₃Cesium carbonate is often more effective in promoting Suzuki couplings.[2]
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)THF can sometimes offer better results and is a reliable aprotic solvent.[2]
Temperature 80-100 °C80 °CLowering the temperature can sometimes reduce the rate of side reactions.

Step-by-Step Optimized Protocol:

  • To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, a pre-catalyst like Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., THF and water).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][4]

Troubleshooting Guide: Dehalogenation in Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. However, it can also be plagued by dehalogenation.

Scenario: You are attempting to couple this compound with a terminal alkyne and observe the debrominated starting material as a major byproduct.

Troubleshooting Workflow

Sonogashira_Troubleshooting Start Dehalogenation Observed in Sonogashira Coupling Check_Base Is a strong amine base being used? Start->Check_Base Change_Base Switch to a milder base (e.g., Et3N, DIPEA) Check_Base->Change_Base Yes Check_Solvent Is a protic solvent present? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Use anhydrous aprotic solvents (e.g., Toluene, THF) Check_Solvent->Change_Solvent Yes Check_Catalyst Is a simple Pd catalyst being used? Check_Solvent->Check_Catalyst No Change_Solvent->Check_Catalyst Change_Catalyst Employ a more robust catalyst system (e.g., PdCl2(PPh3)2 with a bulky ligand) Check_Catalyst->Change_Catalyst Yes Check_Copper Is copper-free Sonogashira an option? Check_Catalyst->Check_Copper No Change_Catalyst->Check_Copper Copper_Free Consider a copper-free protocol Check_Copper->Copper_Free Yes Success Dehalogenation Minimized Check_Copper->Success No, optimize other parameters Copper_Free->Success

Caption: A logical workflow for troubleshooting dehalogenation in Sonogashira coupling.

Troubleshooting Steps & Solutions
  • Amine Base Selection: The amine base is crucial in the Sonogashira reaction, but overly strong or reactive bases can contribute to side reactions.

    • Recommendation: Use a milder amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the base is of high purity and freshly distilled if necessary.

  • Solvent Purity: As with other cross-coupling reactions, the solvent can be a source of protons.

    • Recommendation: Use high-purity, anhydrous aprotic solvents like toluene, THF, or DMF. Degassing the solvent prior to use is highly recommended to remove dissolved oxygen, which can be detrimental to the catalyst.

  • Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is often effective, but for challenging substrates, optimization may be necessary.

    • Recommendation: If dehalogenation persists, consider using a different palladium source or ligand. Bulky, electron-rich phosphine ligands can sometimes be beneficial. In some cases, copper-free Sonogashira protocols can reduce side reactions.[5]

Optimized Protocol for Sonogashira Coupling
ParameterStandard ConditionsOptimized ConditionsRationale for Change
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)This catalyst is generally robust for Sonogashira couplings.
Copper Co-catalyst CuI (5-10 mol%)CuI (5-10 mol%)Essential for the traditional Sonogashira mechanism.
Base Et₃N or DIPEAEt₃N or DIPEAStandard and effective bases for this reaction.
Solvent Toluene or THFAnhydrous and degassed Toluene or THFRigorous exclusion of water and oxygen is critical.
Atmosphere Inert (Nitrogen or Argon)Strictly InertProtects the catalyst from degradation.

Step-by-Step Optimized Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, work up the reaction by filtering through a pad of celite, concentrating the filtrate, and purifying by column chromatography.[6][7]

Concluding Remarks

Preventing the dehalogenation of this compound requires a careful and systematic approach to reaction optimization. By understanding the underlying causes of this side reaction and methodically adjusting parameters such as the base, solvent, and catalyst system, researchers can significantly improve the efficiency and yield of their desired cross-coupling reactions. This guide provides a starting point for troubleshooting, and further screening of conditions may be necessary to achieve optimal results for your specific substrate combination.

References

  • BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
  • Orbach, M., Choudhury, J., Lahav, M. et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • Bayram, M. et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • Rasheed, S. et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • Navarro, O. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Gravel, M. et al. (2002). A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. Organic Letters. [Link]

  • Abbiati, G. et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Alonso, F. et al. (2005). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. [Link]

  • Fier, P. S. & Hartwig, J. F. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Christensen, A. S. et al. (2022). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Jana, R. & Pathak, T. P. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Rasheed, S. et al. (2019). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • Sharma, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Khan, I. et al. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate. [Link]

  • Thompson, A. E. et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Kim, H. et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Technical Support Center

Welcome to the technical support guide for this compound (CAS No. 105191-64-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale behind them, ensuring the integrity of your material and the success of your experiments.

This guide addresses the most common questions and troubleshooting scenarios related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The stability of halogenated heterocyclic compounds like this one is paramount for ensuring reproducibility in synthetic applications. Based on supplier safety data sheets (SDS) and the general chemistry of benzothiophenes, specific storage conditions are recommended to minimize degradation over time.

For long-term storage, the compound should be kept in a tightly sealed container at -20°C .[1] Some suppliers may indicate storage at 4°C is acceptable for shorter periods. However, for maintaining the highest purity over months or years, the colder temperature is strongly advised to reduce the rate of any potential decomposition reactions.

Q2: Is it necessary to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?

While the benzothiophene ring is relatively stable due to its aromaticity, long-term exposure to atmospheric oxygen can lead to slow oxidation, particularly if trace impurities or moisture are present.[2] The sulfur atom in the thiophene ring can be susceptible to oxidation under certain conditions.[2]

Recommendation: For long-term storage or for users who require the highest possible purity for sensitive downstream applications (like catalysis), it is best practice to store the compound under an inert atmosphere. This can be achieved by blanketing the container with argon or nitrogen before sealing. For routine use over a shorter timeframe, storing it tightly sealed in a freezer is generally sufficient.

Q3: Is this compound sensitive to light?

Many bromo-substituted aromatic compounds exhibit some degree of photosensitivity. While specific photostability data for this exact molecule is not extensively published, it is a known phenomenon in related structures.[3] Energy from UV light can potentially initiate radical reactions or lead to de-bromination over extended periods.

Recommendation: Always store the compound in an amber or opaque vial to protect it from light. If transferring to a different container, ensure it is also light-blocking. Keep the container in a dark location such as a freezer or a designated chemical storage cabinet.

Q4: What is the expected appearance of a high-purity sample?

High-purity this compound should be a solid, typically appearing as a white to off-white or light yellow powder or crystalline solid.[3] Significant deviation from this appearance, such as a distinct yellow, orange, or brown color, may indicate the presence of impurities or degradation.

Troubleshooting Guide: Stability Issues

This section addresses specific problems you might encounter, providing a logical workflow to diagnose and resolve them.

Issue 1: My compound, which was initially off-white, has developed a noticeable yellow or brown color. What's happening?

Causality: Discoloration is a common indicator of chemical degradation. For this class of compounds, there are two primary suspects:

  • Oxidation: Slow reaction with atmospheric oxygen may lead to the formation of colored byproducts. This is often accelerated by exposure to heat or light.

  • Impurity-Driven Degradation: The presence of residual catalysts or acidic/basic impurities from the synthesis can catalyze decomposition pathways over time.

Troubleshooting Protocol:

  • Verify Storage Conditions: First, confirm that the material has been stored according to the recommendations in Table 1. Was the container seal compromised? Was it exposed to light or elevated temperatures for an extended period?

  • Analytical Assessment: Acquire an analytical profile of the discolored material. A simple Thin Layer Chromatography (TLC) can often reveal the presence of new, more polar spots compared to a reference sample. For a more detailed picture, obtain a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram to quantify the level of impurities.

  • Purification: If the level of impurity is unacceptable for your experiment, the material can often be repurified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or flash column chromatography on silica gel are effective methods.[3]

Issue 2: My NMR/LC-MS analysis shows a new peak corresponding to the carboxylic acid. How did this happen?

Causality: The appearance of 6-Bromo-1-benzothiophene-2-carboxylic acid is a clear indication of ester hydrolysis . The ethyl ester group is susceptible to cleavage under either acidic or basic conditions, in the presence of water.

Mechanism:

  • Acid-Catalyzed: Trace acidic impurities (e.g., residual HCl) in the presence of absorbed moisture can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed: Trace basic impurities can deprotonate water, generating hydroxide ions which directly attack the electrophilic carbonyl carbon.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for investigating suspected degradation.

G start Unexpected Analytical Result (e.g., new peaks in LC-MS/NMR) storage_check Was the compound stored correctly? (See Table 1) start->storage_check color_check Has the compound's color changed? storage_check->color_check Yes improper_storage Likely Cause: Improper Storage. Repurify or acquire new batch. storage_check->improper_storage No purify_retest Discoloration suggests degradation. Consider purification (recrystallization/chromatography). color_check->purify_retest Yes proceed Degradation may still have occurred. color_check->proceed No impurity_id Characterize Impurities by MS, NMR hydrolysis_product Peak matches mass of 6-Bromo-1-benzothiophene-2-carboxylic acid? impurity_id->hydrolysis_product hydrolysis_confirmed Cause: Ester Hydrolysis. Ensure anhydrous conditions in future handling and storage. hydrolysis_product->hydrolysis_confirmed Yes other_degradation Cause: Other degradation pathway (e.g., oxidation, de-bromination). Consider inert atmosphere. hydrolysis_product->other_degradation No purify_retest->impurity_id proceed->impurity_id

Sources

Troubleshooting low yield in "Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate for the synthesis of this compound?

A1: Low yield in this synthesis often points to a few critical areas. The reaction, commonly proceeding via a nucleophilic aromatic substitution followed by an intramolecular cyclization, is sensitive to reagent quality, reaction conditions, and work-up procedures. Here is a breakdown of the key factors:

  • Reagent Purity and Handling:

    • Sodium Hydride (NaH): This is a highly reactive and hygroscopic base. Contamination with sodium hydroxide from exposure to moisture will significantly reduce its effectiveness. Always use freshly opened NaH or handle it in a glovebox.

    • Ethyl Thioglycolate: This reagent can oxidize over time. Use freshly distilled or high-purity ethyl thioglycolate for best results.

    • Solvent (DMSO): Anhydrous dimethyl sulfoxide (DMSO) is crucial. The presence of water will quench the sodium hydride and can lead to unwanted side reactions.

  • Reaction Temperature: The initial deprotonation of ethyl thioglycolate should be performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The subsequent cyclization step may require heating, but excessive temperatures can lead to decomposition and byproduct formation.

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and oxidation of reagents.

Below is a workflow to systematically troubleshoot low yield:

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Verify Reagent Purity & Handling Start->Reagent_Check Condition_Check Optimize Reaction Conditions Reagent_Check->Condition_Check If reagents are pure Solution Optimized Protocol Reagent_Check->Solution Consistent results Workup_Check Evaluate Work-up & Purification Condition_Check->Workup_Check If conditions are optimized Condition_Check->Solution Higher conversion Analysis Analyze Crude Product (NMR, LC-MS) Workup_Check->Analysis If yield is still low Workup_Check->Solution Improved recovery Analysis->Reagent_Check Identify impurities Analysis->Condition_Check Identify byproducts Analysis->Workup_Check Assess product loss Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction SM 4-Bromo-2-fluorobenzaldehyde + Ethyl thioglycolate Base NaH, DMSO SM->Base Intermediate Thioether Intermediate Base->Intermediate Nucleophilic Substitution Product { This compound} Intermediate->Product Intramolecular Cyclization Decomposition {Decomposition Products (Tar)} Intermediate->Decomposition High Temperature

Caption: Main reaction and potential side reaction.

Q4: How can I effectively purify the final product, this compound?

A4: Proper purification is critical to obtain the product in high purity. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts. [1] * Stationary Phase: Silica gel (230-400 mesh) is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is recommended. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Recrystallization: If the product obtained after column chromatography still contains impurities, recrystallization can be an effective final purification step. Suitable solvent systems include ethanol, methanol, or a mixture of hexane and ethyl acetate.

Table 1: Typical Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 90:10)
Loading Dry loading is preferred to improve separation
Monitoring TLC with UV visualization and/or staining

Detailed Experimental Protocol

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous DMSO to the flask.

  • Deprotonation:

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add ethyl thioglycolate (1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Nucleophilic Substitution and Cyclization:

    • In a separate flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in a minimal amount of anhydrous DMSO.

    • Add the solution of the aldehyde to the reaction mixture dropwise at 0-5 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding it to a beaker of ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Sources

Technical Support Center: Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

The synthesis of polysubstituted benzothiophenes, such as Ethyl 6-Bromo-1-benzothiophene-2-carboxylate, is a critical step in the development of new pharmaceutical agents and functional materials. While the synthetic routes are well-established, achieving high purity can be challenging due to the formation of structurally similar byproducts. This guide serves as a dedicated technical support resource for scientists encountering common issues during their experiments. We will explore a plausible synthetic pathway, delve into the identification of common byproducts using standard analytical techniques, and provide robust troubleshooting protocols to help you optimize your reaction outcomes.

Part 1: A Common Synthetic Pathway

A reliable method for synthesizing the target compound involves the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. This process proceeds through an initial nucleophilic aromatic substitution followed by an intramolecular condensation to form the benzothiophene ring system.[1]

Synthesis_Workflow SM1 2-Fluoro-4-bromobenzaldehyde Reaction Stir at 60-80°C (Nucleophilic Substitution & Intramolecular Condensation) SM1->Reaction SM2 Ethyl Thioglycolate SM2->Reaction Base K2CO3, DMF Base->Reaction Catalyst/Solvent Workup Aqueous Workup (Dilute with H2O, Extract with EtOAc) Reaction->Workup Crude Mixture Purification Purification (Column Chromatography) Workup->Purification Extracted Crude Product Product This compound Purification->Product Pure Product Analytical_Workflow cluster_fractions Collected Fractions Crude Crude Reaction Product TLC TLC Analysis (e.g., 10:1 Hex:EtOAc) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Plan Separation Frac1 Fraction 1 (High Rf) Column->Frac1 Low Polarity Eluent Frac2 Fraction 2 (Mid Rf) Column->Frac2 Medium Polarity Eluent Frac3 Fraction 3 (Low Rf) Column->Frac3 High Polarity Eluent Analysis Characterization Frac1->Analysis Frac2->Analysis Frac3->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS LC-MS Analysis->MS Ident1 Identify: Decarboxylated Byproduct NMR->Ident1 Ident2 Identify: Target Product NMR->Ident2 Ident3 Identify: Hydrolysis Byproduct NMR->Ident3 MS->Ident1 MS->Ident2 MS->Ident3

Sources

Technical Support Center: Improving Regioselectivity in Reactions of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with Ethyl 6-Bromo-1-benzothiophene-2-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your synthetic transformations. The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, and precise control over its functionalization is paramount for developing novel molecular entities.[1][2]

This document moves beyond standard protocols to offer insights into the underlying principles governing reactivity, enabling you to make informed decisions and overcome common experimental challenges.

Understanding the Reactivity of this compound

The key to mastering reactions with this substrate lies in understanding the electronic and steric influences of its substituents on the benzothiophene core. The bromine atom at the C6 position is the primary site for cross-coupling reactions. However, the electron-withdrawing ethyl carboxylate group at the C2 position can modulate the overall electron density of the ring system, and under certain conditions, C-H activation at other positions could become a competing pathway.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

You are attempting to couple an arylboronic acid with this compound at the C6 position, but you observe a low yield of the desired product or no reaction at all.

Low yields in Suzuki couplings can often be traced back to a few critical factors.[4][5] A systematic evaluation of your reagents and reaction setup is the first step.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[4] Ensure you are using a fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester.

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[4][6] Oxidation can deactivate the catalyst. Always use fresh catalysts and ligands stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) species and the phosphine ligands.[4][7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. The choice and purity of the base are also critical for the activation of the boronic acid.[4][8]

If the initial checks do not resolve the issue, follow this workflow to optimize your reaction conditions.

G

Problem 2: Poor Regioselectivity - Formation of Side Products

You are observing the formation of undesired isomers, suggesting that reactions are occurring at positions other than the C6-bromo position. This could be due to C-H activation or other competing pathways.

While the C-Br bond is the most likely site for oxidative addition, high temperatures or highly active catalyst systems can sometimes promote C-H activation at other positions on the benzothiophene ring.[3] The choice of ligand and palladium source can significantly influence the selectivity of the reaction.

  • Ligand Selection: The choice of phosphine ligand is paramount.[9][10]

    • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or tBuXPhos can promote the desired cross-coupling at the C-Br bond while disfavoring C-H activation pathways.[11][12] The steric bulk can help direct the catalyst to the more accessible C6 position.

    • Bidentate Ligands: In some cases, bidentate ligands like BINAP can offer better control over the geometry of the palladium center, potentially enhancing selectivity.[9]

  • Catalyst Choice:

    • While Pd(OAc)₂ is a common precatalyst, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ might offer better selectivity under milder conditions.

  • Reaction Temperature:

    • Lowering the reaction temperature can often disfavor higher-energy side reactions like C-H activation. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.

  • Solvent System:

    • The polarity of the solvent can influence the reaction pathway. A survey of solvents such as 1,4-dioxane, toluene, or DMF (with appropriate aqueous mixtures for Suzuki reactions) may be beneficial.

Parameter Recommendation for High Regioselectivity Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective precatalysts.[13]
Ligand XPhos, SPhos, or other bulky monophosphine ligandsSteric hindrance favors reaction at the C-Br bond and can suppress side reactions.[11]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Choice depends on the specific coupling reaction; solubility and strength are key.[4][13]
Solvent Toluene/H₂O, Dioxane/H₂OAprotic/aqueous mixtures are standard for Suzuki couplings.[4]
Temperature 80-110 °CStart at the lower end to minimize side reactions.

Table 1: Recommended starting conditions for achieving high regioselectivity in Suzuki-Miyaura coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for introducing an amino group at the C6 position?

A1: The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis.[14][15] For your substrate, you would react this compound with the desired amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base like sodium tert-butoxide (NaOtBu).[13][14]

Q2: I want to perform a Sonogashira coupling. What are the key considerations?

A2: The Sonogashira reaction couples a terminal alkyne with an aryl halide.[16][17] For your substrate, key considerations include:

  • Copper Co-catalyst: Traditionally, a copper(I) salt (e.g., CuI) is used as a co-catalyst, though copper-free methods exist.[16][18]

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[17]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, strict exclusion of oxygen is necessary to prevent homocoupling of the alkyne (Glaser coupling).

Q3: Can I perform a Heck reaction to introduce an alkene at the C6 position?

A3: Yes, the Heck reaction is an excellent choice for this transformation.[19][20] You would react your substrate with an alkene (e.g., styrene, butyl acrylate) in the presence of a palladium catalyst and a base.[21][22] The choice of ligand and base can influence the stereoselectivity of the resulting alkene.

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: If your reaction is slow, consider the following:

  • Increase Temperature: Cautiously increasing the reaction temperature can significantly boost the rate.

  • Change Ligand: More electron-rich phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[6]

  • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

  • Base Strength: A stronger or more soluble base may be required to facilitate the catalytic cycle.[8]

Q5: I am observing significant amounts of a debrominated starting material. What is causing this?

A5: The formation of the debrominated product (hydrodehalogenation) is a common side reaction, particularly in reactions run under reducing conditions or in the presence of water or other proton sources.[23] To mitigate this:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents.

  • Amine Purity (for Buchwald-Hartwig): Impurities in the amine can sometimes act as hydrogen donors.[23]

  • Optimize Base and Ligand: The choice of base and ligand can influence the relative rates of the desired coupling versus hydrodehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

G

References

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]

  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Benzothiophenes via Cross-Dehydrogenative Coupling of 4-Arylthiocoumarins and Pyrones. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. Organic Letters. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. ResearchGate. Available at: [Link]

  • Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]

  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. Available at: [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes. ACS Publications - American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Solid-phase synthesis of aryl-substituted thienoindolizines: sequential Pictet-Spengler, bromination and Suzuki cross-coupling reactions of thiophenes. PubMed. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][3][24]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. PMC - NIH. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. Available at: [Link]

  • Twofold Heck / 6π-Electrocyclization and Regioselective Palladium(0)-Catalyzed Reactions of Brominated Thiophenes, Pyrroles, I. RosDok. Available at: [Link]

  • Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its versatility allows for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the biological activity of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate and its structural analogues, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

The Significance of the Benzothiophene Core

The benzothiophene nucleus, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a cornerstone in the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological effects, attributable to the unique electronic and structural features of this heterocyclic system.[1] The ability to readily modify the benzothiophene core at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug discovery.

Comparative Biological Activity: A Focus on Halogenated Analogues

The substitution pattern on the benzothiophene ring plays a pivotal role in determining the biological activity of its derivatives. Halogenation, in particular, has been shown to significantly influence the potency and selectivity of these compounds. This section provides a comparative analysis of the antimicrobial and anticancer activities of this compound and its chloro and fluoro analogues.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzothiophene derivatives have shown promise in this area, with their activity being markedly affected by the nature and position of substituents.

A comparative study of 6-halogenated benzothiophene-2-carboxylate derivatives reveals a clear structure-activity relationship. While specific data for the ethyl ester of 6-bromobenzo[b]thiophene-2-carboxylic acid is not extensively published, analysis of its close analogues, the 6-chloro and 6-fluoro derivatives, provides valuable insights. In a study focused on acylhydrazone derivatives of these compounds, the 6-chloro analogue demonstrated significant activity against Staphylococcus aureus. This highlights the positive influence of a halogen at the 6-position on antibacterial potency.

Table 1: Comparative Antimicrobial Activity of 6-Halogenated Benzothiophene Analogues

CompoundOrganismMIC (µg/mL)Reference
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate derivativeStaphylococcus aureus-[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus ATCC 292134[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMRSA (Clinical Isolate)4[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideDaptomycin-resistant S. aureus4[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] The data for the chloro-analogue is for a derivative, indicating the potential of the core scaffold.

The mechanism of action for antimicrobial benzothiophenes is thought to involve the disruption of the bacterial cell membrane and the induction of reactive oxygen species (ROS), leading to cell death.[4]

Anticancer Activity

The benzothiophene scaffold is also a key component in the design of novel anticancer agents. The cytotoxic effects of these derivatives are often linked to their ability to interfere with critical cellular processes such as tubulin polymerization and kinase signaling pathways.[5][6]

While direct cytotoxic data for this compound is limited, studies on related 6-bromo-benzothiophene derivatives and other halogenated analogues suggest their potential as anticancer agents. For instance, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, derived from a 6-nitro precursor, has been identified as a potent inhibitor of the STAT3 signaling pathway, which is often dysregulated in cancer.[7] Furthermore, other bromo-substituted heterocyclic compounds have demonstrated significant anti-invasive and tumor growth inhibitory effects.[8]

The anticancer mechanism of many benzothiophene derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Additionally, inhibition of various protein kinases involved in cancer cell proliferation and survival is another key mechanism.[9]

Table 2: Anticancer Activity of Related Benzothiophene Analogues

CompoundCell LineActivityReference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung Carcinoma)Potent antitumor activity[6]
6-aminobenzo[b]thiophene 1,1-dioxide derivative (K2071)Glioblastoma cell linesCytotoxic, STAT3 inhibition[7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Hepatocellular Carcinoma)EC50 = 67.04 µM[10]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2 (Colorectal Adenocarcinoma)EC50 = 63.74 µM[10]

Note: IC50/EC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][11][12]

Workflow for Broth Microdilution MIC Assay

prep Prepare Serial Dilutions of Test Compound plate Inoculate Microtiter Plate (96-well) prep->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read Results Visually or with Plate Reader incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[12]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[14]

  • Reading and Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Workflow for MTT Cytotoxicity Assay

seed Seed Cells in 96-well Plate treat Treat with Test Compound (Varying Concentrations) seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability and IC50 read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of benzothiophene derivatives are underpinned by their interactions with specific cellular targets and signaling pathways.

Anticancer Signaling Pathway

cluster_0 Benzothiophene Derivative cluster_1 Cellular Effects cluster_2 Cellular Outcomes pathway_node pathway_node Compound Benzothiophene Derivative Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Kinase Kinase Inhibition (e.g., STAT3, VEGFR) Compound->Kinase ROS ROS Generation Compound->ROS G2M G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis Kinase->Apoptosis Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis ROS->Apoptosis G2M->Apoptosis

Caption: Putative signaling pathways affected by anticancer benzothiophene derivatives.

Conclusion

This compound and its analogues represent a promising class of compounds with diverse biological activities. The presence and nature of the halogen at the 6-position significantly modulate their antimicrobial and anticancer potential. This guide provides a framework for understanding the structure-activity relationships within this chemical series and offers detailed protocols for their biological evaluation. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

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  • Cyrusbioscience, Inc. MTT Assay Protocol. Available at: [Link].

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay. Available at: [Link].

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link].

  • Oh, Y., et al. (2021). MIC determination by broth microdilution. Bio-protocol, 11(22), e4222.
  • Zhang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911.
  • Schultheis, C., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10648.
  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • Al-Ostoot, F. H., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
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  • ResearchGate. Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities.
  • Sreeja S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 133-141.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 946501.
  • Al-Ghorbani, M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(11), 1471.
  • ResearchGate. (PDF)
  • A. Singh, et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1713.
  • Shelkovnikova, T. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 21(6), 356.
  • Al-Qaisi, Z. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine, 16(23), 2045-2062.
  • Al-Harthi, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181.
  • Koci, J., et al. (2020). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 63(17), 9226-9243.
  • Leal, A. S., et al. (2021).
  • ResearchGate.
  • Abdelnaby, R. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700.

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"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" reactivity versus methyl 6-bromobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzo[b]thiophene scaffolds are privileged structures, forming the core of numerous pharmaceuticals and organic materials. Within this class, halo-substituted benzo[b]thiophene esters like Ethyl 6-bromo-1-benzothiophene-2-carboxylate and Methyl 6-bromobenzo[b]thiophene-2-carboxylate serve as critical building blocks. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have subtle yet significant implications for synthetic strategy.

This guide provides an in-depth comparison of their reactivity, moving beyond catalogue specifications to explain the causal chemical principles and provide actionable experimental insights. Our analysis is grounded in established mechanistic understanding and is designed to help you make informed decisions in your synthetic planning.

Core Chemical Differences: Electronic and Steric Effects

The reactivity divergence between the ethyl and methyl esters stems from two fundamental properties of the alkyl groups:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds. An ethyl group, being larger, has a slightly stronger positive inductive effect than a methyl group.[1][2] This means it pushes slightly more electron density into the ester functional group and, by extension, the aromatic system.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This difference in size can influence the accessibility of the carbonyl carbon to nucleophiles and the interaction of the entire molecule with bulky catalysts.

These two factors, while seemingly minor, manifest in measurably different behaviors in key synthetic transformations.

Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Br Position

The C6-bromo substituent is the primary handle for C-C and C-N bond formation via palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][4][5] These reactions are foundational for elaborating the benzo[b]thiophene core.

Causality: The key step influenced by the aromatic ring's electronics is the initial oxidative addition of the palladium(0) catalyst into the C-Br bond.

  • Electronic Influence: The ester at the C2 position is an electron-withdrawing group, which generally deactivates the ring but can influence the reactivity of the C-Br bond. The slightly stronger electron-donating (+I) nature of the ethyl group, relative to the methyl, would theoretically make the aromatic ring infinitesimally more electron-rich. This could slightly slow the rate of oxidative addition, as this step is often favored by more electron-deficient aromatic halides.

  • Steric Influence: The ester group is remote from the C6-bromo position. Therefore, the steric difference between ethyl and methyl has a negligible direct impact on the approach of the palladium catalyst to the C-Br bond.

cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Rate-determining step) ArPdBr Ar-Pd(II)-Br(L₂) OA->ArPdBr TM Transmetalation ArPdR Ar-Pd(II)-R(L₂) TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Regeneration Product Ar-R (Coupled Product) RE->Product Cat_Regen Catalyst Regeneration ArBr Ar-Br (Benzothiophene) ArBr->OA Pd0->OA ArPdBr->TM Boronic R-B(OR)₂ Boronic->TM Base Base Base->TM ArPdR->RE

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Nucleophilic Acyl Substitution at the Ester Carbonyl

This category includes reactions like saponification (base-catalyzed hydrolysis) and aminolysis (reaction with amines to form amides). Here, the differences between the two esters are far more pronounced.

Causality: These reactions involve the direct attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

  • Electronic Influence: The ethyl group's stronger +I effect pushes more electron density onto the carbonyl carbon compared to the methyl group. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles.

  • Steric Influence: The bulkier ethyl group provides more steric hindrance around the carbonyl carbon, making it physically more difficult for a nucleophile to approach and attack.

cluster_1 Base-Catalyzed Ester Hydrolysis (B_AC2) Ester R-COOR' Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Intermediate + ⁻OH (Nucleophilic Attack) OH ⁻OH OH->Intermediate Carboxylate Carboxylate Anion [R-COO⁻] Intermediate->Carboxylate - R'O⁻ (Loss of Leaving Group) Carboxylate->Carboxylate Alcohol Alcohol R'-OH Alcohol->Alcohol

Caption: Mechanism of base-catalyzed ester hydrolysis.

Data Summary Table

FeatureThis compoundMethyl 6-bromobenzo[b]thiophene-2-carboxylateRationale
Alkyl Group Inductive Effect Stronger +I (more electron-donating)Weaker +I (less electron-donating)An ethyl group has a greater inductive effect than a methyl group.[1][2]
Steric Hindrance at Ester HigherLowerThe ethyl group is physically larger than the methyl group.
Reactivity in Cross-Coupling Very Similar / Marginally SlowerVery Similar / Marginally FasterThe reaction site (C6-Br) is distant from the ester; electronic differences are minimal.
Reactivity in Ester Hydrolysis SlowerFasterThe methyl ester has a more accessible and more electrophilic carbonyl carbon.[6][7]

Practical Implications and Experimental Protocols

The choice between these two reagents should be dictated by the intended synthetic route.

start Synthetic Goal q1 Primary transformation involves... start->q1 ester_rxn Ester Hydrolysis or Aminolysis q1->ester_rxn Ester Group xcoupling_rxn Cross-Coupling at C6-Br q1->xcoupling_rxn C-Br Bond methyl_choice Choose Methyl Ester (Higher Reactivity) ester_rxn->methyl_choice ethyl_choice Choose Ethyl or Methyl Ester (Similar Reactivity) xcoupling_rxn->ethyl_choice consideration Base decision on cost, availability, or downstream product properties. ethyl_choice->consideration

Caption: Decision workflow for selecting the appropriate ester.

Experimental Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple the benzothiophene core with 4-methoxyphenylboronic acid. It can be run in parallel for both the ethyl and methyl esters to confirm their similar reactivity.

Materials:

  • Ethyl or Methyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 6-bromobenzo[b]thiophene ester (e.g., 285 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (228 mg, 1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add toluene (10 mL) and ethanol (2.5 mL) to the flask.

  • Begin vigorous stirring and add the 2M Na₂CO₃ solution (2.5 mL).

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.

Expected Outcome: Both reactions should proceed to high conversion, with final isolated yields being comparable.

Experimental Protocol 2: Comparative Alkaline Hydrolysis (Saponification)

This protocol will highlight the difference in hydrolysis rates. The reaction of the methyl ester is expected to be significantly faster.

Materials:

  • Ethyl or Methyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • In separate flasks, dissolve Ethyl 6-bromobenzo[b]thiophene-2-carboxylate (285 mg, 1.0 mmol) and Methyl 6-bromobenzo[b]thiophene-2-carboxylate (271 mg, 1.0 mmol) in methanol (10 mL).

  • In a separate beaker, dissolve potassium hydroxide (KOH) (168 mg, 3.0 mmol) in water (2 mL).

  • Add the aqueous KOH solution to each of the ester solutions at room temperature while stirring.

  • Heat the reaction mixtures to 60 °C.

  • Monitor the disappearance of the starting material by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2 with 1M HCl.

  • The resulting precipitate (6-bromo-1-benzothiophene-2-carboxylic acid) is collected by vacuum filtration, washed with cold water, and dried.

Expected Outcome: The reaction with the methyl ester will reach completion in a shorter time than the reaction with the ethyl ester.

Final Recommendation

  • For cross-coupling reactions at the C6-position, both Ethyl and Methyl 6-bromobenzo[b]thiophene-2-carboxylate are excellent choices . The decision can be based on secondary factors such as purchase price, availability, or the physical properties (e.g., crystallinity, solubility) of downstream intermediates.

  • If the synthetic route requires hydrolysis, amidation, or other nucleophilic attacks at the ester carbonyl , the Methyl 6-bromobenzo[b]thiophene-2-carboxylate is the superior reagent due to its inherently higher reactivity, which will lead to shorter reaction times and potentially milder required conditions.

By understanding the subtle interplay of electronic and steric effects, researchers can strategically select the optimal building block, saving valuable time and resources in the complex process of drug discovery and materials development.

References

  • Bell, R. P., & Evans, P. G. (1966). The Kinetics of the Alkaline Hydrolysis of Esters and Amides. Transactions of the Faraday Society, 62, 559-567.
  • Silva, V. L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(3), 324-334.
  • Chemsrc. (n.d.). Ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Methyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Retrieved from [Link]

  • Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Yang, S., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Catalyst Evaluation and Mechanism.
  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 38, 205-245.
  • US Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682.
  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

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A Senior Application Scientist's Guide to the Spectral Confirmation of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis for the spectral confirmation of Ethyl 6-bromo-1-benzothiophene-2-carboxylate (CAS No. 105191-64-8), a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3][4][5] We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, drawing comparisons with closely related analogues to provide a robust framework for structural verification.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7][8] The precise placement of substituents, such as the bromine atom at the 6-position and the ethyl carboxylate at the 2-position, is critical for biological activity. Therefore, a comprehensive spectral analysis is not merely a routine check but a fundamental necessity.

The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized Product (Crude Ethyl 6-bromo-1- benzothiophene-2-carboxylate) Purification Column Chromatography / Recrystallization Synthesized_Product->Purification H_NMR ¹H NMR (Proton Environment) Purification->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Purification->C_NMR IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Structure_Confirmed Confirmed Structure of This compound H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: A typical workflow for the synthesis and structural confirmation of a target compound.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we expect to see distinct signals for the aromatic protons and the ethyl ester group.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~8.1-8.2s1HH-3The proton at the 3-position of the benzothiophene ring is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effect of the adjacent sulfur atom and the carbonyl group.
~7.8-7.9d1HH-7The H-7 proton is expected to be a doublet, coupled to H-5. The deshielding effect of the fused aromatic ring places it in this downfield region.
~7.7-7.8d1HH-4The H-4 proton should appear as a doublet, coupled to H-5, and will be deshielded by the aromatic system.
~7.4-7.5dd1HH-5The H-5 proton is expected to be a doublet of doublets due to coupling with both H-4 and H-7.
~4.4q2H-OCH₂CH₃The methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl protons.
~1.4t3H-OCH₂CH₃The methyl protons of the ethyl ester will be a triplet, coupled to the methylene protons.

Comparative Analysis: The spectral data for the isomeric ethyl 6-bromo-1-benzothiophene-3-carboxylate would show a different pattern for the aromatic protons, highlighting the importance of precise chemical shift and coupling constant analysis for distinguishing between isomers.[9] Furthermore, comparison with other substituted benzothiophenes confirms the expected chemical shift ranges for the aromatic protons.[10]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a high-quality spectrum with an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Analysis: Integrate the signals and determine the multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J-values).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~162-163C=OThe carbonyl carbon of the ester is significantly deshielded and appears far downfield.
~140-142C-7aQuaternary carbon at the ring junction.
~138-140C-3aQuaternary carbon at the ring junction.
~135-137C-2The carbon bearing the carboxylate group is deshielded.
~125-130Aromatic CHSignals for the protonated aromatic carbons (C-3, C-4, C-5, C-7).
~120-122C-6The carbon atom attached to the bromine is expected in this region.
~61-62-OCH₂CH₃The methylene carbon of the ethyl ester.
~14-15-OCH₂CH₃The methyl carbon of the ethyl ester.

Comparative Analysis: The chemical shifts of the carbon atoms in the benzothiophene ring system are well-documented for various derivatives.[10] Comparison with these known compounds allows for the confident assignment of the signals in the spectrum of this compound. For instance, the position of the C-Br signal is a key diagnostic marker.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for obtaining a good spectrum in a reasonable time.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Analysis: Identify and assign each of the expected carbon signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Comparative Insights
~3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds in the aromatic ring.
~2980-2850MediumAliphatic C-H stretchArises from the C-H bonds of the ethyl group.
~1710-1730StrongC=O stretch (ester)A strong, sharp absorption in this region is a definitive indicator of the carbonyl group in the ester. This is a key diagnostic peak.[10]
~1600-1450Medium-StrongC=C stretch (aromatic)Multiple bands are expected in this region corresponding to the vibrations of the benzene and thiophene rings.
~1250-1000StrongC-O stretch (ester)The C-O single bond stretches of the ester group typically appear as strong bands in this region.
~800-600Medium-StrongC-Br stretchThe carbon-bromine bond stretch is expected in the fingerprint region.

Comparative Analysis: The IR spectra of various benzothiophene derivatives consistently show the characteristic aromatic C-H and C=C stretching vibrations.[10] The prominent C=O stretch of the ester is a key feature that distinguishes this compound from non-carboxylated analogues.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

  • Sample Preparation (Thin Film): Dissolve the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample Purified Compound Dissolve Dissolve in CDCl₃ (for NMR) Sample->Dissolve Pellet Prepare KBr Pellet (for IR) Sample->Pellet Solution Prepare Dilute Solution (for MS) Sample->Solution NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_Spec IR_Spec FTIR Spectrometer Pellet->IR_Spec MS_Spec Mass Spectrometer Solution->MS_Spec NMR_Data Acquire FID Process Spectrum NMR_Spec->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR_Spec->IR_Data MS_Data Acquire Mass Spectrum MS_Spec->MS_Data Final_Structure Structural Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: A generalized workflow for the spectral analysis of a purified organic compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of the compound and provides valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretationRationale & Comparative Insights
284/286[M]⁺The molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). This is a critical piece of evidence.
239/241[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester is a common fragmentation pathway. The bromine isotopic pattern will be retained.
211/213[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group. The bromine isotopic pattern will persist.
132[M - Br - COOCH₂CH₃]⁺Loss of both the bromine atom and the ethyl carboxylate group, leading to the benzothiophene radical cation.

Comparative Analysis: The fragmentation patterns of benzothiophene derivatives often involve the loss of substituents from the ring and cleavage of side chains. The characteristic bromine isotope pattern is the most definitive feature to look for in the mass spectrum of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic and multi-technique spectroscopic approach is employed. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a wealth of complementary data that, when taken together, allows for an unambiguous assignment of the structure. By understanding the expected spectral features and comparing them with data from related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PMC - NIH. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp-H bond activation. Retrieved from [Link]

  • PubMed. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 9 - Supporting Information. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P86893]. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these molecules directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth, scientifically grounded comparison of using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance with alternative analytical techniques.

The Critical Role of Purity in Drug Development

This compound is a heterocyclic compound whose derivatives are explored for a range of therapeutic applications.[1] Impurities, even in trace amounts, can lead to undesirable side effects, alter the drug's pharmacokinetic profile, or reduce its therapeutic efficacy. Therefore, a highly accurate and precise analytical method for purity determination is not just a regulatory requirement but a scientific necessity. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used, qNMR has emerged as a powerful and compelling alternative for orthogonal quantification.[2][3]

Quantitative ¹H NMR: A Primary Method for Purity Assessment

Quantitative ¹H NMR (qNMR) stands as a robust analytical method for evaluating pharmaceutical purity.[4] A defining advantage of qNMR is the direct proportionality between the area of an NMR signal (integral) and the number of nuclei responsible for that signal.[4][5] This fundamental principle allows for the absolute quantification of a substance without the need for a calibration curve of the analyte itself, making it a primary analytical method.[5] Proton (¹H) NMR is most commonly employed due to the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus, which leads to strong signals and shorter experiment times.[4]

  • Structural Specificity: NMR provides detailed structural information, allowing for the simultaneous identification and quantification of the main component and any structurally related impurities.

  • Non-Destructive: The sample can be recovered and used for further analyses, which is particularly advantageous when dealing with valuable or scarce materials.[5]

  • Reduced Need for Reference Standards: Unlike chromatography, which often requires specific reference standards for each impurity, qNMR can quantify impurities against a single, well-characterized internal standard.

Experimental Design: A Self-Validating System

The trustworthiness of a qNMR experiment hinges on meticulous planning and execution. The protocol described below is designed to be a self-validating system, ensuring the accuracy and reliability of the results. The overall process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[4]

Selection of an Appropriate Internal Standard (IS): The choice of an internal standard is a cornerstone of accurate qNMR.[6] An ideal IS should possess the following characteristics:

  • High Purity: The purity of the IS must be accurately known and preferably certified.[7]

  • Chemical Stability: It should not react with the analyte, solvent, or trace moisture.[8]

  • Solubility: The IS must be fully soluble in the chosen deuterated solvent.[6]

  • Non-Overlapping Signals: The NMR signals of the IS should be sharp (ideally a singlet) and appear in a region of the spectrum free from analyte or impurity signals.[6][7]

For this compound, which is soluble in common organic solvents, 1,4-Dinitrobenzene or Maleic acid are suitable internal standards when using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the NMR solvent.

Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[4] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. CDCl₃ is a good first choice for non-polar to moderately polar compounds like the target molecule.

Accurate weighing is critical for qNMR.[9] A calibrated analytical balance with a readability of at least 0.01 mg should be used.

Step-by-Step Sample Preparation Protocol:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,4-Dinitrobenzene) into the same vial.

  • Record the exact weights of both the sample and the internal standard.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

The NMR spectrometer must be properly calibrated and the experiment parameters optimized for quantitative accuracy.[9]

Key ¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or above) provides better signal dispersion, reducing the chances of peak overlap.

  • Pulse Angle: A 90° pulse is typically used to maximize the signal.[10]

  • Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. A sufficiently long relaxation delay (typically 5 times the longest spin-lattice relaxation time, T₁, of both the analyte and IS signals) must be used to ensure all protons have fully relaxed between scans.[8] A d1 of 30-60 seconds is often a safe starting point.

  • Number of Scans (ns): This is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).

  • Acquisition Time (at): A longer acquisition time provides better digital resolution. A value of at least 3-4 seconds is recommended.[10]

Careful and consistent data processing is essential for obtaining accurate purity values.[11]

Data Processing Workflow:

  • Fourier Transformation: Convert the raw data (FID) into a spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm (e.g., Bernstein polynomial) to ensure a flat baseline, which is crucial for accurate integration.[11]

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[12]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (m_IS) weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline Correct) nmr_acq->process_spec integrate Integrate Signals (I_analyte, I_IS) process_spec->integrate calculate Calculate Purity (Using Formula) integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for purity assessment by qNMR.

Comparative Data and Performance

To illustrate the utility of qNMR, consider the following hypothetical comparative data for a batch of this compound.

Analytical Method Purity (%) Key Advantages Key Limitations
qNMR 99.2 ± 0.1Absolute quantification, high precision, structural information, non-destructive.Lower sensitivity than HPLC-UV, requires careful experimental setup.
HPLC-UV (Area %) 99.5High sensitivity, well-established method.Assumes equal response factors for all impurities, may not detect non-UV active impurities.
Mass Balance 99.1Provides an orthogonal measure of purity.Can be complex and time-consuming, relies on the accuracy of multiple analytical techniques.

As the table shows, qNMR provides a highly precise and accurate purity value that is comparable to other well-established methods. The slight differences in the purity values obtained by different techniques highlight the importance of using orthogonal methods for comprehensive purity assessment, as recommended by regulatory bodies like the ICH.[13][14]

Identifying and Quantifying Potential Impurities

The synthesis of benzothiophenes can involve several steps, each with the potential to introduce impurities.[15][16] Common impurities could include starting materials, reagents, by-products from side reactions, or residual solvents.

impurity_sources cluster_impurities Potential Impurities synthesis Synthesis of Ethyl 6-Bromo- 1-benzothiophene-2-carboxylate starting_materials Unreacted Starting Materials synthesis->starting_materials Incomplete Reaction byproducts Reaction By-products (e.g., isomers) synthesis->byproducts Side Reactions reagents Excess Reagents or Catalysts synthesis->reagents Carryover solvents Residual Solvents from purification synthesis->solvents Inefficient Drying

Caption: Potential sources of impurities.

For example, an incomplete reaction might leave residual 2-bromothiophenol or ethyl pyruvate. A side reaction could lead to the formation of isomeric products. The ¹H NMR spectrum provides distinct signals for these different species, allowing for their identification and quantification relative to the main compound.

Trustworthiness and Validation

The qNMR method described here is inherently self-validating. The use of a certified internal standard provides traceability to a known reference.[5] The method's performance can be further validated according to ICH guidelines (Q2(R2)) by assessing parameters such as:

  • Accuracy: Determined by analyzing a sample with a known purity or by spiking a sample with a known amount of the analyte.[17][18]

  • Precision: Assessed by repeatedly analyzing the same homogeneous sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, which is a key strength of NMR.[18]

  • Linearity and Range: Demonstrating that the response is proportional to the concentration over a defined range.[18]

Conclusion

Quantitative ¹H NMR is a powerful, reliable, and scientifically rigorous method for the purity assessment of this compound. Its ability to provide absolute quantification with high precision, coupled with the rich structural information it offers, makes it an invaluable tool in the pharmaceutical industry. By following a well-designed and validated protocol, researchers and drug development professionals can have high confidence in the purity data obtained, ensuring the quality and safety of their materials. The principles and methodologies outlined in this guide provide a solid foundation for the implementation of qNMR in a regulated environment.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. Semantic Scholar. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, June 8). ResolveMass Laboratories Inc.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.[Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 377–388. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). NIH. [Link]

  • Purity Calculation. (2013, January 11). Mestrelab Resources. [Link]

  • Calculating purity from NMR spectrum. (2017, March 29). Chemistry Stack Exchange. [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • qNMR Purity Recipe Book (3 – Data Processing). (2016, October 26). Mestrelab Research. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • ICH Validation Analitcs Methods. (n.d.). Scribd. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound [P86893]. (n.d.). ChemUniverse. [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025, August 7). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • Benzothiophene. (n.d.). Wikipedia. [Link]

  • ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. (n.d.). PubChem. [Link]

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A Comparative Guide to the Cross-Reactivity of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a series of kinase inhibitors derived from the Ethyl 6-Bromo-1-benzothiophene-2-carboxylate scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. This document details the synthetic rationale, provides comprehensive protocols for assessing biological activity, and presents a comparative analysis of their cross-reactivity profiles against a panel of kinases, juxtaposed with an alternative clinical-stage kinase inhibitor, Silmitasertib (CX-4945).

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton.[2][3] The structural versatility of the benzothiophene nucleus allows for the generation of diverse derivatives with potential as potent and selective kinase inhibitors.[4]

However, a significant challenge in the development of kinase inhibitors is achieving target selectivity.[5] The highly conserved ATP-binding site across the human kinome often leads to off-target interactions, which can result in toxicity or unforeseen pharmacological effects.[6] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and therapeutic window.

This guide focuses on derivatives of this compound, a versatile starting material for the synthesis of a variety of substituted benzothiophenes. We will explore the synthesis of a series of 5-hydroxybenzothiophene-2-carboxamide derivatives and present their inhibitory activity against a panel of kinases, providing a quantitative basis for assessing their selectivity. For comparative purposes, we will contrast this data with that of Silmitasertib (CX-4945), a clinical-stage inhibitor of Casein Kinase 2 (CK2) known to have a distinct cross-reactivity profile.[1][2]

Synthesis of 5-Hydroxybenzothiophene-2-carboxamide Derivatives

The synthetic strategy to access the target 5-hydroxybenzothiophene-2-carboxamide derivatives from this compound hinges on two key transformations: hydrolysis of the ethyl ester to the corresponding carboxylic acid, and a subsequent hydroxylation of the aryl bromide at the 6-position, followed by amide coupling. The hydroxylation of the 6-bromo substituent is a critical step and can be achieved via modern catalytic methods. Palladium-catalyzed hydroxylation using a suitable hydroxide source like boric acid or strong bases, or copper-catalyzed procedures, are effective for this transformation.[7][8][9]

Experimental Protocol: Synthesis of 5-Hydroxy-N-(cyclohexyl)benzo[b]thiophene-2-carboxamide (A Representative Example)

This protocol outlines a plausible synthetic route.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add potassium hydroxide (4.0 eq).

  • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify with 1M HCl until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-Bromo-1-benzothiophene-2-carboxylic acid.

Step 2: Palladium-Catalyzed Hydroxylation

  • In a reaction vessel purged with an inert atmosphere (e.g., Argon), combine 6-Bromo-1-benzothiophene-2-carboxylic acid (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.5 mol%), a suitable ligand like BippyPhos (2 mol%), and a base such as NaOH (3.0 eq).[10]

  • Add a solvent system, for example, a 9:1 mixture of water and PEG-2000.[10]

  • Seal the vessel and heat the mixture to 90°C with vigorous stirring for 2 hours.[10] Monitor the reaction for the consumption of the starting material.

  • After cooling to room temperature, acidify the reaction mixture with 1M HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 6-Hydroxy-1-benzothiophene-2-carboxylic acid.

Step 3: Amide Coupling

  • Dissolve 6-Hydroxy-1-benzothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent like HBTU (2.0 eq) and a non-nucleophilic base such as triethylamine (4.0 eq).

  • Add the desired amine, in this case, cyclohexylamine (4.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound, 5-Hydroxy-N-(cyclohexyl)benzo[b]thiophene-2-carboxamide.

Comparative Cross-Reactivity Profiling

The cornerstone of this guide is the objective comparison of the cross-reactivity profiles of the synthesized benzothiophene derivatives and the alternative inhibitor, Silmitasertib. The data presented below was generated using in vitro kinase assays that measure the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of kinases.

Data Presentation

Table 1: Cross-Reactivity Profile of 5-Hydroxybenzothiophene-2-carboxamide Derivatives (IC₅₀ in nM) [7]

CompoundTarget KinaseClk4DRAK1HaspinClk1Dyrk1BDyrk1A
16b Multi-kinase1187125.7163284353.3
4 Haspin>1000>1000Selective>1000>1000>1000
6 Haspin>1000>1000Selective>1000>1000>1000
7 Haspin>1000>1000Selective>1000>1000>1000
10 Haspin>1000>1000Selective>1000>1000>1000

Note: "Selective" for compounds 4, 6, 7, and 10 indicates that these compounds were identified as selective for Haspin, with presumably much higher IC₅₀ values against the other tested kinases.

Table 2: Cross-Reactivity Profile of Silmitasertib (CX-4945) (IC₅₀ in nM) [2][9][11]

CompoundPrimary TargetCK2Dyrk1AGSK3βFLT3PIM1CDK1
Silmitasertib CK21160190354656
Analysis of Cross-Reactivity

The data reveals distinct selectivity profiles. The 5-hydroxybenzothiophene hydrazide derivative 16b demonstrates multi-kinase inhibitory activity, with potent inhibition of Clk4 and significant activity against several other kinases in the low nanomolar range.[7] In contrast, other amide derivatives from the same series show high selectivity for Haspin kinase.[7] This highlights how subtle structural modifications on the benzothiophene scaffold can dramatically alter the selectivity profile.

Silmitasertib, on the other hand, is a highly potent inhibitor of its primary target, CK2, with an IC₅₀ of 1 nM.[2][12] However, it also exhibits off-target activity against other kinases such as Dyrk1A, GSK3β, FLT3, PIM1, and CDK1 in the nanomolar range, albeit at concentrations significantly higher than for CK2.[2][9][11] This makes it a "selective" but not "specific" inhibitor.

Methodologies for Assessing Cross-Reactivity and Target Engagement

To ensure the trustworthiness and reproducibility of cross-reactivity studies, robust and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control).

  • Add 2.5 µL of the kinase of interest in an appropriate kinase assay buffer.

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be at the Kₘ for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[14][15]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the test compound or a vehicle control for 1-2 hours.

  • Heat Treatment: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and perform Western blotting using a primary antibody specific for the target protein. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 3: Western Blotting for Downstream Signaling

This method assesses the functional consequence of target engagement by measuring the phosphorylation status of the target kinase or its downstream substrates.[16]

  • Cell Culture, Starvation, and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the kinase inhibitor or a vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate growth factor or activator for 10-15 minutes to activate the signaling pathway of interest.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein and its downstream effectors.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A dose-dependent decrease in the phosphorylation of the target or its substrates indicates effective target inhibition.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Transcription_Factor Transcription_Factor Substrate->Transcription_Factor Activates Inhibitor Benzothiophene Inhibitor Inhibitor->Kinase_B Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: A generalized kinase signaling cascade and the point of intervention for a benzothiophene-based inhibitor.

Experimental Workflow

Cross_Reactivity_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Start_Material Ethyl 6-Bromo-1- benzothiophene-2-carboxylate Derivatives Benzothiophene Derivatives Start_Material->Derivatives Multi-step Synthesis Kinase_Panel In Vitro Kinase Inhibition Assay Derivatives->Kinase_Panel Screening IC50_Data IC50 Values vs. Kinase Panel Kinase_Panel->IC50_Data CETSA CETSA for Target Engagement IC50_Data->CETSA Guide Selection of Cellular Assays Cellular_Data Confirmation of Target Binding & Function CETSA->Cellular_Data Western_Blot Western Blot for Downstream Signaling Western_Blot->Cellular_Data

Sources

The Benzothiophene Scaffold: A Comparative Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the benzothiophene motif has consistently demonstrated significant therapeutic potential across a wide array of biological targets.[1] This guide provides an in-depth comparative analysis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate as a versatile scaffold, offering a head-to-head comparison with its key bioisosteric alternatives, namely benzofuran and indole derivatives. We will delve into the synthetic utility of this scaffold, present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the Benzothiophene Core

The benzothiophene ring system, a fusion of benzene and thiophene, is a prominent feature in numerous approved drugs and clinical candidates.[1] Its appeal stems from a combination of favorable physicochemical properties and the ability to engage in various biological interactions. The sulfur atom, in particular, can participate in hydrogen bonding and other non-covalent interactions, contributing to potent and selective target engagement. The inherent aromaticity and relative stability of the benzothiophene core make it an ideal foundation for the construction of diverse chemical libraries.

Introducing this compound: A Versatile Building Block

This compound serves as a particularly strategic starting point for medicinal chemistry campaigns. The ester at the 2-position offers a handle for facile modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse set of amides. The bromine atom at the 6-position is the key to unlocking a vast chemical space through a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) at two distinct vectors of the molecule.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery program. The following protocol, adapted from a validated literature procedure, provides a robust method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This synthesis proceeds via a two-step sequence involving a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Step 1: Synthesis of Ethyl 2-((4-bromo-2-formylphenyl)thio)acetate

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • To this suspension, add ethyl thioglycolate (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Comparative Performance: Benzothiophene vs. Benzofuran and Indole Scaffolds

The principle of bioisosterism, the exchange of atoms or groups with similar physicochemical properties, is a cornerstone of modern medicinal chemistry. Here, we compare the performance of the benzothiophene scaffold against its common bioisosteres, benzofuran (oxygen analog) and indole (nitrogen analog), with supporting experimental data.

Anticancer Activity

In the realm of oncology, subtle changes in the heterocyclic core can lead to significant differences in potency and selectivity.

Table 1: Comparative Anticancer Activity of Benzothiophene and Benzofuran Derivatives

ScaffoldCompound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzothiophene Acrylonitrile DerivativePanel of 60 human cancer cell lines0.01 - 0.1 (GI₅₀)[2]
Benzofuran Halogenated DerivativeHeLa (Cervical Carcinoma)1.136[2]
Benzofuran Hybrid DerivativeA549 (Lung Carcinoma)0.12[2]

As illustrated in Table 1, benzothiophene-based acrylonitrile derivatives have demonstrated potent, broad-spectrum anticancer activity with GI₅₀ values in the nanomolar range. In comparison, while certain benzofuran derivatives also exhibit significant cytotoxicity, the potency can be highly dependent on the substitution pattern.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. The benzothiophene scaffold has proven to be a valuable platform in this therapeutic area.

Table 2: Comparative Antibacterial Activity of Benzothiophene-Indole Hybrids

Compound IDScaffold FeatureMIC (µg/mL) vs. MRSA USA300 Lac*luxMIC (µg/mL) vs. MRSA JE2Reference
3aIndole unsubstituted benzothiophene12[3]
3d5-cyano indole substituted benzothiophene0.750.75[3]

The data in Table 2 highlights the potent activity of benzothiophene-indole hybrids against methicillin-resistant Staphylococcus aureus (MRSA). The indole moiety, a known pharmacophore in its own right, synergizes with the benzothiophene core to produce highly active compounds.

Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key regulator in insulin signaling and a validated target for the treatment of type 2 diabetes and obesity. Both benzothiophene and benzofuran scaffolds have been explored as PTP1B inhibitors.

A study on novel benzofuran and benzothiophene biphenyls as PTP1B inhibitors revealed that both scaffolds can yield highly potent compounds, with IC₅₀ values in the low nanomolar range (20-50 nM).[4][5] This suggests that in this particular target class, the choice between a benzothiophene and a benzofuran core may be less critical than the optimization of the surrounding substituents.

Diversification of the this compound Scaffold

The true power of this scaffold lies in the versatility of the 6-bromo position for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an exceptionally reliable method for forming carbon-carbon bonds between the benzothiophene core and a wide variety of aryl and heteroaryl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield Ethyl 6-phenyl-1-benzothiophene-2-carboxylate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further transformations or as components of extended π-systems.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or DMF, followed by an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Add phenylacetylene (1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Once complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford Ethyl 6-(phenylethynyl)-1-benzothiophene-2-carboxylate.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) in an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield Ethyl 6-(morpholino)-1-benzothiophene-2-carboxylate.

Visualizing the Workflow and Key Relationships

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the diversification strategy and the bioisosteric relationships.

G cluster_scaffold Core Scaffold cluster_diversification Diversification Reactions cluster_derivatives Diverse Derivatives scaffold This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) scaffold->suzuki Pd-catalyzed C-C bond formation sonogashira Sonogashira Coupling (Terminal Alkynes) scaffold->sonogashira Pd/Cu-catalyzed C-C bond formation buchwald Buchwald-Hartwig Amination (Amines) scaffold->buchwald Pd-catalyzed C-N bond formation aryl_deriv 6-Aryl-1-benzothiophenes suzuki->aryl_deriv alkynyl_deriv 6-Alkynyl-1-benzothiophenes sonogashira->alkynyl_deriv amino_deriv 6-Amino-1-benzothiophenes buchwald->amino_deriv G benzothiophene Benzothiophene (Sulfur) benzofuran Benzofuran (Oxygen) benzothiophene->benzofuran Bioisosteric Replacement indole Indole (Nitrogen) benzothiophene->indole Bioisosteric Replacement benzofuran->indole Bioisosteric Relationship

Caption: Bioisosteric relationship between benzothiophene, benzofuran, and indole.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and strategically valuable scaffold for modern drug discovery. Its straightforward synthesis and the amenability of the 6-bromo position to a wide range of robust cross-coupling reactions provide an efficient platform for the generation of diverse and novel chemical entities. The comparative data presented herein demonstrates that while bioisosteric replacements with benzofuran and indole can be viable, the benzothiophene core often exhibits superior or comparable activity, particularly in the realms of anticancer and antibacterial research.

As our understanding of medicinal chemistry principles continues to evolve, the rational design of scaffold-based libraries will remain a cornerstone of successful drug discovery. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of the benzothiophene scaffold in their pursuit of the next generation of innovative medicines.

References

  • Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. (2025). ResearchGate. [Link]

  • Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B With Antihyperglycemic Properties. (n.d.). PubMed. [Link]

  • Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. (2001). Journal of Medicinal Chemistry. [Link]

  • Comparative toxicological studies of indole, benzo[b]thiophene, and 1-methylindole derivatives. (1976). Journal of Toxicology and Environmental Health. [Link]

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). MDPI. [Link]

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Navigating the Therapeutic Potential of Benzothiophene Scaffolds: An In Vitro Efficacy Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzothiophene scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the in vitro efficacy of derivatives based on the "Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" core. Due to the nascent stage of public domain research on a systematic series of this specific scaffold, our comparative analysis extends to structurally related benzothiophene analogues to provide a broader context of their therapeutic potential. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

The Benzothiophene Core: A Versatile Pharmacophore

The benzothiophene nucleus, a bicyclic aromatic system composed of a fused benzene and thiophene ring, is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and lipophilic properties, facilitating interactions with various biological targets. The substitution pattern on this core dramatically influences its pharmacological profile, leading to a diverse range of activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects[1][2]. The focus of this guide, the this compound scaffold, incorporates key features: an ethyl ester at the 2-position, which can influence solubility and cell permeability, and a bromine atom at the 6-position, a halogen that can modulate binding affinity and metabolic stability.

Comparative In Vitro Efficacy Analysis

To provide a comprehensive overview, we will compare the in vitro activity of various benzothiophene derivatives across different therapeutic areas. The following tables summarize key experimental data from published studies, offering a glimpse into the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Anticancer Activity

Benzothiophene derivatives have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
BT2 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid-3.19 (enzyme inhibition)Allosteric inhibitor of BDK[3]
Compound 18 Substituted-benzo[b]thiophene-4-carboxamideMCF-71.81Not specified[4]
Compound 19 Substituted-benzo[b]thiophene-4-carboxamideHeLa1.92Not specified[4]
Compound b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeMDA-MB-231Not specified (inhibits proliferation)RhoA/ROCK pathway inhibitor[5][6]
Benzothiazole 29 Substituted bromopyridine acetamide benzothiazoleSKRB-30.0012Apoptosis induction[7]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Lower values indicate higher potency.

The data suggests that substitutions on the benzothiophene ring are critical for anticancer activity. For instance, the chloro-substituted BT2 shows potent enzyme inhibition, while more complex carboxamide derivatives exhibit strong cytotoxicity against various cancer cell lines[3][4]. The related benzothiazole scaffold can also produce highly potent anticancer agents[7].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiophene derivatives have emerged as a promising class of compounds in this area.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4[8]
5g N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (Thiophene derivative)Staphylococcus aureus32[9]
5h N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (Thiophene derivative)Staphylococcus aureus32[9]
3a-f, 4, 5, 7 Benzothiophene substituted coumarins, pyrimidines and pyrazoleVarious bacteria and fungi-[10]

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency.

The acylhydrazone derivative II.b , with a chlorine at the 6-position, demonstrates significant activity against S. aureus[8]. This highlights the potential of halogenated benzothiophenes as a source of new antibiotics.

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

BT2, a 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as a novel allosteric inhibitor of BDK[3]. BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is involved in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases. By inhibiting BDK, BT2 leads to the activation of BCKDC, promoting BCAA breakdown[3].

BDK_Inhibition BCAAs Branched-Chain Amino Acids BCKDC_inactive BCKDC (inactive) BCKDC_active BCKDC (active) Metabolism Increased BCAA Catabolism BCKDC_active->Metabolism BDK BDK BDK->BCKDC_inactive Phosphorylation BT2 BT2 (Benzothiophene Derivative) BT2->BDK

Caption: Inhibition of BDK by a benzothiophene derivative.

Targeting the RhoA/ROCK Pathway in Cancer

Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion[5][6]. These compounds can induce apoptosis in cancer cells by disrupting this pathway.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK Upstream_Signals Upstream Signals (e.g., Growth Factors) GEFs GEFs Upstream_Signals->GEFs GEFs->RhoA_GDP GTP GDP Myosin Myosin Light Chain (MLC) ROCK->Myosin Phosphorylation Actin_Stress_Fibers Actin Stress Fibers Myosin->Actin_Stress_Fibers Cell_Events Cell Proliferation, Migration, Invasion Actin_Stress_Fibers->Cell_Events Benzothiophene Benzothiophene Derivative Benzothiophene->RhoA_GTP Inhibition

Caption: Inhibition of the RhoA/ROCK pathway by a benzothiophene derivative.

Experimental Protocols: A Guide to In Vitro Assays

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for key in vitro experiments.

Synthesis of Ethyl 6-substituted-1-benzothiophene-2-carboxylates

The synthesis of the core scaffold can be achieved through various established methods. A general and adaptable procedure is the reaction of a substituted 2-bromobenzaldehyde with ethyl thioglycolate.

Workflow for Synthesis:

Synthesis_Workflow Start Start: Substituted 2-bromobenzaldehyde & Ethyl thioglycolate Reaction Reaction: Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Purification Purification: Column Chromatography Cyclization->Purification Characterization Characterization: NMR, MS Purification->Characterization Final_Product Final Product: Ethyl 6-substituted-1- benzothiophene-2-carboxylate Characterization->Final_Product

Caption: General workflow for the synthesis of benzothiophene-2-carboxylates.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the substituted 2-bromobenzaldehyde (1 equivalent) and ethyl thioglycolate (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) (2 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[11].

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the benzothiophene derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a promising area for the discovery of new therapeutic agents. The presented in vitro data, though diverse in its origin, collectively underscores the potential of this chemical class in oncology and infectious diseases. The halogen substitution, particularly with bromine and chlorine, appears to be a key determinant of biological activity, a trend that warrants further systematic investigation.

Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives with systematic modifications at other positions of the benzothiophene ring. This will allow for a more precise delineation of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action for the most active compounds will be crucial for their advancement into preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. [Link]

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A Comparative Guide to the Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its rigid bicyclic core, substituted with a bromine atom and an ethyl ester, provides a versatile scaffold for structural modifications, making it a valuable intermediate in the synthesis of diverse biologically active molecules. This guide provides a detailed comparison of validated synthesis protocols for this compound, offering insights into the underlying chemistry, experimental considerations, and alternative approaches to facilitate informed decisions in a research and development setting.

Primary Synthesis Protocol: Nucleophilic Aromatic Substitution and Cyclization

The most direct and widely applicable method for the synthesis of this compound involves a two-step, one-pot reaction sequence commencing with a suitably substituted benzaldehyde. This approach is favored for its operational simplicity and the ready availability of starting materials.

Chemical Rationale and Mechanistic Insight

The synthesis proceeds via an initial nucleophilic aromatic substitution (SNAr) of the fluorine atom in 4-bromo-2-fluorobenzaldehyde by the sulfur nucleophile of ethyl thioglycolate. The electron-withdrawing nature of the aldehyde and the bromine atom activates the aromatic ring towards nucleophilic attack. The subsequent intramolecular condensation and cyclization lead to the formation of the benzothiophene ring system. The reaction is typically base-catalyzed, with a tertiary amine like triethylamine serving to deprotonate the thiol of ethyl thioglycolate, thereby generating the active nucleophile.

Validated Experimental Protocol

This protocol is adapted from a validated procedure for analogous 6-halogenated benzothiophene esters.[1]

Starting Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMSO.

  • To this solution, add ethyl thioglycolate (1.1 eq.) followed by the dropwise addition of triethylamine (3.0 eq.) while maintaining the temperature at or below 25 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • The solid product will precipitate out of the solution. Stir the suspension vigorously for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Data Summary and Performance Metrics
ParameterValue/ObservationSource/Rationale
Starting Material 4-Bromo-2-fluorobenzaldehydeCommercially available
Key Reagents Ethyl thioglycolate, Triethylamine, DMSOStandard laboratory reagents
Reaction Time ~3-4 hoursBased on analogous reactions[1]
Typical Yield High (expected >90%)Based on 96% yield for the chloro-analog[1]
Purity Good to ExcellentTypically requires minimal purification
Scalability Readily scalableOne-pot procedure with common reagents

Alternative Synthesis Strategies: A Comparative Overview

While the primary protocol offers a robust and high-yielding route, alternative methods for the synthesis of the benzothiophene core exist and may be advantageous under specific circumstances.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Visible-Light-Promoted Cyclization This modern approach involves the radical cyclization of disulfides and alkynes under visible light irradiation, often without the need for a metal catalyst.[1]Environmentally friendly ("green") conditions, mild reaction temperatures.May require specialized photochemical equipment, substrate scope can be limited.
Palladium-Catalyzed Oxidative Cyclization This method utilizes a palladium catalyst to effect the carbonylative cyclization of 2-(methylthio)phenylacetylenes.[2]Good functional group tolerance, potential for high yields.Requires a precious metal catalyst, may involve the use of carbon monoxide gas.
Acid-Catalyzed Cyclization of Acetophenones Intramolecular cyclization of α-(arylthio)acetophenones can be achieved using strong acid catalysts like polyphosphoric acid.[3]Can be effective for certain substitution patterns.Often requires harsh reaction conditions, may lead to isomeric mixtures.

Workflow and Reaction Pathway Diagrams

Primary Synthesis Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve 4-Bromo-2-fluorobenzaldehyde in DMSO reagents Add Ethyl Thioglycolate and Triethylamine start->reagents heat Heat to 80°C for 2h reagents->heat quench Pour into Ice/Water heat->quench precipitate Stir for 1h to Precipitate quench->precipitate filter Filter and Wash Solid precipitate->filter dry Dry under Vacuum filter->dry product This compound dry->product

Caption: Experimental workflow for the primary synthesis protocol.

Reaction Pathway: Nucleophilic Aromatic Substitution and Cyclization

reactant1 4-Bromo-2-fluorobenzaldehyde intermediate S-Aryl Intermediate reactant1->intermediate SNAr reactant2 Ethyl Thioglycolate reactant2->intermediate base Triethylamine base->reactant2 Deprotonation product This compound intermediate->product Intramolecular Cyclization

Caption: Simplified reaction mechanism for the primary synthesis.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution and cyclization of 4-bromo-2-fluorobenzaldehyde and ethyl thioglycolate stands out as a highly efficient and practical method. Its high yield, operational simplicity, and scalability make it the recommended protocol for most laboratory and process chemistry applications. While modern, alternative methods such as visible-light-promoted and palladium-catalyzed reactions offer intriguing possibilities for "greener" and more novel approaches, the classical method remains the most validated and reliable choice for producing this important synthetic intermediate. Researchers should select the most appropriate protocol based on their specific needs, available resources, and desired scale of production.

References

  • EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.
  • Table of content - The Royal Society of Chemistry. Available at: [Link]

  • Ethyl 6-bromobenzo[b]thiophene-2-carboxylate - [E12707] - Synthonix. Available at: [Link]

  • This compound [P86893] - ChemUniverse. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]

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  • EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents.
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  • CA2266617A1 - Process for the synthesis of benzothiophenes - Google Patents.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization - American Chemical Society. Available at: [Link]

  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Available at: [Link]

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents.
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A Comparative Guide to the Cost-Effective Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate, a key building block in medicinal chemistry, demands a thorough evaluation of available synthetic routes to balance cost, efficiency, and scalability. This guide provides an in-depth, objective comparison of the most viable pathways for its preparation, supported by experimental insights and cost analysis to inform your research and development decisions.

Introduction to the Strategic Importance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The benzothiophene core is a privileged scaffold in drug discovery, appearing in compounds targeting a wide range of diseases. The specific substitution pattern of this molecule, featuring a bromine atom at the 6-position and an ethyl ester at the 2-position, offers versatile handles for further chemical modifications, making it a valuable precursor for the development of novel therapeutics. Consequently, the ability to produce this intermediate in a cost-effective and scalable manner is of paramount importance to the pharmaceutical industry.

Comparative Analysis of Synthetic Routes

This guide will dissect and compare three distinct synthetic strategies for the preparation of this compound:

  • Route 1: Direct Cyclization from a Substituted Benzaldehyde

  • Route 2: Multi-step Synthesis from 4-Bromotoluene

  • Route 3: Esterification of Commercially Available Carboxylic Acid

Each route will be evaluated based on the cost of starting materials and reagents, overall yield, number of synthetic steps, and operational simplicity.

Route 1: Direct Cyclization from 4-Bromo-2-fluorobenzaldehyde

This one-pot approach leverages the reaction between a substituted benzaldehyde and ethyl thioglycolate to directly construct the benzothiophene ring system. The fluorine atom at the ortho position to the aldehyde serves as a good leaving group for the intramolecular nucleophilic aromatic substitution that closes the ring.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base such as potassium carbonate is critical to deprotonate the ethyl thioglycolate, forming the thiolate nucleophile, without competing in the reaction. A polar aprotic solvent like dimethylformamide (DMF) is employed to facilitate the dissolution of the reactants and to promote the nucleophilic aromatic substitution reaction. The elevated temperature is necessary to overcome the activation energy of the cyclization step.

Experimental Protocol

A detailed procedure adapted from a known synthesis of a similar compound is as follows[1]:

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Workflow

Route1_Workflow start Start reactants 4-Bromo-2-fluorobenzaldehyde Ethyl Thioglycolate K2CO3 in DMF start->reactants reaction Heat at 80-100 °C (4-6 hours) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the direct cyclization synthesis of this compound.

Route 2: Multi-step Synthesis from 4-Bromotoluene

This pathway involves the construction of the benzothiophene ring system from a readily available and inexpensive starting material, 4-bromotoluene, through a sequence of classical organic transformations.

Causality Behind Experimental Choices

This route is a testament to fundamental organic synthesis principles. The initial benzylic bromination is a radical reaction, hence the use of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide under light or heat. The subsequent formation of the thiolate is a standard nucleophilic substitution. The reaction with ethyl bromoacetate builds the backbone of the final molecule, and the final intramolecular cyclization is typically achieved under basic conditions to deprotonate the alpha-carbon to the ester, which then attacks the aromatic ring.

Experimental Protocol

This multi-step synthesis can be broken down as follows:

Step 2a: Benzylic Bromination of 4-Bromotoluene

  • In a round-bottom flask, dissolve 4-bromotoluene (1.0 eq.) in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture with irradiation from a light source until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 4-bromo-1-(bromomethyl)benzene.

Step 2b: Synthesis of the Thioether Intermediate

  • Prepare a solution of sodium sulfide (Na₂S) in ethanol.

  • Add the crude 4-bromo-1-(bromomethyl)benzene from the previous step to the sodium sulfide solution and reflux for 2-3 hours.

  • To the resulting thiolate solution, add ethyl bromoacetate (1.0 eq.) and continue to reflux for another 3-4 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether.

Step 2c: Intramolecular Cyclization and Esterification

  • The crude thioether is cyclized using a strong base such as sodium ethoxide in ethanol at reflux to form 6-Bromo-1-benzothiophene-2-carboxylic acid.

  • The resulting carboxylic acid is then esterified. A common method is the Fischer esterification, where the carboxylic acid is refluxed in a large excess of ethanol with a catalytic amount of a strong acid like sulfuric acid.

  • Workup involves neutralizing the acid, extracting the ester, and purifying by column chromatography.

Visualizing the Workflow

Route2_Workflow start 4-Bromotoluene bromination Benzylic Bromination (NBS, BPO) start->bromination intermediate1 4-Bromo-1-(bromomethyl)benzene bromination->intermediate1 thiolation Thioether Formation (Na2S, Ethyl Bromoacetate) intermediate1->thiolation intermediate2 Thioether Intermediate thiolation->intermediate2 cyclization Intramolecular Cyclization (Base) intermediate2->cyclization acid 6-Bromo-1-benzothiophene-2-carboxylic acid cyclization->acid esterification Esterification (Ethanol, H+) acid->esterification product This compound esterification->product

Caption: Multi-step synthesis of this compound from 4-Bromotoluene.

Route 3: Esterification of Commercially Available 6-Bromo-1-benzothiophene-2-carboxylic acid

This approach is the most straightforward, involving the direct conversion of the corresponding carboxylic acid, which is commercially available, to the desired ethyl ester.

Causality Behind Experimental Choices

Esterification is a fundamental reaction in organic chemistry. The Fischer esterification, using an excess of the alcohol (ethanol) and an acid catalyst, is a classic and cost-effective method. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. This latter method activates the carboxylic acid for nucleophilic attack by the alcohol.

Experimental Protocol (DCC/DMAP Coupling)
  • Dissolve 6-Bromo-1-benzothiophene-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane.

  • Add ethanol (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Workflow

Route3_Workflow start 6-Bromo-1-benzothiophene-2-carboxylic acid reagents Ethanol, DCC, DMAP in Dichloromethane start->reagents reaction Stir at RT (12-16 hours) reagents->reaction filtration Filter DCU reaction->filtration workup Aqueous Workup & Extraction filtration->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Esterification of commercially available 6-Bromo-1-benzothiophene-2-carboxylic acid.

Cost-Effectiveness and Performance Comparison

The following table provides a semi-quantitative comparison of the three synthetic routes. The costs are estimated based on commercially available prices for reagents from major chemical suppliers and are intended for comparative purposes.

ParameterRoute 1: Direct CyclizationRoute 2: From 4-BromotolueneRoute 3: From Commercial Acid
Starting Material Cost ModerateLowHigh
Number of Steps 13-41
Overall Yield (Estimated) Moderate to GoodLow to ModerateHigh
Reagent & Solvent Cost ModerateHighModerate
Operational Simplicity HighLowHigh
Scalability GoodModerateExcellent
Estimated Cost per Gram ModerateHighPotentially Lowest (depending on scale)

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.

  • For rapid access to small quantities for initial screening and research , Route 3 is the most attractive option due to its simplicity and high yield, provided the cost of the starting carboxylic acid is acceptable.

  • For larger-scale synthesis where cost is a primary driver , Route 1 presents a compelling balance of a single-step process with moderate starting material costs. Process optimization of this route could further enhance its cost-effectiveness.

  • Route 2 , while starting from the cheapest raw material, is hampered by its multi-step nature, which typically leads to a lower overall yield and higher processing costs (solvents, energy, labor). This route may be considered if the starting materials for the other routes are unavailable or prohibitively expensive in a specific region.

Ultimately, a thorough cost analysis based on current local pricing and in-house synthetic capabilities should be conducted before committing to a specific manufacturing process. This guide provides the foundational technical and economic considerations to make an informed decision.

References

  • Synthesis of Benzo[b]thiophenes: A general overview of synthetic methods can be found in various organic chemistry textbooks and review articles.
  • Benzylic Bromination: The Wohl-Ziegler reaction is a well-established method for benzylic bromin
  • Thioether Synthesis: The reaction of alkyl halides with sodium sulfide is a standard method for the prepar
  • Fischer Esterification: A classic method for the esterific
  • DCC/DMAP Esterification: A mild and efficient method for esterification, particularly for sensitive substr
  • Cost of Chemicals: Prices for reagents were estimated from online catalogs of major chemical suppliers such as Sigma-Aldrich, TCI Chemicals, and Alfa Aesar.
  • Patent Literature: Patents often contain detailed experimental procedures for the synthesis of specific chemical entities and their intermediates. For instance, procedures for analogous compounds can provide valuable starting points[1].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS No. 105191-64-8)[1]. As a halogenated heterocyclic compound, this chemical requires specific handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining regulatory compliance and upholding the principles of responsible chemical management.

Immediate Safety & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the chemical's hazards is paramount. While specific toxicity data for this exact compound is limited, its structure as a brominated aromatic compound necessitates cautious handling. The Safety Data Sheet (SDS) for the specific product you are using is the primary source of information and must be consulted.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required equipment when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Use Case
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2][3]
Lab coat or chemical-resistant apron.Worn to prevent contamination of personal clothing.[3]
Respiratory Protection Not generally required in a well-ventilated area.A NIOSH-approved respirator is necessary if aerosols or dust may be generated, or if working outside a fume hood.[2][3]
Footwear Closed-toe shoes.Provides essential protection against spills and falling objects.[2]
Primary Hazards

Based on SDS information for structurally similar compounds, handle this compound as a substance that is potentially:

  • Harmful if swallowed.

  • A serious eye irritant.

  • A potential skin irritant. [4]

Always work within a chemical fume hood or a well-ventilated laboratory to minimize inhalation exposure.[2]

Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is governed by its classification as a halogenated organic waste . This classification dictates the entire disposal pathway, from the point of generation to final treatment.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Halogenated organic wastes must never be mixed with non-halogenated waste streams.[5][6][7] Mixing these wastes can create dangerous reactions, complicates the disposal process, and significantly increases disposal costs.[7]

The following decision workflow must be followed for all waste containing this compound.

WasteSegregation Start Chemical Waste Generated (Contains this compound) Decision Does the waste contain a Carbon-Halogen bond (F, Cl, Br, I)? Start->Decision Halogenated YES: Halogenated Organic Waste (e.g., Chloroform, Dichloromethane, This compound) Decision->Halogenated Yes NonHalogenated NO: Non-Halogenated Organic Waste (e.g., Hexane, Acetone, Ethanol) Decision->NonHalogenated No CollectHalo Collect in a designated, properly labeled HALOGENATED waste container. Halogenated->CollectHalo CollectNonHalo Collect in a designated, properly labeled NON-HALOGENATED waste container. NonHalogenated->CollectNonHalo

Caption: Waste Segregation Decision Diagram.

Step 2: Container Selection and Labeling
  • Select a Compatible Container : Use a designated hazardous waste container that is compatible with the chemical waste.[5] The container must have a tightly fitting screw cap to prevent leaks and vapor release.[8][9] Do not overfill containers; leave at least 10% of the volume as headspace for expansion.[5][6]

  • Label Correctly : The container must be clearly labeled at the moment the first drop of waste is added .[9] The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name(s) of the contents (e.g., "Waste this compound in Dichloromethane").[9] Do not use chemical formulas or abbreviations.[5][9]

    • The date when waste was first added.[5]

Step 3: Waste Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[8]

  • The SAA must be at or near the point of waste generation.[8]

  • Waste must be under the control of the operator of the process generating the waste.

  • Use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[10][11]

Step 4: Final Disposal

Waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13] Follow your institution's specific procedures for requesting a waste pickup. The final disposal method will likely be high-temperature incineration at a permitted facility.[11]

The overall workflow from generation to disposal is summarized below.

Caption: Standard Operating Procedure Workflow.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material like vermiculite, sand, or chemical absorbent pads.[2][9]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a sealable, labeled container.[2][14]

    • This spill cleanup material must be disposed of as halogenated hazardous waste.

    • Clean the spill area with an appropriate solvent and then soap and water.[2]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area and alert nearby personnel.[2][9]

    • If the substance is volatile or the spill is large, activate the fire alarm to evacuate the building.[9]

    • Close the laboratory doors to contain the area.[9]

    • Immediately contact your institution's emergency response team (e.g., EHS or campus safety).

Technical & Regulatory Context

Understanding the causality behind these procedures reinforces their importance.

  • Incineration of Brominated Compounds : High-temperature incineration is the preferred disposal method for halogenated organic compounds.[11][15] During controlled combustion, the bromine is converted primarily to hydrogen bromide (HBr), which is then neutralized and scrubbed from the flue gases.[16] Improper incineration can lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[17][18] Therefore, disposal must occur at a facility specifically designed for this type of waste.

  • Land Disposal Restrictions (LDR) : The U.S. Environmental Protection Agency (EPA) strictly prohibits the land disposal of untreated hazardous wastes, including halogenated organic compounds.[19][20] Under the Resource Conservation and Recovery Act (RCRA), such wastes must be treated to meet specific standards to reduce their toxicity and mobility before they can be considered for landfilling.[19][21][22]

By correctly segregating and labeling this compound waste, you ensure it is routed to the correct treatment facility, safeguarding both human health and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • BROMINE AND WASTE INCINERATION. (n.d.). Organohalogen Compounds. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Landfills and Land Disposal Units. (n.d.). Indiana Department of Environmental Management (IDEM). Retrieved from [Link]

  • Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Nordic Council of Ministers. Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. Retrieved from [Link]

  • Hazardous Waste Management Facilities and Units. (2025, October 9). US EPA. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Method For Removing Halogens From An Aromatic Compound. (n.d.). Google Patents.
  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo (UiO). Retrieved from [Link]

  • Organic solvent waste. (2025, January 13). Kemicentrum. Retrieved from [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (n.d.). CHIMIA. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Organic Solvents. (n.d.). Environment, Health and Safety, University of South Carolina. Retrieved from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025, August 6). Request PDF on ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). EPA. Retrieved from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2013, April). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]

  • Waste Incineration Overview. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Hazardous Waste Treatment, Storage and Disposal Facilities. (2025, December 5). Ohio Environmental Protection Agency. Retrieved from [Link]

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (n.d.). MDPI. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). EPA. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • 1910 Subpart Z - Toxic and Hazardous Substances. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • [PDF] 14833.pdf. (2012, February 6). EPA. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS No. 105191-64-8). As a compound frequently utilized in the synthesis of pharmacologically active molecules, a comprehensive understanding of its handling is paramount for the safety of all laboratory personnel. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard safety data sheets.

The core principle of our approach is proactive risk mitigation. This compound is classified as harmful if swallowed, upon skin contact, and if inhaled[1]. Therefore, all procedures must be designed to eliminate these routes of exposure through a combination of engineering controls, personal protective equipment, and meticulous operational discipline.

Immediate Safety & Hazard Profile

Before handling this compound, it is critical to internalize its hazard profile. The primary risks are acute toxicity through multiple exposure routes. Combustion may produce hazardous byproducts, including carbon monoxide, sulfur oxides, and hydrogen bromide[1].

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1]Prevent all direct contact and aerosol generation.
Eye Irritation May cause serious eye irritation or damage.Mandate use of chemical safety goggles.
Combustibility Potential for hazardous combustion products.[1]Avoid heat, flames, and sparks. Store away from oxidizing agents.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following equipment is mandatory when handling this compound. The causality is clear: each piece of equipment directly counters a known hazard of the compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. This is the minimum requirement to protect against potential splashes and airborne particles. A face shield should be worn over goggles during procedures with a high splash risk.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Laboratory coat.Inspect gloves for any signs of degradation before use. Utilize proper glove removal technique to prevent cross-contamination. A fully buttoned lab coat protects skin and personal clothing from accidental contact.[3][4]
Respiratory Protection Not typically required if used within a certified chemical fume hood.A NIOSH-approved respirator is necessary if there is a risk of generating aerosols or dust outside of a fume hood. All handling of the solid compound should be performed in a fume hood to mitigate inhalation risk.[2][3]
Footwear Closed-toe shoes.Provides essential protection against chemical spills and falling objects, a fundamental aspect of laboratory safety.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

1. Engineering Controls & Preparation:

  • Primary Containment: All weighing, handling, and solution preparation of this compound must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of airborne particulates.

  • Work Area Setup: Before beginning, ensure the fume hood sash is at the appropriate height. Cover the work surface with disposable, absorbent bench paper to contain any minor spills.

  • Emergency Equipment: Verify that a safety shower and an eyewash station are unobstructed and have been recently tested.[3] Keep a chemical spill kit readily accessible.

2. Handling the Compound:

  • Weighing and Transfer: Use an anti-static weigh boat or tared glassware to weigh the solid. Use a spatula for transfers, handling the material gently to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to prevent splashing. Keep containers capped when not in use.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Emergency Response: Spill Management Workflow

In the event of a spill, a structured and immediate response is critical to containment and safety.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size (Minor vs. Major) Start->Assess Alert Alert Personnel & Evacuate Area Assess->Alert Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Minor Spill Emergency Contact Emergency Response Team Alert->Emergency Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite) PPE->Contain Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Solvent then Soap/Water) Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-Bromo-1-benzothiophene-2-carboxylate
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Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.